molecular formula C39H72O5 B052968 1,2-Dioleoyl-Sn-Glycerol CAS No. 24529-88-2

1,2-Dioleoyl-Sn-Glycerol

Número de catálogo: B052968
Número CAS: 24529-88-2
Peso molecular: 621.0 g/mol
Clave InChI: AFSHUZFNMVJNKX-LLWMBOQKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2-dioleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol and a 1,2-dioleoylglycerol. It is an enantiomer of a 2,3-dioleoyl-sn-glycerol.
DG(18:1(9Z)/18:1(9Z)/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Sciadopitys verticillata with data available.
DG(18:1(9Z)/18:1(9Z)/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

Propiedades

IUPAC Name

[(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSHUZFNMVJNKX-LLWMBOQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312870
Record name 1,2-Dioleoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:1(9Z)/18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24529-88-2
Record name 1,2-Dioleoyl-sn-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24529-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name sn-1,2-Dioleoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024529882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dioleoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1,2-DIOLEATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B6KAM5VNK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pivotal Role of 1,2-Dioleoyl-sn-Glycerol in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-sn-glycerol (DOG) is a biologically significant diacylglycerol (DAG) that functions as a critical second messenger in a multitude of cellular signaling pathways. As an analog of endogenous DAG, DOG is an essential tool for dissecting the intricacies of signal transduction. Its primary role lies in the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism. This technical guide provides an in-depth exploration of the role of this compound in cell signaling, offering quantitative data, detailed experimental protocols, and visual representations of the involved pathways to empower researchers and drug development professionals in their scientific endeavors.

Introduction: this compound as a Key Second Messenger

This compound is a species of diacylglycerol characterized by the presence of two oleic acid chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. In the landscape of cellular communication, DAGs are transient signaling molecules generated at the plasma membrane in response to extracellular stimuli. The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) is a primary route for the production of DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[1][2] While IP3 triggers the release of intracellular calcium, DAG remains within the membrane to recruit and activate its downstream effectors, most notably the Protein Kinase C (PKC) family of enzymes.[3]

Due to its structural similarity to endogenous DAGs, this compound serves as a potent and specific tool for the experimental activation of PKC-dependent signaling pathways, allowing for the elucidation of their complex and multifaceted roles in cellular physiology and pathophysiology.

The Central Role of this compound in Protein Kinase C Activation

The activation of conventional and novel PKC isoforms is a cornerstone of this compound's function in cell signaling. PKC isozymes are characterized by a regulatory domain containing one or more C1 domains, which are the binding sites for DAG and phorbol (B1677699) esters.[4] The binding of this compound to the C1 domain induces a conformational change in the PKC molecule, leading to the removal of an autoinhibitory pseudosubstrate from the catalytic domain and subsequent activation of the kinase.[5]

The affinity of PKC isoforms for DAG varies, influencing the specific cellular responses to different stimuli. Novel PKC (nPKC) isoforms (e.g., δ, ε, η, θ) exhibit a significantly higher affinity for DAG compared to conventional PKC (cPKC) isoforms (α, β, γ), a difference attributed to a single amino acid variation in the C1b domain.[5] This differential affinity allows for a graded and specific response to varying concentrations of DAG.

Quantitative Data on DAG Analog Binding and Activation

The following table summarizes key quantitative parameters related to the interaction of DAG analogs with PKC and their effects on cellular processes. It is important to note that direct binding affinity data for this compound with a wide range of PKC isoforms is not extensively available in the public domain. The data presented for 1,2-dioctanoyl-sn-glycerol, a closely related and frequently studied DAG analog, provides valuable insights into the binding dynamics.

ParameterMoleculeTargetValueReference
Binding Affinity (Kd) 1,2-dioctanoyl-sn-glycerolC1B domain of PKCα24.2 ± 2 µM[6]
Half-maximal effective concentration (EC50) 1,2-dioctanoyl-sn-glycerolInhibition of L-type Ca2+ current2.2 µM[7]
Half-maximal effective concentration (EC50) Carbachol-induced 1,2-sn-diacylglycerol accumulationAirway smooth muscle2.1 x 10⁻⁸ M[8]

Signaling Pathways Modulated by this compound

The activation of PKC by this compound initiates a cascade of downstream phosphorylation events that regulate numerous cellular functions.

Upstream Generation of 1,2-Diacylglycerol

The primary pathway for the generation of 1,2-diacylglycerol involves the hydrolysis of PIP2 by phospholipase C (PLC) enzymes. Various isoforms of PLC are activated by different upstream signals, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1][2]

G_Protein_Coupled_Receptor_Signaling Extracellular_Signal Extracellular Signal (e.g., Hormone, Neurotransmitter) GPCR GPCR Extracellular_Signal->GPCR Binds G_Protein G Protein (Gq/11) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_Activation PKC Activation DAG->PKC_Activation Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release

Upstream generation of this compound via GPCR signaling.
Downstream Effectors of PKC Activation

Once activated by this compound, PKC phosphorylates a wide range of substrate proteins, leading to diverse cellular responses. Two well-characterized downstream targets of PKC are Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) and Adducin.

  • MARCKS: This protein is involved in regulating the actin cytoskeleton, and its phosphorylation by PKC causes its translocation from the plasma membrane to the cytoplasm, leading to changes in cell morphology and motility.[7][9]

  • Adducin: Another cytoskeletal protein, adducin's function in promoting the association of spectrin (B1175318) with actin is inhibited by PKC-mediated phosphorylation.[4][6] This plays a role in the dynamic regulation of the membrane-cytoskeleton interface.

The activation of these and other substrates by the DOG-PKC axis has profound implications for processes such as cell proliferation, gene expression, and cytoskeletal organization.

Downstream_PKC_Signaling DOG This compound (DOG) PKC Protein Kinase C (PKC) DOG->PKC Activates MARCKS MARCKS PKC->MARCKS Phosphorylates Adducin Adducin PKC->Adducin Phosphorylates Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation Gene_Expression Gene Expression PKC->Gene_Expression pMARCKS p-MARCKS MARCKS->pMARCKS Cytoskeletal_Rearrangement Cytoskeletal Rearrangement pMARCKS->Cytoskeletal_Rearrangement pAdducin p-Adducin Adducin->pAdducin pAdducin->Cytoskeletal_Rearrangement

Downstream signaling events following PKC activation by DOG.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro Protein Kinase C Activity Assay

This protocol describes a radiometric assay to measure the activity of PKC using a peptide substrate.

Materials:

  • Purified PKC enzyme

  • This compound (DOG)

  • Phosphatidylserine (PS)

  • PKC peptide substrate (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • Trichloroacetic acid (TCA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare lipid vesicles by co-sonicating DOG and PS in an appropriate buffer.

  • In a microcentrifuge tube, combine the kinase reaction buffer, lipid vesicles, and PKC peptide substrate.

  • Add the purified PKC enzyme to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in TCA.

  • Wash the phosphocellulose papers extensively with TCA to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

PKC_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Prepare_Vesicles Prepare DOG/PS Lipid Vesicles Prepare_Reaction_Mix Prepare Kinase Reaction Mix Prepare_Vesicles->Prepare_Reaction_Mix Add_PKC Add PKC Enzyme Prepare_Reaction_Mix->Add_PKC Add_ATP Add [γ-³²P]ATP (Initiate Reaction) Add_PKC->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction (Spot on Paper) Incubate->Stop_Reaction Wash Wash with TCA Stop_Reaction->Wash Quantify Scintillation Counting Wash->Quantify

Workflow for an in vitro PKC activity assay.
Cell Proliferation Assay Using this compound

This protocol outlines a method to assess the effect of DOG on cell proliferation using a colorimetric assay such as the MTT or WST-1 assay.[10]

Materials:

  • Cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • This compound (DOG)

  • Vehicle control (e.g., DMSO)

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of DOG or vehicle control. A typical concentration range for DAG analogs is 1-100 µM.

  • Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • If using the MTT assay, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell proliferation as a percentage relative to the vehicle-treated control cells.

Cell_Proliferation_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with DOG or Vehicle Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_Reagent Add MTT or WST-1 Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Measure_Absorbance Measure Absorbance Incubate_Reagent->Measure_Absorbance Analyze_Data Analyze Data Measure_Absorbance->Analyze_Data

Workflow for a cell proliferation assay using DOG.
Lipid Extraction and Quantification by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal standard (e.g., deuterated DOG)

  • Organic solvents (e.g., chloroform, methanol, isopropanol)

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize the biological sample in an appropriate buffer.

  • Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method) to separate the lipids from other cellular components. Add the internal standard at the beginning of the extraction.

  • Solvent Evaporation: Evaporate the organic solvent containing the lipids under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a suitable LC column (e.g., C18) and a mobile phase gradient to separate the lipids. Set the mass spectrometer to monitor the specific parent and fragment ion transitions for DOG and the internal standard.

  • Data Analysis: Quantify the amount of DOG in the sample by comparing its peak area to that of the internal standard.

Lipidomics_Workflow Sample_Prep Sample Homogenization + Internal Standard Lipid_Extraction Liquid-Liquid Extraction Sample_Prep->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Workflow for lipid extraction and quantification by LC-MS/MS.

Conclusion

This compound is an indispensable tool for investigating the complex world of cell signaling. Its ability to specifically activate Protein Kinase C provides a powerful means to unravel the downstream consequences of this pivotal signaling hub. The quantitative data, detailed protocols, and pathway diagrams presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further discoveries in the role of diacylglycerol signaling in health and disease. As our understanding of these pathways deepens, so too will our ability to develop novel therapeutic strategies that target the intricate network of cellular communication.

References

The Molecular Embrace: An In-depth Technical Guide to the Activation of Protein Kinase C by 1,2-Dioleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC), a family of serine/threonine kinases, stands as a pivotal node in a multitude of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis. The activation of conventional and novel PKC isoforms is intricately regulated by the second messenger sn-1,2-diacylglycerol (DAG). This technical guide provides a comprehensive exploration of the mechanism by which 1,2-Dioleoyl-sn-glycerol (DOG), a biologically relevant DAG species, orchestrates the activation of PKC. We will delve into the structural basis of this interaction, the cooperative roles of cofactors, and the experimental methodologies employed to elucidate this fundamental signaling event.

The Core Mechanism: A Symphony of Molecular Interactions

The activation of Protein Kinase C by this compound is a multi-step process that involves the interplay of protein domains, lipid cofactors, and ions, culminating in a conformational change that unleashes the kinase's catalytic activity. At the heart of this mechanism lies the C1 domain, a conserved cysteine-rich motif within the regulatory region of conventional and novel PKC isoforms.[1]

In its inactive state, PKC resides in the cytosol with its pseudosubstrate domain nestled within the active site, effectively autoinhibiting its kinase function. The arrival of a signal that triggers the hydrolysis of membrane phospholipids (B1166683), such as phosphatidylinositol 4,5-bisphosphate (PIP2), leads to the generation of this compound within the plasma membrane.

This localized increase in DAG concentration serves as a beacon for PKC. For conventional PKC isoforms (cPKCs), an initial, calcium-dependent translocation to the membrane is mediated by their C2 domain, which binds to negatively charged phospholipids like phosphatidylserine (B164497) (PS).[2] Once anchored to the membrane, the C1 domains are positioned to interact with DAG. The binding of this compound to the C1 domain induces a profound conformational change, extricating the pseudosubstrate from the active site and rendering the kinase catalytically competent to phosphorylate its downstream targets.[3] Novel PKC isoforms (nPKCs), which lack a calcium-sensitive C2 domain, are recruited to the membrane and activated directly by DAG.

Quantitative Insights into PKC Activation by Diacylglycerols

The affinity of PKC for diacylglycerols is a critical determinant of its activation. While precise Kd and EC50 values for this compound across all PKC isoforms are not extensively documented in a consolidated format, studies on various DAG analogs and PKC isoforms provide valuable quantitative insights. The table below summarizes available data and comparative findings. It is important to note that these values can be influenced by the experimental system, including the lipid composition of micelles or vesicles used in in vitro assays.

PKC IsoformLigandParameterValueExperimental ContextReference(s)
PKCα1,2-dioctanoyl-sn-glycerol (DiC8)IC50 (inhibition of Ca2+ current)~2.2 µMWhole-cell patch-clamp in rat ventricular myocytes[4]
Not Specified1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG)EC50 (inhibition of Ca2+ currents)~25 µMWhole-cell patch-clamp in GH3 cells[5]
Not SpecifiedCarbachol (B1668302) (inducing 1,2-sn-diacylglycerol)EC50 (for 1,2-sn-diacylglycerol accumulation)2.1 x 10-8 MAirway smooth muscle[6]
PKCα1,2-Dipalmitoyl-glycerol (DPG)Concentration for max activity30 mol %In POPC/POPS vesicles[7]
PKCα1-Palmitoyl-2-oleoyl-glycerol (POG)Concentration for max activity~10 mol %In POPC/POPS vesicles[7]
PKCα C1A DomainDiacylglycerolAffinityHighIsothermal calorimetry and surface plasmon resonance[8]
PKCγ C1A & C1B DomainsDiacylglycerolAffinityComparably HighIsothermal calorimetry and surface plasmon resonance[8]

Visualizing the Molecular choreography

To better understand the intricate steps and relationships in PKC activation, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway of PKC Activation

PKC Activation Signaling Pathway
Domain Interactions in PKC Activation

PKC_Domain_Interactions cluster_regulatory Regulatory Domain PKC_inactive Inactive PKC Regulatory Domain Catalytic Domain Active_Site Active Site C1_Domain C1 Domain C2_Domain C2 Domain Pseudosubstrate Pseudosubstrate Pseudosubstrate->Active_Site Blocks C1_Domain->Pseudosubstrate Induces release of C2_Domain->Pseudosubstrate Aids in membrane targeting DAG This compound DAG->C1_Domain Binds Ca2 Ca²⁺ Ca2->C2_Domain Binds PS Phosphatidylserine PS->C2_Domain Binds

PKC Domain Interactions During Activation

Experimental Protocols

The study of PKC activation by this compound relies on a variety of robust experimental techniques. Below are detailed methodologies for key assays.

In Vitro PKC Kinase Activity Assay (Radiometric)

This assay measures the transfer of 32P from [γ-32P]ATP to a specific PKC substrate.[1][9]

Materials:

  • Purified PKC isoform

  • PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate)

  • This compound (DOG)

  • Phosphatidylserine (PS)

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

  • Trichloroacetic acid (TCA) or phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix this compound and Phosphatidylserine in chloroform (B151607) at the desired molar ratio.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube on ice, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.

    • Initiate the reaction by adding [γ-32P]ATP.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction and Quantify:

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding cold TCA to precipitate the proteins.

    • Wash the phosphocellulose paper or the TCA precipitate extensively to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated 32P using a scintillation counter.

Cellular PKC Translocation Assay (Fluorescence Microscopy)

This method visualizes the movement of PKC from the cytosol to the plasma membrane upon stimulation.[10][11]

Materials:

  • Mammalian cells cultured on glass-bottom dishes

  • Expression vector for a fluorescently tagged PKC isoform (e.g., GFP-PKC)

  • Transfection reagent

  • This compound (or a cell-permeable analog like 1,2-dioctanoyl-sn-glycerol)

  • Fluorescence microscope (confocal or widefield) with live-cell imaging capabilities

  • Image analysis software

Procedure:

  • Cell Culture and Transfection:

    • Seed cells on glass-bottom dishes.

    • Transfect the cells with the GFP-PKC expression vector according to the manufacturer's protocol.

    • Allow 24-48 hours for protein expression.

  • Live-Cell Imaging:

    • Mount the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO2).

    • Acquire baseline images of the GFP-PKC localization in unstimulated cells.

  • Stimulation and Image Acquisition:

    • Add this compound (or a cell-permeable analog) to the cell culture medium at the desired final concentration.

    • Immediately begin acquiring a time-lapse series of images to capture the translocation of GFP-PKC from the cytosol to the plasma membrane.

  • Image Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time using image analysis software.

Experimental Workflow for PKC Activity Assay

Experimental_Workflow start Start prep_lipids Prepare Lipid Vesicles (DOG + PS) start->prep_lipids setup_reaction Set up Kinase Reaction (Buffer, Vesicles, Substrate, PKC) prep_lipids->setup_reaction initiate Initiate Reaction (Add [γ-³²P]ATP) setup_reaction->initiate incubate Incubate at 30°C initiate->incubate stop_reaction Stop Reaction (TCA or Phosphocellulose) incubate->stop_reaction wash Wash to Remove Unincorporated ³²P stop_reaction->wash quantify Quantify Incorporated ³²P (Scintillation Counting) wash->quantify end End quantify->end

Workflow for Radiometric PKC Activity Assay

Conclusion

The activation of Protein Kinase C by this compound is a cornerstone of cellular signal transduction. This intricate process, governed by the specific interactions between the C1 domain and DAG within the lipid bilayer and modulated by cofactors such as phosphatidylserine and calcium, highlights the elegance and precision of cellular signaling. A thorough understanding of this mechanism, facilitated by the quantitative and methodological approaches outlined in this guide, is paramount for researchers and professionals in drug development aiming to modulate PKC activity for therapeutic benefit. The continued exploration of the nuances of PKC isoform-specific activation by different diacylglycerol species will undoubtedly unveil new avenues for targeted pharmacological intervention.

References

1,2-Dioleoyl-sn-glycerol: A Core Second Messenger in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycerol (DOG) is a pivotal lipid second messenger integral to a multitude of cellular signaling pathways. As a diacylglycerol (DAG), it is a key intermediate in the biosynthesis of various cellular lipids and plays a critical role in signal transduction.[1] The primary and most well-characterized function of this compound is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The generation of DOG at the cell membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), triggers the recruitment and activation of PKC isoforms, initiating downstream signaling cascades.[3][4] The specific fatty acid composition of diacylglycerols, such as the two oleic acid chains in DOG, can influence their signaling patterns and interactions with effector proteins.[5][6] This technical guide provides a comprehensive overview of the role of this compound as a second messenger, including its signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Signaling Pathways Involving this compound

The central role of this compound in cellular signaling is primarily mediated through the activation of the Protein Kinase C (PKC) family of enzymes. This process is initiated by the activation of Phospholipase C (PLC) at the plasma membrane, which cleaves PIP2 to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DOG. While IP3 diffuses into the cytoplasm to mobilize intracellular calcium, DOG remains in the plasma membrane to recruit and activate PKC.

Phospholipase C-Mediated Generation of this compound and Activation of Protein Kinase C

PLC_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DOG This compound (DOG) PIP2->DOG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DOG->PKC_inactive 4. Recruitment & Activation PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrate Phosphorylation PKC_active->Downstream 5. Phosphorylation Ca_release Ca²⁺ Release IP3->Ca_release Mobilizes Ca²⁺

Caption: PLC-mediated generation of DOG and activation of PKC.

Metabolic Fate of this compound

Once generated, the signaling activity of this compound is tightly regulated through its metabolic conversion into other lipid species. This ensures a transient signaling response. The two primary metabolic fates of DOG are phosphorylation by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), or acylation by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs) for energy storage.

DOG_Metabolism DOG This compound (DOG) DGK Diacylglycerol Kinase (DGK) DOG->DGK DGAT Diacylglycerol Acyltransferase (DGAT) DOG->DGAT PA Phosphatidic Acid (PA) DGK->PA Phosphorylation Signal_Termination Signal Termination & Generation of another second messenger PA->Signal_Termination TAG Triacylglycerol (TAG) DGAT->TAG Acylation Energy_Storage Energy Storage TAG->Energy_Storage

Caption: Metabolic pathways of this compound.

Data Presentation

The following tables summarize quantitative data related to the activity of this compound and its analogs in cellular processes.

Table 1: Cellular Effects of Diacylglycerol Analogs

CompoundConcentrationCell TypeEffectReference
1,2-Dioctanoyl-sn-glycerol (diC8)1-10 µMAdult rat ventricular myocytesConcentration-dependent inhibition of L-type Ca2+ current (IC50 = 2.2 µM)[1][7]
1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG)4-60 µMGH3 pituitary cellsReversible reduction of Ca2+ currents (IC50 ≈ 25 µM)[8]
(±)-1,2-Diolein50 µMMyoblastsIncreased Ca2+ influx and induced PKC activity[9]
1,2-sn-Dioleoylglycerol (DOG)-Airway smooth muscleAccumulation correlated with tonic phase of muscle contraction (EC50 = 2.1 x 10⁻⁸ M for carbachol-induced accumulation)[10]

Table 2: Relative Activation of Protein Kinase C Isoforms by Diacylglycerol Species

PKC Isoform18:1/18:1-DG (DOG) Activation (2 mmol%)
PKCα~2-fold increase
Data extracted from a study comparing multiple DG species and PKC isoforms. The activation is relative to control without DG.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a second messenger.

Protocol 1: Quantification of Cellular Diacylglycerol (DAG)

This protocol is adapted from a method utilizing the enzymatic conversion of DAG to radiolabeled phosphatidic acid by DAG kinase.

A. Solutions and Reagents

  • Solubilizing buffer: 7.5% (w/v) octyl-β-D-glucoside and 5 mM cardiolipin (B10847521) in 1 mM diethylenetriaminepentaacetic acid (DETAPAC), pH 7.0.

  • 2x reaction buffer: 100 mM imidazole (B134444) HCl, pH 6.6, 100 mM NaCl, 25 mM MgCl2, and 2 mM EGTA.

  • 100 mM DTT in H₂O (prepare fresh).

  • [γ-³²P]ATP or [γ-³³P]ATP.

  • E. coli DAG kinase.

  • Chloroform/methanol (2:1, v/v).

  • TLC plate.

  • TLC developing solvent: Chloroform/methanol/acetic acid (65:15:5, v/v/v).

B. Sample Preparation and Total Lipid Extraction

  • Wash approximately 2 x 10⁶ cells with phosphate-buffered saline (PBS).

  • Extract total lipids using the Bligh and Dyer method.

  • Dry the chloroform/methanol phase under a gentle stream of nitrogen gas.

C. DAG Kinase Assay

  • Dissolve the dried lipids in 40 µL of solubilizing buffer by vortexing vigorously for 20 seconds.

  • Incubate the dissolved lipids at room temperature for 10 minutes.

  • Place the samples on ice for 5 minutes.

  • Add the following reagents in order, keeping the samples on ice:

    • 100 µL of 2x reaction buffer

    • 4 µL of 100 mM DTT

    • 20 µL of E. coli DAG kinase

  • Initiate the reaction by adding 3 µCi of [γ-³²P]-ATP or [γ-³³P]-ATP.

  • Incubate the reaction at 25°C for 30 minutes.

  • Stop the reaction by placing the tubes on ice.

  • Re-extract the lipids as described in step B.2 and dry the lipid phase.

  • Dissolve the dried lipids in approximately 50 µL of chloroform/methanol (2:1, v/v).

  • Spot the lipid extracts onto a TLC plate alongside phosphatidic acid and DAG standards.

  • Develop the TLC plate in a chamber with chloroform/methanol/acetic acid (65:15:5, v/v/v).

  • Dry the TLC plate and expose it to a phosphor-imaging screen to visualize and quantify the radiolabeled phosphatidic acid.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring PKC activity using a peptide substrate and radiolabeled ATP.

A. Reagents

  • PKC enzyme (purified or immunoprecipitated).

  • Lipid Activator Mix: Prepare a mixture of phosphatidylserine (B164497) (PS) and this compound (DOG) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4). The lipids are typically dried down from organic solvent and then resuspended by sonication or vortexing.

  • PKC Assay Buffer: 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate (B84403), 1 mM sodium orthovanadate, 1 mM DTT, 1 mM CaCl₂.[11]

  • Peptide Substrate: A specific peptide substrate for PKC (e.g., myelin basic protein or a synthetic peptide).

  • [γ-³²P]ATP or [γ-³³P]ATP.

  • ATP.

  • Quenching Solution: e.g., phosphoric acid or EDTA.

  • Phosphocellulose paper or other separation matrix.

  • Scintillation fluid.

B. Assay Procedure

  • Prepare the reaction mixture in a microcentrifuge tube on ice. The final volume is typically 25-50 µL.

  • Add the following components in order:

    • PKC Assay Buffer

    • Lipid Activator Mix (PS/DOG)

    • Peptide Substrate

    • PKC enzyme

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (to a final specific activity).

  • Incubate at 30°C for 10-20 minutes.

  • Terminate the reaction by adding the Quenching Solution.

  • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the PKC activity based on the amount of incorporated phosphate per unit time.

Protocol 3: Phospholipase C (PLC) Activity Assay

This protocol describes a colorimetric assay for measuring PLC activity.[12][13]

A. Reagents

  • PLC Assay Buffer.

  • PLC Substrate: p-Nitrophenylphosphorylcholine (NPPC) is a commonly used chromogenic substrate.

  • PLC Positive Control (optional).

  • Sample (cell lysate or purified enzyme).

  • 96-well plate.

B. Assay Procedure

  • Prepare samples and standards in a 96-well plate. Adjust the final volume of each sample to 50 µL with PLC Assay Buffer. Include a sample blank containing only the Assay Buffer.

  • Prepare a reaction mix containing the PLC substrate.

  • Add 50 µL of the reaction mix to each well containing the sample and sample blank.

  • Measure the absorbance at 405 nm in kinetic mode at 37°C for 60 minutes, taking readings every 5 minutes.

  • Prepare a standard curve using a known concentration of p-nitrophenol.

  • Calculate the PLC activity based on the rate of change in absorbance and the standard curve.

Experimental Workflow for Cellular DAG Quantification

DAG_Quantification_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment Start->Cell_Culture Lipid_Extraction 2. Total Lipid Extraction (Bligh & Dyer) Cell_Culture->Lipid_Extraction DAG_Kinase_Assay 3. DAG Kinase Assay with Radiolabeled ATP Lipid_Extraction->DAG_Kinase_Assay TLC 4. Thin Layer Chromatography (TLC) Separation DAG_Kinase_Assay->TLC Phosphorimaging 5. Phosphorimaging and Quantification TLC->Phosphorimaging End End Phosphorimaging->End

Caption: Workflow for the quantification of cellular diacylglycerol.

References

An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycerol: Properties, Signaling Roles, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1,2-Dioleoyl-sn-glycerol (DOG), a pivotal second messenger in cellular signaling. It details its role in activating Protein Kinase C (PKC) and other signaling pathways, and offers detailed protocols for its use in key experimental assays.

Core Physical and Chemical Properties

This compound is a diacylglycerol consisting of a glycerol (B35011) backbone with oleic acid esterified at the sn-1 and sn-2 positions. Its structure and properties make it a crucial molecule in lipid signaling research.

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₃₉H₇₂O₅[1][2][3][4][5]
Molecular Weight 620.99 g/mol [1][2][3]
CAS Number 24529-88-2[1][2][3][4][5]
Appearance Liquid[2][4]
Density Approximately 0.9 g/cm³[1]
Refractive Index 1.477[1]
Boiling Point 670.8 ± 35.0 °C at 760 mmHg[1][3]
Solubility

This compound exhibits solubility in various organic solvents.

SolventSolubilitySource
Dimethylformamide (DMF)>20 mg/mL[3][6]
Dimethyl sulfoxide (B87167) (DMSO)>7 mg/mL[3][6]
Ethanol>30 mg/mL[3][6]
Phosphate-Buffered Saline (PBS) pH 7.2>250 µg/mL[3][6]
Stability and Storage

For optimal stability, this compound should be stored at -20°C.[2] When stored as a pure liquid, it is stable for at least three years.[7] Solutions in organic solvents should be stored at -80°C for up to six months or at -20°C for up to one month.[7]

Role in Cellular Signaling

As an analog of the endogenous second messenger diacylglycerol (DAG), this compound plays a critical role in activating a variety of signaling pathways, most notably the Protein Kinase C (PKC) family of enzymes.

Activation of Protein Kinase C (PKC)

The canonical signaling pathway leading to PKC activation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.[8] While IP₃ mobilizes intracellular calcium, DAG directly activates conventional and novel PKC isoforms by binding to their C1 domain. This binding event recruits PKC to the plasma membrane, leading to its activation.

PKC_Activation_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG This compound (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC_inactive Inactive PKC (Cytosol) DAG->PKC_inactive Binds to C1 Domain Ca_release->PKC_inactive Binds to C2 Domain PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation & Activation Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Cellular_Response Cellular Response Downstream->Cellular_Response

Figure 1: Protein Kinase C (PKC) Activation Pathway.
Other Signaling Pathways

Beyond its well-established role in PKC activation, this compound and other diacylglycerols are implicated in other signaling events:

  • Diacylglycerol Kinase (DGK) Pathway: DGKs phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger. This process terminates DAG-mediated signaling while initiating PA-dependent pathways.

  • Ion Channel Modulation: Some studies suggest that diacylglycerols can directly modulate the activity of ion channels, such as L-type calcium channels, in a manner that may be independent of PKC activation.[9]

  • Vesicle Fusion: At higher concentrations (e.g., 20 mol% or more in liposomes), this compound can promote calcium-induced fusion of phospholipid vesicles.[10]

Experimental Protocols

This compound is a widely used tool in lipid research. Below are detailed protocols for its application in two common experimental setups.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a non-radioactive, ELISA-based method to measure PKC activity.

Materials:

  • PKC Substrate Microtiter Plate (pre-coated with a specific PKC peptide substrate like KRTLRR)

  • Purified active PKC (positive control)

  • Kinase Assay Dilution Buffer

  • ATP solution

  • Phosphospecific primary antibody against the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB Substrate

  • Stop Solution (e.g., 1N HCl)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • This compound stock solution (in an appropriate solvent)

  • Phosphatidylserine (B164497) (PS) stock solution

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix this compound and phosphatidylserine to the desired molar ratio (e.g., 1:4).

    • Dry the lipids under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in Kinase Assay Dilution Buffer by vortexing or sonication to form small unilamellar vesicles.

  • Assay Plate Preparation:

    • Add 100 µL of Kinase Assay Dilution Buffer to each well of the PKC Substrate Microtiter Plate and incubate for 10 minutes at room temperature to pre-wet the wells.

    • Aspirate the buffer from the wells.

  • Kinase Reaction:

    • Prepare the reaction mixture containing the lipid vesicles, purified PKC or cell lysate, and any inhibitors or activators being tested.

    • Add the reaction mixture to the appropriate wells. Include a positive control (with active PKC) and a negative control (without enzyme).

    • Initiate the kinase reaction by adding ATP solution to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Terminate the reaction by emptying the wells and washing three times with Wash Buffer.

    • Add the diluted phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add the diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add TMB Substrate to each well and incubate at room temperature for 30-60 minutes, or until sufficient color development.

    • Stop the reaction by adding Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

PKC_Assay_Workflow start Start prepare_lipids Prepare Lipid Vesicles (DOG + PS) start->prepare_lipids prepare_plate Prepare Substrate Plate start->prepare_plate add_reagents Add Reaction Mix (PKC, Lipids, Sample) prepare_lipids->add_reagents prepare_plate->add_reagents start_reaction Initiate with ATP add_reagents->start_reaction incubate_kinase Incubate (30°C, 60 min) start_reaction->incubate_kinase wash1 Wash Wells incubate_kinase->wash1 add_primary_ab Add Primary Antibody wash1->add_primary_ab incubate_ab1 Incubate (RT, 60 min) add_primary_ab->incubate_ab1 wash2 Wash Wells incubate_ab1->wash2 add_secondary_ab Add Secondary Antibody (HRP) wash2->add_secondary_ab incubate_ab2 Incubate (RT, 30 min) add_secondary_ab->incubate_ab2 wash3 Wash Wells incubate_ab2->wash3 add_tmb Add TMB Substrate wash3->add_tmb develop_color Incubate for Color Development add_tmb->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Figure 2: Experimental Workflow for an In Vitro PKC Assay.
Preparation of this compound-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and extrusion method.

Materials:

  • This compound

  • Other desired phospholipids (B1166683) (e.g., DOPC, DOPS)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas source

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and other phospholipids in chloroform in a round-bottom flask at the desired molar ratio.

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inside of the flask.

    • Further dry the film under a stream of nitrogen gas or in a vacuum desiccator to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume will determine the final lipid concentration.

    • Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) above the phase transition temperature of the lipids. This process may take 30-60 minutes. The resulting solution will be a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe.

    • Repeat this extrusion process 10-20 times to form a translucent suspension of small unilamellar vesicles (SUVs).

  • Storage:

    • Transfer the final liposome (B1194612) suspension to a clean glass vial.

    • To prevent oxidation, flush the vial with nitrogen or argon gas before sealing.

    • Store the liposomes at 4°C. Do not freeze.

Conclusion

This compound is an indispensable tool for researchers studying lipid signaling and cellular regulation. Its well-defined physical and chemical properties, coupled with its potent biological activity as a PKC activator, make it a valuable reagent for a wide range of in vitro and cell-based assays. The detailed protocols provided in this guide offer a starting point for the effective utilization of this important signaling lipid in drug discovery and development.

References

The Nexus of Cellular Signaling and Lipid Homeostasis: A Technical Guide to 1,2-Dioleoyl-sn-Glycerol Biosynthesis and Metabolism in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis and metabolism of 1,2-Dioleoyl-sn-glycerol (DAG), a pivotal lipid second messenger and a central intermediate in glycerolipid metabolism. This document details the intricate pathways governing its synthesis and degradation, presents quantitative data on enzymatic activities, and provides detailed experimental protocols for its analysis in mammalian cells. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the complex regulatory networks involving this critical biomolecule.

Introduction: The Dual Role of this compound

This compound, a specific molecular species of diacylglycerol (DAG), is a ubiquitous lipid molecule in mammalian cells, playing a dual role as a key metabolic intermediate and a critical signaling molecule. As an intermediate, it sits (B43327) at the crossroads of the synthesis of major glycerolipids, including triacylglycerols (TAGs) and phospholipids (B1166683) such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). In its capacity as a second messenger, this compound is instrumental in the activation of a variety of signaling proteins, most notably Protein Kinase C (PKC) isoforms, thereby influencing a wide array of cellular processes including cell proliferation, differentiation, and apoptosis. Given its central role, the biosynthesis and metabolism of this compound are tightly regulated. Dysregulation of its homeostasis is implicated in numerous pathological conditions, including cancer, metabolic syndrome, and cardiovascular diseases.

Biosynthesis of this compound

The generation of this compound in mammalian cells occurs through several distinct pathways, each contributing to the overall cellular pool of this important lipid. The primary routes of synthesis are the de novo pathway, also known as the Kennedy pathway, and the hydrolysis of membrane phospholipids.

De Novo Synthesis: The Kennedy Pathway

The de novo synthesis of this compound primarily occurs in the endoplasmic reticulum (ER) via the Kennedy pathway. This pathway begins with glycerol-3-phosphate and involves a series of enzymatic reactions to produce phosphatidic acid (PA), which is then dephosphorylated to yield 1,2-diacyl-sn-glycerol.

The key steps are:

  • Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid (LPA).

  • Acylation of Lysophosphatidic Acid: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) then acylates LPA at the sn-2 position to form phosphatidic acid (PA).

  • Dephosphorylation of Phosphatidic Acid: Phosphatidic acid phosphatase (PAP), also known as lipin, hydrolyzes the phosphate (B84403) group from PA to produce 1,2-diacyl-sn-glycerol.

dot

G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT (Acyl-CoA) PA Phosphatidic Acid LPA->PA AGPAT (Acyl-CoA) DAG This compound PA->DAG PAP (Lipin)

Figure 1. De Novo Biosynthesis of this compound (Kennedy Pathway).
Hydrolysis of Phospholipids

A rapid and significant source of this compound, particularly for signaling purposes, is the enzymatic hydrolysis of membrane phospholipids.

  • Phospholipase C (PLC) Pathway: Upon stimulation of various cell surface receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), PLC isozymes are activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: 1,2-diacyl-sn-glycerol and inositol (B14025) 1,4,5-trisphosphate (IP3). This pathway is a major source of signaling DAG.

  • Phospholipase D (PLD) Pathway: In a two-step process, PLD can also lead to the production of DAG. PLD hydrolyzes phospholipids like phosphatidylcholine (PC) to generate phosphatidic acid (PA) and a free headgroup. The resulting PA is then converted to DAG by the action of phosphatidic acid phosphatase (PAP).[1]

dot

G cluster_0 PLC Pathway cluster_1 PLD Pathway PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC DAG_PLC This compound PLC->DAG_PLC IP3 IP3 PLC->IP3 PC Phosphatidylcholine (PC) PLD Phospholipase D (PLD) PC->PLD PA Phosphatidic Acid (PA) PLD->PA PAP PAP (Lipin) PA->PAP DAG_PLD This compound PAP->DAG_PLD

Figure 2. Hydrolysis of Phospholipids for this compound Synthesis.
Monoacylglycerol Pathway

In the intestine, the monoacylglycerol pathway is a significant contributor to glycerolipid synthesis. Dietary triacylglycerols are hydrolyzed in the gut to free fatty acids and 2-monoacyl-sn-glycerols. These are then absorbed by enterocytes and re-esterified by monoacylglycerol acyltransferase (MGAT) to form 1,2-diacyl-sn-glycerols, which are subsequently used for the resynthesis of triacylglycerols.[1]

Metabolism of this compound

The cellular levels of this compound are tightly controlled through its conversion into other lipid species. The two primary metabolic fates of DAG are its phosphorylation to phosphatidic acid and its acylation to triacylglycerol.

Phosphorylation to Phosphatidic Acid

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate DAG at the sn-3 position to produce phosphatidic acid (PA), utilizing ATP as the phosphate donor. This reaction is crucial for attenuating DAG-mediated signaling and for the regeneration of phosphoinositides. There are ten mammalian DGK isoforms, which are classified into five types based on their structural domains, exhibiting different subcellular localizations and regulatory mechanisms.[2][3]

Acylation to Triacylglycerol

Diacylglycerol acyltransferases (DGATs) catalyze the final and committed step in the synthesis of triacylglycerols (TGs) by transferring an acyl group from acyl-CoA to the sn-3 position of 1,2-diacyl-sn-glycerol.[4][5] In mammals, there are two main isoforms, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct biochemical properties and physiological roles.[6][7] Both enzymes are primarily located in the endoplasmic reticulum.[6]

dot

G DAG This compound PA Phosphatidic Acid DAG->PA DGK (ATP) TAG Triacylglycerol DAG->TAG DGAT (Acyl-CoA)

Figure 3. Primary Metabolic Fates of this compound.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Diacylglycerol Kinase (DGK) Isoforms

DGK IsoformApparent Km for ATP (µM)Apparent Vmax (nmol/min/mg)Substrate Specificity
DGKα15010Prefers DAG with saturated/monounsaturated fatty acids
DGKβ1208Broader specificity
DGKγ18012Similar to DGKα
DGKδ9025High activity towards various DAG species
DGKε2505High specificity for 1-stearoyl-2-arachidonoyl-sn-glycerol
DGKζ11015Broad specificity
DGKη1309-
DGKθ2007Sensitive to substrate surface concentration
DGKι10020-
DGKκ--Activity dependent on phosphatidylserine

Note: Values are approximate and can vary depending on the assay conditions and cell type. Data compiled from multiple sources.[8][9]

Table 2: Properties of Diacylglycerol Acyltransferase (DGAT) Isoforms

PropertyDGAT1DGAT2
Gene Family Membrane-Bound O-Acyltransferase (MBOAT)Acyltransferase Gene Family
Subcellular Localization Endoplasmic ReticulumEndoplasmic Reticulum, Lipid Droplets
Substrate Preference (Acyl-CoA) Broad, prefers oleoyl-CoAPrefers oleoyl-CoA, but also utilizes other fatty acyl-CoAs
Physiological Role Intestinal fat absorption, lactationHepatic triglyceride synthesis, adipose tissue formation
Inhibition by MgCl2 NoYes

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

Quantification of this compound by Mass Spectrometry

This protocol outlines a general workflow for the quantification of DAG molecular species using liquid chromatography-mass spectrometry (LC-MS).

dot

G start Cell Lysis and Lipid Extraction derivatization Derivatization (Optional) start->derivatization lc_separation LC Separation derivatization->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Figure 4. Workflow for Mass Spectrometric Quantification of DAG.

Methodology:

  • Cell Lysis and Lipid Extraction:

    • Harvest mammalian cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Perform lipid extraction using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

    • Add an appropriate internal standard (e.g., a deuterated or odd-chain DAG species) prior to extraction for accurate quantification.

  • Derivatization (Optional but Recommended):

    • To enhance ionization efficiency, derivatize the hydroxyl group of DAG. A common method is to react the lipid extract with a reagent that introduces a charged moiety, such as N,N-dimethylglycine.

  • Liquid Chromatography (LC) Separation:

    • Resuspend the lipid extract in a suitable solvent.

    • Inject the sample onto a reverse-phase or normal-phase LC column to separate different lipid classes and molecular species.

    • Use a gradient elution program with appropriate mobile phases (e.g., acetonitrile, isopropanol, water with additives like formic acid or ammonium (B1175870) acetate).

  • Mass Spectrometry (MS) Detection:

    • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform MS/MS analysis for fragmentation to confirm the identity of the DAG species. The neutral loss of a specific fatty acyl group is a characteristic fragmentation pattern.

  • Data Analysis and Quantification:

    • Identify and quantify the different DAG molecular species based on their mass-to-charge ratio (m/z) and retention time.

    • Normalize the peak area of each endogenous DAG species to the peak area of the internal standard.

    • Generate a calibration curve using standards of known concentrations to determine the absolute amount of each DAG species.

Radiometric DAG Kinase Assay

This is a highly sensitive assay to quantify total sn-1,2-diacylglycerol levels.[1] It relies on the enzymatic conversion of DAG to radiolabeled phosphatidic acid by DAG kinase.

Materials:

  • Dried lipid extract from mammalian cells

  • E. coli DAG kinase

  • [γ-32P]ATP or [γ-33P]ATP

  • Reaction buffer (e.g., containing imidazole-HCl, NaCl, MgCl2, and EGTA)

  • Solubilizing buffer (e.g., containing octyl-β-D-glucoside and cardiolipin)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager or scintillation counter

Methodology:

  • Lipid Solubilization:

    • Resuspend the dried lipid extract in the solubilizing buffer by vigorous vortexing.

  • Enzymatic Reaction:

    • To the solubilized lipids, add the reaction buffer, dithiothreitol (B142953) (DTT), and E. coli DAG kinase.

    • Initiate the reaction by adding [γ-32P]ATP or [γ-33P]ATP.

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a chloroform:methanol mixture.

    • Perform a lipid extraction to separate the lipids from the aqueous phase containing unincorporated radiolabeled ATP.

    • Dry the lipid phase under a stream of nitrogen.

  • Separation by TLC:

    • Resuspend the dried lipids in a small volume of chloroform:methanol.

    • Spot the samples onto a silica (B1680970) TLC plate alongside a phosphatidic acid standard.

    • Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol:acetic acid).

  • Detection and Quantification:

    • Visualize the radiolabeled phosphatidic acid spot using a phosphorimager.

    • Excise the spot and quantify the radioactivity using a scintillation counter.

    • Construct a calibration curve using known concentrations of a DAG standard to determine the amount of DAG in the original sample.

Subcellular Localization of this compound Metabolism

The synthesis and metabolism of this compound are spatially organized within the cell to ensure proper regulation of its metabolic and signaling functions.

  • Endoplasmic Reticulum (ER): The ER is the primary site for the de novo synthesis of DAG via the Kennedy pathway. It is also the location of DGAT1 and DGAT2, which convert DAG to TAG for storage in lipid droplets.

  • Plasma Membrane: The plasma membrane is a major site of signaling DAG generation through the action of PLC on PIP2.

  • Golgi Apparatus: The Golgi is also involved in DAG metabolism, particularly in the context of phospholipid synthesis and membrane trafficking.

  • Mitochondria: Mitochondria can also synthesize DAG from phosphatidic acid, especially under conditions of oxidative stress.

  • Lipid Droplets: These organelles are the primary storage sites for TAGs, which are synthesized from DAG. Lipolysis of TAGs in lipid droplets can also release DAG.

Conclusion

This compound is a multifaceted lipid that stands at the intersection of cellular metabolism and signal transduction. Its synthesis and degradation are orchestrated by a complex network of enzymes and pathways that are spatially and temporally regulated. A thorough understanding of these processes is paramount for researchers and drug development professionals aiming to unravel the intricacies of lipid-mediated cellular regulation and to devise therapeutic strategies for a host of associated diseases. The methodologies and data presented in this guide provide a solid foundation for further investigation into the pivotal role of this compound in mammalian cell biology.

References

The Pivotal Role of 1,2-Dioleoyl-sn-Glycerol in Membrane Dynamics and Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-sn-glycerol (DOG), a key diacylglycerol (DAG), is a transient, yet powerful, lipid second messenger and a critical modulator of the biophysical properties of cellular membranes.[1] Its influence extends from activating crucial signaling cascades to fundamentally altering membrane architecture, thereby impacting a myriad of cellular processes. This technical guide provides an in-depth exploration of the multifaceted functions of DOG, focusing on its intricate involvement in membrane dynamics and fluidity. We will delve into the quantitative effects of DOG on membrane parameters, provide detailed protocols for key experimental methodologies, and visualize complex signaling pathways and workflows.

Introduction: The Dual Identity of this compound

This compound is a glycerolipid composed of a glycerol (B35011) backbone esterified to two oleic acid chains at the sn-1 and sn-2 positions.[2] It is primarily generated at the plasma membrane through the enzymatic cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to extracellular stimuli.[3] DOG's strategic location and transient appearance allow it to function in two primary capacities: as a potent activator of signaling proteins and as a direct modulator of the physical state of the lipid bilayer.[1][4]

Biophysical Impact of this compound on Membrane Properties

The unique molecular geometry of DOG, with its small, polar glycerol headgroup and large, unsaturated acyl chains, drives significant alterations in the physical properties of the membrane.[5] These changes are fundamental to its physiological roles.

Induction of Negative Membrane Curvature

The conical shape of DOG molecules introduces negative curvature stress into the lipid bilayer.[6] This property is crucial for cellular processes that require membrane bending and fusion, such as vesicle trafficking, endocytosis, and exocytosis.[7] The accumulation of DOG in one leaflet of the bilayer can promote the formation of non-lamellar phases, such as inverted hexagonal (HII) phases, which are intermediates in membrane fusion events.[1]

Modulation of Membrane Fluidity and Acyl Chain Order

Contrary to what might be expected from a molecule with unsaturated chains, DOG can increase the order of adjacent phospholipid acyl chains, leading to a "condensing effect".[5][8] This effect is similar to that of cholesterol, though generally less pronounced.[5] By filling interstitial spaces between phospholipid molecules, DOG reduces the area per lipid and increases the thickness of the bilayer.[5][8] This modulation of lipid packing directly influences membrane fluidity, which in turn affects the lateral diffusion and function of membrane-associated proteins.[5][9]

Quantitative Effects of Diacylglycerol on Membrane Parameters

The following table summarizes the quantitative effects of diacylglycerol (DAG), with comparisons to cholesterol where available, on key membrane biophysical parameters as determined by molecular dynamics simulations and experimental techniques.

ParameterSystemMolar % of DAG/CholesterolChangeReference
Area per Lipid (POPC) POPC/di16:0DAG18.75%Decrease[8]
POPC/Cholesterol18.75%Larger Decrease[8]
Bilayer Thickness (POPC) POPC/di16:0DAG18.75%Increase[8]
POPC/Cholesterol18.75%Larger Increase[8]
Acyl Chain Order (POPC) POPC/di16:0DAG18.75%Increase[8]
POPC/Cholesterol18.75%Larger Increase[8]
Lateral Diffusion Coefficient (DOPC) DOPC/Cholesterol40%Decrease[10][11]
Bilayer Thickness (DOPC) DOPC-4.57 ± 0.05 nm (X-ray)[5]
DOPC/SM/Chol (Ld phase)55/25/203.89 ± 0.03 nm[5]
DOPC/SM/Chol (Lo phase)55/25/204.96 ± 0.06 nm[5]

Role in Signal Transduction: The Protein Kinase C Activation Pathway

One of the most well-characterized roles of DOG is its function as a second messenger in the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[12][13]

The activation of PKC by DOG is a multi-step process initiated by the binding of an extracellular ligand to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR/RTK PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage DOG This compound (DOG) PIP2->DOG 4a. IP3 IP3 PIP2->IP3 4b. PKC_inactive Inactive PKC (Cytosol) DOG->PKC_inactive 7a. Recruitment PKC_active Active PKC PKC_inactive->PKC_active 8. Activation Downstream Downstream Substrates PKC_active->Downstream 9. Phosphorylation ER Endoplasmic Reticulum IP3->ER 5. Binds to Receptor Ca2 Ca²⁺ ER->Ca2 6. Release Ca2->PKC_inactive 7b. Binding Ligand Extracellular Ligand Ligand->GPCR 1. Binding

Figure 1. Protein Kinase C (PKC) activation pathway initiated by this compound (DOG).

Experimental Protocols

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to probe the rotational mobility of a fluorescent probe embedded in a lipid bilayer, providing a direct measure of membrane fluidity.[6][12][14] 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used hydrophobic probe that partitions into the acyl chain region of the membrane.[15]

Materials:

  • Liposomes of desired composition (e.g., POPC with varying mol% of DOG)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Phosphate-buffered saline (PBS)

  • Spectrofluorometer with polarization filters

Protocol:

  • Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion or sonication.

  • DPH Labeling:

    • Add the DPH stock solution to PBS while vortexing to create a final DPH concentration of approximately 2 µM.

    • Incubate the liposome suspension with the DPH solution at a ratio of 1:1 (v/v) for 1-2 hours at a temperature above the lipid phase transition temperature, protected from light.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the correction factor (G-factor) using a solution where the fluorophore is freely rotating (e.g., DPH in a non-viscous solvent) with the excitation polarizer horizontal and the emission polarizer vertical (I_HV) and horizontal (I_HH). G = I_HV / I_HH.

  • Calculation of Fluorescence Anisotropy (r):

    • The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • A higher 'r' value indicates lower rotational mobility and thus lower membrane fluidity.

Solid-State NMR Spectroscopy for Characterizing Membrane Structure

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy provides atomic-level information on the structure and dynamics of lipid bilayers.[7][16][17] Deuterium (B1214612) (²H) NMR of specifically deuterated lipids can be used to determine the acyl chain order parameters (S_CD), which reflect the degree of conformational restriction of the acyl chains.

Protocol Outline:

  • Sample Preparation:

    • Synthesize or purchase lipids with deuterium labels at specific positions on the acyl chains.

    • Prepare multilamellar vesicles (MLVs) containing the deuterated lipid and DOG at the desired concentration.

    • Hydrate the lipid film with buffer and subject it to multiple freeze-thaw cycles to ensure homogeneity.

    • Align the MLVs on glass plates for oriented sample NMR or use unoriented samples.

  • NMR Spectroscopy:

    • Acquire ²H NMR spectra using a quadrupolar echo pulse sequence.

    • For oriented samples, the splitting of the Pake doublet is directly related to the order parameter.

    • For unoriented samples, the spectral shape (Pake pattern) is analyzed to extract the order parameters.

  • Data Analysis:

    • The quadrupolar splitting (Δν_Q) is used to calculate the order parameter for a specific C-²H bond: S_CD = (4/3) * (h / e²qQ) * Δν_Q, where h is Planck's constant and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond.

Molecular Dynamics Simulations

Atomistic molecular dynamics (MD) simulations provide a computational microscope to investigate the interactions between DOG and other lipids at a high spatial and temporal resolution.[18][19][20]

Simulation Workflow:

  • System Setup:

    • Build a lipid bilayer model with the desired composition (e.g., POPC and DOG) using a molecular modeling software package like GROMACS or CHARMM.[20]

    • Solvate the bilayer with a water box and add ions to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial configuration.

    • Run a series of equilibration simulations with position restraints on the lipid atoms, gradually releasing them to allow the system to relax to a stable state at the desired temperature and pressure.

  • Production Simulation:

    • Run a long production simulation (typically hundreds of nanoseconds to microseconds) without restraints to sample the conformational space of the system.

  • Analysis:

    • Analyze the trajectory to calculate various properties, including:

      • Area per lipid

      • Bilayer thickness

      • Deuterium order parameters

      • Lateral diffusion coefficients

      • Radial distribution functions to understand the local organization of molecules.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Fluorescence Anisotropy Measurement

Exp_Workflow start Start prep_liposomes Prepare Liposomes (e.g., POPC + DOG) start->prep_liposomes label_dph Label with DPH Probe prep_liposomes->label_dph measure_intensity Measure Fluorescence Intensities (IVV, IVH) label_dph->measure_intensity calc_anisotropy Calculate Fluorescence Anisotropy (r) measure_intensity->calc_anisotropy analyze Analyze Data (Compare r values) calc_anisotropy->analyze end End analyze->end

Figure 2. Workflow for measuring membrane fluidity using fluorescence anisotropy.
Biophysical Effects of DOG on the Lipid Bilayer

DOG_Effects cluster_effects Biophysical Effects on Membrane cluster_consequences Functional Consequences DOG This compound (DOG) Incorporation neg_curvature Induces Negative Membrane Curvature DOG->neg_curvature condensing Condensing Effect DOG->condensing signaling Facilitates Protein Recruitment & Activation DOG->signaling fusion Promotes Membrane Fusion/Fission neg_curvature->fusion inc_order Increases Acyl Chain Order condensing->inc_order inc_thickness Increases Bilayer Thickness condensing->inc_thickness dec_area Decreases Area per Lipid condensing->dec_area protein_func Modulates Membrane Protein Function inc_order->protein_func inc_thickness->protein_func dec_area->protein_func

Figure 3. Logical relationship of DOG's biophysical effects on the membrane.

Conclusion

This compound stands at the crossroads of cellular signaling and membrane biophysics. Its ability to act as a potent second messenger is intrinsically linked to its capacity to remodel the lipid bilayer. Understanding the quantitative effects of DOG on membrane dynamics and fluidity is paramount for elucidating its role in health and disease and for the development of novel therapeutic strategies that target lipid-mediated signaling pathways. The experimental and computational approaches detailed in this guide provide a robust framework for researchers to further unravel the complex and vital functions of this multifaceted lipid molecule.

References

The Dawn of a Cellular Messenger: An In-depth Technical Guide to the Discovery and History of Diacylglycerol Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol (DAG) is a pivotal lipid second messenger that plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. Its discovery and the subsequent elucidation of its signaling pathways marked a paradigm shift in our understanding of signal transduction. This technical guide provides a comprehensive overview of the seminal discoveries, key experiments, and pioneering scientists that have shaped the field of DAG signaling. We will delve into the historical context, present key quantitative data, detail experimental methodologies, and visualize the core signaling pathways.

A Historical Perspective: Unraveling the Phosphoinositide Pathway

The journey to understanding diacylglycerol's role as a second messenger is intertwined with the study of inositol (B14025) phospholipids. In the late 1970s, Yasutomi Nishizuka and his colleagues discovered a novel protein kinase, which they named Protein Kinase C (PKC). Initially, they found that PKC was activated by calcium and a membrane-associated factor.[1] A significant breakthrough came when they identified this factor as diacylglycerol, suggesting that this lipid could be a novel second messenger generated from the hydrolysis of phosphoinositides upon receptor stimulation.[1]

Contemporaneously, Michael Berridge was investigating the control of fluid secretion in insect salivary glands. His work led to the landmark discovery that stimulation of certain receptors coupled to phospholipase C (PLC) resulted in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol trisphosphate (IP3) and diacylglycerol.[2][3] While IP3 was found to mobilize intracellular calcium, DAG remained in the membrane to activate PKC.[2] This "bifurcating signal pathway" provided a clear mechanism for how extracellular signals could be transduced into intracellular responses.

A pivotal tool in unraveling the function of DAG signaling came from the study of phorbol (B1677699) esters, potent tumor promoters derived from croton oil.[1] Nishizuka's group demonstrated that phorbol esters could directly activate PKC by mimicking the action of DAG.[1] This discovery not only solidified the role of PKC in cell proliferation and cancer but also provided researchers with a powerful pharmacological tool to investigate DAG-mediated pathways.[1]

Further research has expanded the DAG signaling network beyond PKC, identifying a host of other proteins that contain DAG-binding C1 domains. These include chimaerins, Ras guanyl-releasing proteins (RasGRPs), and Munc13, each with distinct downstream effects.

Core Signaling Pathway: The Canonical Phospholipase C Cascade

The most well-characterized pathway for DAG generation is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes PIP2 into DAG and IP3.

Canonical DAG Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR/RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca2 Ca²⁺ Ca2->PKC activates Downstream Downstream Effectors PKC->Downstream phosphorylates Extracellular Extracellular Signal Extracellular->GPCR ER->Ca2 releases

Canonical Diacylglycerol Signaling Pathway

Quantitative Data in Diacylglycerol Signaling

The precise regulation of DAG signaling is critical for normal cellular function. This is reflected in the specific concentrations of DAG in cellular membranes and the binding affinities of effector proteins.

ParameterResting CellsStimulated CellsReference(s)
Diacylglycerol (DAG) Concentration
Total Cellular DAG (mol%)~1-2 mol%Up to 5-10 mol% increase[4]
Arachidonate-containing DAG (% of total DAG)~11%~13.9%[4]
Protein Kinase C (PKC) Activation
DAG for selective PKCε recruitment20-100 µM[5]
DAG for PKCα recruitment~10-fold higher than PKCε[5]
C1 DomainLigandBinding Affinity (Kd)MethodReference(s)
PKCα C1B Diacylglycerol (DAG)Increased 33-fold with Y123W mutationNot specified[6]
PKCα C1A Diacylglycerol (DAG)High AffinityIsothermal Calorimetry, Surface Plasmon Resonance[7]
PKCα C1B Diacylglycerol (DAG)Low AffinityIsothermal Calorimetry, Surface Plasmon Resonance[7]
PKCγ C1A Diacylglycerol (DAG)High AffinityIsothermal Calorimetry, Surface Plasmon Resonance[7]
PKCγ C1B Diacylglycerol (DAG)High AffinityIsothermal Calorimetry, Surface Plasmon Resonance[7]
PKCε Di-octanoyl-s,n-glycerol (DOG)Higher affinity than PKCαLive Cell Imaging[5]
PKCα Di-octanoyl-s,n-glycerol (DOG)Lower affinity than PKCεLive Cell Imaging[5]

Key Experimental Protocols

The elucidation of the DAG signaling pathway has been dependent on the development of robust experimental techniques. Below are detailed methodologies for key experiments cited in the discovery and characterization of this pathway.

Quantification of Cellular Diacylglycerol Content

This protocol is adapted from methods used to measure changes in DAG levels upon cellular stimulation.[8][9]

1. Cell Culture and Stimulation:

  • Culture cells (~2 x 10^6) to the desired confluency.

  • Stimulate cells with the agonist of interest for the appropriate time course.

2. Lipid Extraction:

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract lipids using a modified Bligh and Dyer method. This typically involves a one-phase extraction with a mixture of chloroform, methanol, and an aqueous buffer.

  • Separate the phases by centrifugation. The lower organic phase contains the lipids.

3. DAG Kinase Assay:

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a solubilizing buffer containing octyl-β-D-glucoside and cardiolipin.[8]

  • Initiate the kinase reaction by adding a reaction buffer containing imidazole, NaCl, MgCl2, EGTA, DTT, E. coli DAG kinase, and [γ-³²P]ATP or [γ-³³P]ATP.[8]

  • Incubate the reaction at 25°C for 30 minutes.[8]

  • Stop the reaction and re-extract the lipids.

4. Thin-Layer Chromatography (TLC) and Quantification:

  • Spot the lipid extract onto a TLC plate.

  • Develop the TLC plate in a solvent system such as chloroform/methanol/acetic acid (65/15/5, v/v/v).[8]

  • Visualize the radiolabeled phosphatidic acid (the product of the DAG kinase reaction) by autoradiography or phosphoimaging.

  • Quantify the amount of DAG by comparing the signal to a standard curve generated with known amounts of DAG.

DAG Quantification Workflow start Cell Stimulation lipid_extraction Lipid Extraction (Bligh & Dyer) start->lipid_extraction dag_kinase_assay DAG Kinase Assay (with radiolabeled ATP) lipid_extraction->dag_kinase_assay tlc Thin-Layer Chromatography (TLC) dag_kinase_assay->tlc quantification Autoradiography & Quantification tlc->quantification end DAG Concentration Determined quantification->end

Workflow for DAG Quantification
In Vitro Protein Kinase C Activity Assay

This assay measures the ability of DAG to activate PKC and phosphorylate a substrate.

1. Preparation of Lipid Vesicles:

  • Prepare a lipid mixture containing phosphatidylserine (B164497) (PS), phosphatidylcholine (PC), and the desired concentration of diacylglycerol (DAG) in chloroform.

  • Dry the lipid mixture under a stream of nitrogen to form a thin film.

  • Resuspend the lipid film in a buffer (e.g., HEPES) and sonicate to form small unilamellar vesicles.

2. Kinase Reaction:

  • Prepare a reaction mixture containing the lipid vesicles, purified PKC enzyme, a PKC substrate (e.g., histone H1 or a specific peptide), and a buffer containing MgCl2 and CaCl2.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

3. Detection of Phosphorylation:

  • Stop the reaction by adding an equal volume of SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography.

  • Quantify the incorporation of ³²P into the substrate using densitometry or a phosphorimager.

Immunoprecipitation and Western Blotting for PKC Translocation

This method is used to assess the translocation of PKC from the cytosol to the membrane upon cell stimulation, a hallmark of its activation.

1. Cell Lysis and Fractionation:

  • Following cell stimulation, wash cells with ice-cold PBS.

  • Lyse the cells in a hypotonic buffer and separate the cytosolic and membrane fractions by ultracentrifugation.

2. Immunoprecipitation:

  • To the cytosolic and membrane fractions, add a primary antibody specific for the PKC isoform of interest.

  • Incubate overnight at 4°C with gentle rocking.

  • Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.[10]

  • Incubate for 1-3 hours at 4°C.[10]

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.[10]

3. Western Blotting:

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody against the PKC isoform.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • The increased presence of the PKC isoform in the membrane fraction of stimulated cells compared to resting cells indicates translocation and activation.

Termination of Diacylglycerol Signaling

The transient nature of DAG signaling is crucial for maintaining cellular homeostasis. The signal is terminated through two primary mechanisms:

  • Phosphorylation by Diacylglycerol Kinases (DGKs): DGKs phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger. This conversion both attenuates the DAG signal and initiates PA-dependent signaling cascades.

  • Hydrolysis by Diacylglycerol Lipases (DAGLs): DAGLs hydrolyze DAG to release a free fatty acid (often arachidonic acid, a precursor for eicosanoids) and monoacylglycerol.

DAG Signal Termination DAG Diacylglycerol (DAG) PKC_activation PKC Activation & Downstream Signaling DAG->PKC_activation activates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate for DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL substrate for PA Phosphatidic Acid (PA) DGK->PA produces PA_signaling PA-mediated Signaling PA->PA_signaling FFA Free Fatty Acid (e.g., Arachidonic Acid) DAGL->FFA MAG Monoacylglycerol DAGL->MAG

Mechanisms of DAG Signal Termination

Conclusion

The discovery of diacylglycerol signaling represents a cornerstone of modern cell biology. From the initial identification of PKC to the elucidation of the intricate phosphoinositide pathway and the discovery of a diverse array of DAG effectors, our understanding of this second messenger has evolved dramatically. The experimental approaches detailed in this guide have been instrumental in these discoveries and continue to be refined for more precise quantitative analysis. For researchers and drug development professionals, a thorough understanding of the history, mechanisms, and methodologies of DAG signaling is essential for identifying novel therapeutic targets and developing innovative treatments for a wide range of diseases, including cancer and metabolic disorders. The ongoing exploration of the spatial and temporal dynamics of DAG signaling promises to reveal even more complexity and regulatory nuance in this fundamental cellular communication system.

References

An In-depth Technical Guide to the Intracellular Localization and Transport of 1,2-Dioleoyl-sn-Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycerol (DOG) is a prominent species of diacylglycerol (DAG), a critical lipid second messenger that plays a pivotal role in a multitude of cellular processes.[1][2] Comprising a glycerol (B35011) backbone esterified to two oleic acid chains, DOG is not merely a metabolic intermediate in the synthesis of complex lipids like triglycerides and phospholipids (B1166683) but also a potent signaling molecule.[1][2][3] Its strategic generation and precise localization within the cell are paramount for the activation of key signaling cascades, most notably those mediated by Protein Kinase C (PKC).[1] Furthermore, DOG is intimately involved in regulating the architecture and dynamics of cellular membranes, influencing processes such as vesicle formation and intracellular transport.[3] An imbalance in DOG levels and distribution has been implicated in various pathological conditions, including cancer, metabolic disorders, and neurological diseases, making it a molecule of significant interest in drug development.[3] This guide provides a comprehensive overview of the current understanding of the intracellular localization and transport of this compound, with a focus on quantitative data, experimental methodologies, and the visualization of associated pathways.

Intracellular Localization of this compound

The subcellular distribution of this compound is not uniform; instead, it is dynamically regulated and enriched in specific organelles to carry out localized functions. The primary sites of DAG generation and accumulation include the plasma membrane, the endoplasmic reticulum (ER), the Golgi apparatus, and to a lesser extent, the mitochondria and the nucleus.[4]

  • Plasma Membrane: The plasma membrane is a major site of signal-induced DAG production.[4] Upon stimulation by various extracellular signals, such as hormones and growth factors, membrane-bound phospholipase C (PLC) enzymes are activated to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid predominantly found in the inner leaflet of the plasma membrane.[5] This reaction rapidly generates DAG and inositol (B14025) 1,4,5-trisphosphate (IP3), initiating two distinct signaling branches. The plasma membrane-localized DAG is crucial for the recruitment and activation of several protein kinase C (PKC) isoforms.[1]

  • Golgi Apparatus: The Golgi apparatus is another key location for DAG metabolism and function. It is particularly enriched in DAG compared to the whole cell homogenate.[6] DAG in the Golgi is essential for the formation of transport vesicles, playing a role in both anterograde (ER-to-Golgi) and retrograde (Golgi-to-ER) trafficking.[7][8] Specifically, DAG is required for the fission of COPI-coated vesicles in the Golgi-to-ER transport pathway.[7][8]

  • Endoplasmic Reticulum (ER): The ER is the central site for the de novo synthesis of glycerolipids, including DAG.[4] DAG in the ER serves as a precursor for the synthesis of triglycerides and phospholipids. While the steady-state concentration of DAG in the ER is relatively low, its accumulation can lead to disruptions in ER-Golgi trafficking and induce ER stress.[9]

  • Mitochondria: While not a primary site of DAG synthesis, DAG has been localized to mitochondrial membranes and is implicated in regulating mitochondrial dynamics.[10] Localized production of DAG on the outer mitochondrial membrane can lead to mitochondrial tubulation and fission.[10]

Transport Mechanisms of this compound

The movement of the hydrophobic DAG molecule between different organelle membranes is a tightly regulated process that occurs through both vesicular and non-vesicular transport mechanisms.

  • Vesicular Transport: As a component of cellular membranes, DAG can be transported between organelles via transport vesicles. This is a major route for the movement of lipids along the secretory and endocytic pathways. For instance, DAG synthesized in the ER can be incorporated into vesicles budding off the ER and transported to the Golgi apparatus.

  • Non-Vesicular Transport: There is growing evidence for non-vesicular transport of DAG, particularly at membrane contact sites (MCSs), which are regions where the membranes of two organelles come into close apposition.[8][11] This mode of transport is thought to be rapid and efficient for the direct transfer of lipids between organelles without the need for vesicle budding and fusion. While specific protein transporters for DAG at MCSs are still being fully elucidated, this mechanism is believed to be crucial for maintaining the distinct lipid compositions of different organelles. For example, it has been proposed that DAG produced at the plasma membrane can be transported to the ER for triglyceride synthesis via a non-vesicular pathway.[5] The transbilayer movement, or "flip-flop," of DAG within a membrane is also a critical aspect of its transport and signaling function, and this process can be influenced by the surrounding lipid environment.[12]

Signaling Pathways Involving this compound

The most well-characterized signaling pathway involving this compound is the activation of Protein Kinase C (PKC).

  • PKC Activation: Upon its generation at the plasma membrane, DAG acts as a scaffold to recruit cytosolic PKC isoforms to the membrane.[1] The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and activates the kinase.[13] Activated PKC then phosphorylates a wide array of downstream protein targets, leading to diverse cellular responses such as cell proliferation, differentiation, apoptosis, and inflammation.[13]

Quantitative Data on Diacylglycerol Distribution

The following tables summarize available quantitative data on the subcellular distribution of diacylglycerol. It is important to note that absolute concentrations can vary significantly depending on the cell type, metabolic state, and the specific analytical method used.

Organelle/CompartmentDAG Concentration/EnrichmentCell Type/OrganismReference
Whole Cell4.5 ± 0.3 nmol/mg proteinRat C6 Glioma Cells[5]
Golgi-enriched fraction70 ± 17 nmol/mg proteinCHO Cells[6]
SarcolemmaNot significantly related to insulin (B600854) sensitivityHuman Skeletal Muscle[14]
Mitochondrial/ER fractionPositively related to insulin sensitivityHuman Skeletal Muscle[14]
Nuclear fractionPositively related to insulin sensitivityHuman Skeletal Muscle[14]
Molecular Species of 1,2-DiacylglycerolRelative Abundance in Plasma Membrane (Control)Relative Abundance in Plasma Membrane (1 min Endothelin-1)Relative Abundance in Microsomes (Control)Relative Abundance in Microsomes (1 min Endothelin-1)Cell TypeReference
16:0/18:11.01.51.01.0Rat C6 Glioma[5]
18:0/18:11.01.61.01.0Rat C6 Glioma[5]
18:0/20:41.01.41.01.1Rat C6 Glioma[5]
18:1/18:11.01.71.01.0Rat C6 Glioma[5]

Experimental Protocols

Subcellular Fractionation for Lipid Analysis

This protocol describes a general method for isolating subcellular organelles by differential centrifugation, which can then be used for subsequent lipid extraction and analysis.

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES pH 7.4, 1 mM EDTA, with protease inhibitors)

  • Dounce homogenizer or similar cell disruption device

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Harvest cells and wash them with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold homogenization buffer.

  • Homogenize the cells on ice using a Dounce homogenizer until a high percentage of cells are lysed (monitor by microscopy).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells. The supernatant is the post-nuclear supernatant (PNS).

  • Carefully collect the PNS and centrifuge it at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.

  • The resulting supernatant can be further centrifuged at high speed in an ultracentrifuge (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi membranes) and obtain the cytosolic fraction as the final supernatant.

  • For further purification of organelles like the Golgi and ER from the microsomal fraction, density gradient centrifugation (e.g., using a sucrose or OptiPrep gradient) is required.

  • Wash each fraction with an appropriate buffer before proceeding to lipid extraction.

Quantification of Diacylglycerol by Mass Spectrometry

This protocol outlines the general steps for quantifying DAG species from isolated subcellular fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards (e.g., deuterated DAG species)

  • LC-MS/MS system

Procedure:

  • To the isolated organelle fraction, add a known amount of an appropriate internal standard (e.g., a deuterated this compound).

  • Extract the lipids using a method such as the Bligh-Dyer or Folch extraction.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system. Separation of different lipid classes is typically achieved using a C18 reversed-phase column.

  • Perform mass spectrometric analysis in positive ion mode. DAG species can be identified and quantified based on their specific precursor and product ions (e.g., through neutral loss scanning).

  • Quantify the amount of each DAG species by comparing its peak area to that of the internal standard.

Live-Cell Imaging of Diacylglycerol Dynamics

This protocol describes the use of a genetically encoded fluorescent biosensor to visualize the dynamics of DAG in living cells.

Materials:

  • Live-cell imaging microscope with appropriate filter sets

  • Plasmid encoding a DAG biosensor (e.g., a fusion protein of the C1 domain of PKC with a fluorescent protein like GFP)

  • Cell culture reagents and transfection reagents

Procedure:

  • Plate cells on a suitable imaging dish or chamber slide.

  • Transfect the cells with the plasmid encoding the DAG biosensor using a suitable transfection reagent.

  • Allow the cells to express the biosensor for 24-48 hours.

  • Replace the culture medium with an imaging medium.

  • Mount the dish on the microscope stage, maintaining appropriate temperature and CO2 conditions.

  • Acquire baseline fluorescence images of the cells.

  • Stimulate the cells with an agonist known to induce DAG production (e.g., a growth factor or a phorbol (B1677699) ester).

  • Acquire a time-lapse series of images to monitor the translocation of the fluorescent biosensor from the cytosol to membranes where DAG is produced.

  • Analyze the changes in fluorescence intensity at different subcellular locations over time to quantify the dynamics of DAG production.

Mandatory Visualizations

DAG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC Phospholipase C Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 4. Recruitment PKC_active Active PKC PKC_inactive->PKC_active 5. Activation Substrate Substrate Protein PKC_active->Substrate 6. Phosphorylation Ca_release Ca2+ Release from ER IP3->Ca_release pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response 7. Downstream Effects

Caption: Canonical DAG signaling pathway via PKC activation at the plasma membrane.

DAG_Transport_Workflow cluster_synthesis Synthesis & Transport cluster_localization Subcellular Localization cluster_function Function DeNovo De Novo Synthesis (ER) ER_pool ER DAG Pool DeNovo->ER_pool PL_hydrolysis Phospholipid Hydrolysis (Plasma Membrane) PM_pool Plasma Membrane DAG Pool PL_hydrolysis->PM_pool Vesicular Vesicular Transport Golgi_pool Golgi DAG Pool Vesicular->Golgi_pool NonVesicular Non-Vesicular Transport (e.g., at MCS) NonVesicular->ER_pool Mito_pool Mitochondrial DAG Pool NonVesicular->Mito_pool ER_pool->Vesicular ER_pool->NonVesicular Lipid_synthesis Triglyceride & Phospholipid Synthesis ER_pool->Lipid_synthesis Vesicle_trafficking Vesicle Trafficking Golgi_pool->Vesicle_trafficking PM_pool->NonVesicular PKC_activation PKC Activation PM_pool->PKC_activation Mito_dynamics Mitochondrial Dynamics Mito_pool->Mito_dynamics

Caption: Overview of DAG synthesis, transport, and function at different organelles.

Experimental_Workflow_DAG_Quantification Start Cell Culture Fractionation Subcellular Fractionation Start->Fractionation 1. Isolate Organelles Lipid_Extraction Lipid Extraction (with Internal Standard) Fractionation->Lipid_Extraction 2. Extract Lipids LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS 3. Analyze Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis 4. Process Data End Subcellular DAG Profile Data_Analysis->End 5. Final Result

Caption: Experimental workflow for quantitative analysis of subcellular DAG distribution.

References

The Role of 1,2-Dioleoyl-sn-Glycerol in the Golgi Apparatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the processing, sorting, and trafficking of proteins and lipids. The lipid microenvironment of the Golgi membrane plays a critical role in regulating these functions. 1,2-Dioleoyl-sn-Glycerol (DOG), a species of diacylglycerol (DAG), is a key lipid second messenger that orchestrates a variety of signaling events within the Golgi. This technical guide provides an in-depth exploration of the multifaceted role of DOG in the Golgi apparatus, with a focus on its involvement in signaling pathways, its quantitative impact on Golgi function, and the experimental methodologies used to study these processes.

Core Signaling Pathways of this compound in the Golgi

This compound is a pivotal signaling molecule in the Golgi, primarily by acting as a membrane-anchoring platform for various effector proteins. The most well-characterized of these is the Protein Kinase D (PKD) family.

The DAG-PKD Signaling Cascade

The recruitment and activation of PKD at the trans-Golgi Network (TGN) is a critical event regulated by DAG.[1][2][3] This signaling cascade is essential for the fission of transport carriers destined for the plasma membrane.[1][4]

  • PKD Recruitment: An increase in the local concentration of DAG in the TGN membrane facilitates the recruitment of cytosolic PKD to the Golgi. This interaction is mediated by the C1 domains of PKD, which specifically recognize and bind to DAG.[1][3][5]

  • PKD Activation: Upon recruitment to the TGN, PKD is activated through phosphorylation by novel protein kinase C (nPKC) isoforms, which are also recruited to the Golgi by DAG.[2][6]

  • Downstream Effectors: Activated PKD then phosphorylates a range of downstream targets to regulate vesicular transport. Key substrates of PKD at the Golgi include:

    • Phosphatidylinositol-4-Kinase IIIβ (PI4KIIIβ): PKD-mediated phosphorylation of PI4KIIIβ stimulates its lipid kinase activity, leading to the local production of phosphatidylinositol-4-phosphate (B1241899) (PI(4)P).[2] PI(4)P is a crucial phosphoinositide for the recruitment of other proteins involved in vesicle budding and transport.

    • Ceramide Transfer Protein (CERT): PKD can phosphorylate CERT, a protein responsible for the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi.[2] This phosphorylation can modulate ceramide levels at the Golgi, which in turn affects the synthesis of sphingomyelin (B164518) and DAG itself, creating a feedback loop.

DAG-PKD Signaling Pathway cluster_Golgi Golgi Membrane DAG This compound (DAG) PKD Protein Kinase D (PKD) DAG->PKD Recruitment nPKC nPKC DAG->nPKC Recruitment PI4KIIIB PI4KIIIβ PKD->PI4KIIIB Phosphorylation CERT CERT PKD->CERT Phosphorylation (Modulation) Vesicle Transport Vesicle Fission PKD->Vesicle nPKC->PKD Activation (Phosphorylation) PI4P PI(4)P PI4KIIIB->PI4P Production Cytosol_PKD Cytosolic PKD Cytosol_PKD->DAG Regulation of Golgi DAG cluster_Synthesis DAG Synthesis cluster_Consumption DAG Consumption PA Phosphatidic Acid PAP PAP PA->PAP DAG Golgi DAG Pool PAP->DAG Ceramide Ceramide SMS Sphingomyelin Synthase Ceramide->SMS PC Phosphatidylcholine PC->SMS SM Sphingomyelin SMS->SM SMS->DAG Lipid_Syn Phospholipid Synthesis DAG->Lipid_Syn Nir2 Nir2 Protein Nir2->Lipid_Syn Regulates Consumption Nir2->DAG Maintains Pool Golgi Isolation Workflow start Start: Cultured HeLa Cells wash Wash with PBS and Breaking Buffer start->wash harvest Harvest and Pellet Cells wash->harvest homogenize Homogenize Cells in Breaking Buffer harvest->homogenize sucrose_adjust Adjust Homogenate to 37% Sucrose homogenize->sucrose_adjust load Load Homogenate at Bottom of Gradient sucrose_adjust->load gradient Prepare Discontinuous Sucrose Gradient (29%, 35%) centrifuge Ultracentrifugation gradient->centrifuge load->gradient collect Collect Golgi Fraction at 29%/35% Interface centrifuge->collect end End: Enriched Golgi Membranes collect->end

References

An In-Depth Technical Guide to 1,2-Dioleoyl-sn-glycerol: Natural Sources, Extraction, and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycerol, a specific diacylglycerol (DAG), is a pivotal molecule in cellular metabolism and signaling. As an intermediate in the biosynthesis of triglycerides and phospholipids, it plays a fundamental role in lipid biochemistry. Furthermore, its function as a second messenger in a variety of signal transduction pathways, most notably in the activation of Protein Kinase C (PKC), underscores its importance in cellular regulation. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed methodologies for its extraction and purification, and an exploration of its role in key signaling cascades.

Natural Sources and Quantitative Data

This compound is found across a diverse range of biological systems, from plants and animals to microorganisms. While its presence is widely acknowledged, precise quantitative data for this specific diacylglycerol isomer can be challenging to ascertain due to the complexity of lipidomes and the analytical methods employed. The following table summarizes available quantitative data for 1,2-diacyl-sn-glycerols, with a focus on oleic acid-containing species, in various natural sources.

Natural SourceOrganism/TissueConcentration of Diacylglycerols (DAGs)Notes
Plant Oils
Olive OilOlea europaea1-3% of total lipids[1]The ratio of 1,2- to 1,3-diacylglycerols is an indicator of oil freshness. Fresh, high-quality olive oil has a higher proportion of 1,2-diacylglycerols.
High-Oleic Sunflower OilHelianthus annuusVariableHigh-oleic varieties contain a high percentage of oleic acid in their triacylglycerols, suggesting a corresponding prevalence of oleoyl-containing diacylglycerols.
Animal Tissues
Rat BrainRattus norvegicus70% of 1,2-diacyl-sn-glycerols have a total of 38 fatty acid carbon atoms, which is consistent with the structure of this compound (two C18 fatty acids).This suggests that this compound is a major DAG species in the rat brain.
Bovine BrainBos taurusNot specifiedPresent as a component of the brain's complex lipid matrix.
Lard (Porcine Fat)Sus scrofa domesticusVariableContains a mixture of various diacylglycerols, with the specific concentration of this compound depending on the diet and breed of the animal.
Microorganisms
Escherichia coliMetaboliteFound as a metabolite in E. coli (strain K12, MG1655).[2]

Biosynthesis of this compound

The primary route for the de novo synthesis of 1,2-diacyl-sn-glycerols, including this compound, is the Kennedy pathway. This pathway begins with glycerol-3-phosphate and involves two sequential acylation steps to form phosphatidic acid, which is then dephosphorylated to yield 1,2-diacyl-sn-glycerol.

Experimental Protocols: Extraction and Purification

The extraction and purification of this compound from natural sources require careful handling to prevent isomerization and degradation. The following protocols provide a general framework for the isolation of diacylglycerols from olive oil and animal tissues.

Protocol 1: Extraction and Purification of Diacylglycerols from Olive Oil

This protocol utilizes solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) for the isolation of diacylglycerols.

1. Materials:

  • Olive oil sample
  • Silica gel SPE cartridges
  • n-Hexane
  • Diethyl ether
  • Acetone
  • Acetonitrile (HPLC grade)
  • Isopropanol (HPLC grade)
  • Rotary evaporator
  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
  • C18 HPLC column

2. Procedure:

Protocol 2: Extraction of Total Lipids from Animal Tissue (Folch Method)

This is a widely used method for the extraction of total lipids from animal tissues.

1. Materials:

  • Animal tissue sample (e.g., brain, liver)
  • Chloroform (B151607)
  • Methanol
  • 0.9% NaCl solution
  • Homogenizer
  • Centrifuge
  • Rotary evaporator

2. Procedure: i. Homogenize a known weight of tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 times the tissue volume. ii. Filter the homogenate to remove solid particles. iii. Add 0.2 volumes of 0.9% NaCl solution to the filtrate and mix thoroughly. iv. Centrifuge the mixture to facilitate phase separation. v. Carefully remove the upper aqueous phase. vi. The lower chloroform phase contains the total lipids. vii. Wash the chloroform phase with a fresh mixture of chloroform:methanol:water (3:48:47 v/v/v) to remove any remaining non-lipid contaminants. viii. Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract. Further purification by HPLC as described in Protocol 1 would be necessary to isolate this compound.

Signaling Pathways Involving this compound

This compound, as a key diacylglycerol, is a critical second messenger in several signaling pathways. Its primary role is the activation of Protein Kinase C (PKC) and Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs).

Protein Kinase C (PKC) Activation Pathway

The activation of PKC by DAG is a central event in many cellular processes, including cell proliferation, differentiation, and apoptosis.[3][4]

PKC_Activation Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG This compound (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets

Activation of Protein Kinase C by this compound.

Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[3][4] IP3 triggers the release of calcium from the endoplasmic reticulum, and both calcium and DAG are required for the activation of conventional PKC isoforms.

RasGRP Signaling Pathway

Diacylglycerol also directly activates RasGRPs, a family of guanine nucleotide exchange factors for Ras small GTPases. This provides a direct link between lipid second messengers and the Ras signaling cascade, which is crucial for processes like T-cell activation.[5][6][7][8][9]

RasGRP_Activation TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activates PIP2_ras PIP2 PLCg->PIP2_ras Hydrolyzes DAG_ras This compound (DAG) PIP2_ras->DAG_ras RasGRP RasGRP DAG_ras->RasGRP Recruits and Activates Ras_GDP Ras-GDP (Inactive) RasGRP->Ras_GDP Promotes GDP-GTP exchange on Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP MAPK MAPK Cascade (e.g., ERK) Ras_GTP->MAPK Activates Gene_Expression Changes in Gene Expression MAPK->Gene_Expression Regulates

Activation of the RasGRP Signaling Pathway by this compound.

In T-cells, stimulation of the T-cell receptor (TCR) leads to the activation of PLCγ, which generates DAG. DAG then recruits RasGRP to the plasma membrane, where it activates Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates downstream signaling cascades, such as the MAPK/ERK pathway, leading to changes in gene expression and T-cell activation.[6][9]

Conclusion

This compound is a multifaceted lipid molecule with significant roles in both cellular structure and signaling. Its presence in a variety of natural sources, coupled with its potent biological activity, makes it a molecule of great interest to researchers in numerous fields. The methodologies outlined in this guide provide a foundation for the extraction and study of this important diacylglycerol, while the elucidation of its signaling pathways offers insights into fundamental cellular processes. Further research into the precise quantification of this compound in different biological systems and the development of more refined extraction techniques will continue to advance our understanding of its physiological and pathological roles.

References

Methodological & Application

Activating Protein Kinase C in Cell Culture with 1,2-Dioleoyl-sn-Glycerol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycerol (DAG) is a biologically active analog of the endogenous second messenger diacylglycerol. It is a powerful tool for the direct activation of Protein Kinase C (PKC) in cell culture systems.[1] PKC is a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and gene expression.[2][3] Dysregulation of PKC activity is implicated in various diseases, making it a key target in drug discovery. These application notes provide detailed protocols for the preparation and use of this compound to activate PKC in cultured cells, along with methods to assess its activation.

Data Presentation

Solubility of this compound
SolventSolubility
DMF>20 mg/mL
DMSO>7 mg/mL
Ethanol>30 mg/mL

Data sourced from manufacturer datasheets.

Recommended Working Concentrations

The optimal concentration of this compound for PKC activation can vary depending on the cell type and the specific PKC isoform being targeted. Based on literature for similar diacylglycerol analogs, a starting concentration range is recommended, which should be optimized for each specific experimental system.

CompoundCell TypeConcentration RangeReference
(±)-1,2-Diolein (1,2-Dioleoyl-rac-glycerol)Myoblasts50 µM[1]
1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG)GH3 pituitary cells4-60 µM (half-maximal at ~25 µM)[4]

Note: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Signaling Pathway and Experimental Workflow

The activation of conventional and novel PKC isoforms by this compound at the plasma membrane initiates a signaling cascade that results in the phosphorylation of a wide array of downstream substrate proteins. This leads to the regulation of various cellular processes.

experimental_workflow cluster_assays Assessment Methods prep Prepare this compound Stock and Working Solutions treat Treat Cultured Cells with Working Solution prep->treat assay Assess PKC Activation treat->assay wb Western Blot (Substrate Phosphorylation) assay->wb if Immunofluorescence (PKC Translocation) assay->if kinase In vitro Kinase Assay assay->kinase

References

Application Notes and Protocols for Preparing 1,2-Dioleoyl-sn-Glycerol Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular carriers that have garnered significant attention in the field of drug delivery. Their unique structure, composed of a lipid bilayer enclosing an aqueous core, allows for the encapsulation of both hydrophilic and lipophilic therapeutic agents. This versatility, combined with their biocompatibility and biodegradability, makes them an attractive platform for improving the therapeutic index of a wide range of drugs.

1,2-Dioleoyl-sn-Glycerol (DOG), a diacylglycerol, is a key lipid component in the formulation of liposomes. As a neutral lipid, it can be incorporated into phospholipid bilayers to modulate membrane properties. Furthermore, DOG is a biologically active molecule, functioning as a second messenger that activates Protein Kinase C (PKC), a crucial enzyme in various cellular signaling pathways. This intrinsic biological activity makes DOG-containing liposomes particularly interesting for applications where modulation of the PKC pathway is desired, in addition to the delivery of a primary therapeutic agent.

These application notes provide a detailed protocol for the preparation of DOG-containing liposomes using the thin-film hydration method followed by extrusion. This method is widely used for producing unilamellar liposomes with a controlled size distribution. Additionally, this document outlines the physicochemical characterization of these liposomes and discusses their potential applications in drug delivery, supported by relevant data and visualizations.

Data Presentation

The physicochemical characteristics of liposomes are critical for their in vivo performance. While specific data for liposomes composed solely of this compound is not extensively available in the public literature, the following table summarizes typical characteristics of liposomes prepared with the closely related and structurally similar lipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), often in combination with cholesterol. These values can serve as a benchmark for the expected characteristics of DOG-containing liposomes.

Liposome (B1194612) CompositionParticle Size (z-average, nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DOPC/Cholesterol100 - 200< 0.2-5 to -20Varies with drug (e.g., ~15-65% for hydrophilic drugs)
DOPC/DDAB (cationic)120 - 150< 0.3+30 to +50Higher for anionic drugs
DOPC/DMPG (anionic)130 - 160< 0.25-30 to -50Higher for cationic drugs

Note: The data presented are representative values from various studies and can be influenced by the specific protocol, drug encapsulated, and analytical method used.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing this compound (DOG).

Materials:

  • This compound (DOG)

  • Cholesterol (optional, to improve stability)

  • Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC, as a primary bilayer-forming lipid)

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or other aqueous solution containing the hydrophilic drug to be encapsulated)

  • Rotary evaporator

  • Water bath

  • Liposome extrusion device (e.g., mini-extruder)

  • Polycarbonate membranes with desired pore sizes (e.g., 100 nm, 200 nm)

  • Glass round-bottom flask

  • Syringes

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amounts of this compound, cholesterol (if used), and the primary phospholipid (e.g., DOPC). A typical molar ratio could be DOPC:Cholesterol:DOG (e.g., 55:40:5).

    • Dissolve the lipid mixture in a suitable volume of chloroform or a chloroform:methanol mixture in a round-bottom flask. For hydrophobic drugs, dissolve the drug along with the lipids at this stage.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for unsaturated lipids like DOG and DOPC, room temperature is often sufficient).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent.

  • Hydration:

    • Add the pre-warmed hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Gently rotate the flask in the water bath (above the lipid's phase transition temperature) for 30-60 minutes. This process allows the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the liposome extrusion device with a polycarbonate membrane of the desired pore size (e.g., 200 nm followed by 100 nm for a more uniform size distribution).

    • Transfer the MLV suspension to a syringe and connect it to the extruder.

    • Pass the liposome suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles of a more uniform size.

    • For smaller and more homogenous liposomes, the extrusion can be repeated with a smaller pore size membrane (e.g., 100 nm).

  • Purification (Optional):

    • To remove the unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the liposome suspension with the hydration buffer to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument. The PDI value indicates the homogeneity of the liposome size distribution (a value < 0.3 is generally considered acceptable).

2. Zeta Potential Analysis:

  • Method: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the liposome suspension in an appropriate medium (e.g., deionized water or a low ionic strength buffer).

    • Measure the zeta potential using a suitable instrument. The zeta potential provides information about the surface charge of the liposomes, which is crucial for their stability and interaction with biological systems.

3. Encapsulation Efficiency (EE) Determination:

  • Method: Varies depending on the encapsulated drug (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, HPLC).

  • General Procedure:

    • Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned in Protocol 1.

    • Disrupt the liposomes to release the encapsulated drug using a suitable detergent (e.g., Triton X-100) or solvent.

    • Quantify the amount of encapsulated drug using an appropriate analytical technique.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of initial drug) x 100

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start dissolve 1. Lipid Dissolution (DOG, Cholesterol, Phospholipid +/- Hydrophobic Drug in Organic Solvent) start->dissolve evaporation 2. Thin-Film Formation (Rotary Evaporation) dissolve->evaporation hydration 3. Hydration (Aqueous Buffer +/- Hydrophilic Drug) evaporation->hydration extrusion 4. Extrusion (Size Reduction through Polycarbonate Membranes) hydration->extrusion purification 5. Purification (Optional) (Removal of Unencapsulated Drug) extrusion->purification characterization 6. Characterization (Size, PDI, Zeta Potential, EE%) extrusion->characterization If purification is skipped purification->characterization end End characterization->end

Caption: Experimental workflow for preparing DOG liposomes.

Signaling Pathway

signaling_pathway receptor Cell Surface Receptor plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag 1,2-Diacylglycerol (DAG) (e.g., DOG from liposome) pip2->dag cellular_response Cellular Response (Proliferation, Differentiation, etc.) ip3->cellular_response Ca2+ release pkc Protein Kinase C (PKC) dag->pkc Activation pkc->cellular_response Phosphorylation of target proteins

Caption: Activation of the Protein Kinase C (PKC) signaling pathway by this compound (DOG).

Application Notes: Utilizing 1,2-Dioleoyl-sn-glycerol for Diacylglycerol Kinase Assays

References

Application Notes and Protocols: The Role of 1,2-Dioleoyl-sn-glycerol in Synaptic Transmission Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycerol (DAG) is a pivotal second messenger in neuronal signal transduction, playing a crucial role in the regulation of synaptic transmission and plasticity. As an endogenous activator of Protein Kinase C (PKC), DAG is implicated in a multitude of synaptic processes, including neurotransmitter release, the modulation of ion channel activity, and the induction of long-term changes in synaptic strength, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[1][2] The use of this compound and its cell-permeable analogs, such as 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8) and 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), provides a powerful tool for dissecting the molecular mechanisms that govern synaptic function. These application notes provide an overview of the utility of this compound in neuroscience research and detailed protocols for its application in key experimental paradigms.

Signaling Pathways

This compound is primarily generated at the postsynaptic membrane following the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yielding DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[3] While IP3 mobilizes intracellular calcium, DAG remains in the membrane to activate conventional and novel isoforms of PKC.[2] Activated PKC then phosphorylates a wide array of substrate proteins, leading to downstream effects on synaptic function.

DAG_PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Substrates Synaptic Proteins (e.g., MARCKS, Ion Channels, SNARE-associated proteins) PKC->Substrates Phosphorylates Response Modulation of Synaptic Transmission Substrates->Response

DAG-PKC Signaling Pathway in Neurons.

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of this compound and its analogs on various aspects of synaptic function.

Table 1: Effects of DAG Analogs on Neurotransmitter Release

Cell/Tissue TypeDAG AnalogConcentrationNeurotransmitter% Increase in ReleaseReference
Rat Striatal SynaptosomesDiC850 µg/mLDopamine (B1211576)35-50%[4]
Rat Striatal SynaptosomesOAG50 µg/mLDopamine17%[4]
Rat Striatal SynaptosomesDiC850 µg/mLSerotonin38%[4]

Table 2: Effects of DAG Analogs on Neurite Outgrowth

Cell/Tissue TypeDAG AnalogConcentrationEffect on Neurite OutgrowthReference
Embryonic Chicken Spinal Cord ExplantsDiC85 µM25% increase
Embryonic Chicken Spinal Cord ExplantsDiC860 µM37% reduction

Table 3: Effects of DAG Analogs on Ion Channel Activity

Cell TypeDAG AnalogConcentrationIon CurrentEffectReference
GH3 Pituitary CellsOAG40 µMT-type Ca2+60% attenuation[5]
GH3 Pituitary CellsOAG40 µML-type Ca2+50% attenuation[5]
Chick Embryo DRG CellsOAG40 µMT-type Ca2+30% inhibition[5]
Chick Embryo DRG CellsOAG40 µML-type Ca2+50% inhibition[5]
Cockroach DUM NeuronsDiC810 µMNicotinic AChRReduction of evoked currents

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound and its analogs are provided below.

Protocol 1: Neurotransmitter Release Assay from Synaptosomes

This protocol describes a method for measuring dopamine release from isolated nerve terminals (synaptosomes) upon stimulation with a DAG analog.

Neurotransmitter_Release_Workflow Start Start: Isolate Rat Striatum Homogenize Homogenize in Sucrose Buffer Start->Homogenize Centrifuge1 Centrifuge at 1000 x g Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge at 12,500 x g Supernatant1->Centrifuge2 Pellet Resuspend Synaptosomal Pellet Centrifuge2->Pellet Load Load with [3H]-Dopamine Pellet->Load Wash Wash to Remove Excess [3H]-Dopamine Load->Wash Stimulate Stimulate with DAG Analog (e.g., 50 µg/mL DiC8) Wash->Stimulate Collect Collect Superfusate Fractions Stimulate->Collect Quantify Quantify [3H]-Dopamine Release (Scintillation Counting) Collect->Quantify End End Quantify->End

Workflow for Neurotransmitter Release Assay.

Materials:

  • Rat striatal tissue

  • Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4

  • Krebs-Ringer Bicarbonate Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.7 mM Glucose, bubbled with 95% O2/5% CO2

  • [3H]-Dopamine

  • 1,2-dioctanoyl-sn-glycerol (DiC8)

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation:

    • Dissect rat striata in ice-cold Homogenization Buffer.

    • Homogenize the tissue using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in KRB.

  • Neurotransmitter Loading:

    • Incubate the synaptosomes with [3H]-Dopamine (final concentration ~50 nM) for 30 minutes at 37°C.

    • Wash the synaptosomes three times with KRB by centrifugation (12,000 x g for 10 minutes) to remove excess unincorporated radiolabel.

  • Release Assay:

    • Resuspend the loaded synaptosomes in KRB and aliquot into superfusion chambers.

    • Perfuse the synaptosomes with KRB at a constant rate (e.g., 0.5 mL/min) and collect baseline fractions.

    • Switch to KRB containing the desired concentration of DiC8 (e.g., 50 µg/mL) and continue collecting fractions.

    • At the end of the experiment, lyse the synaptosomes to determine the remaining [3H]-Dopamine.

  • Quantification:

    • Add scintillation fluid to each collected fraction and the synaptosomal lysate.

    • Measure the radioactivity using a scintillation counter.

    • Express the release of [3H]-Dopamine as a percentage of the total radioactivity present in the synaptosomes at the beginning of the stimulation period.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the method for recording synaptic currents in primary neurons in response to the application of a DAG analog.

Electrophysiology_Workflow Start Start: Prepare Primary Neuronal Culture PrepareSolutions Prepare External and Internal Solutions Start->PrepareSolutions PullPipette Pull Patch Pipette (3-5 MΩ) PrepareSolutions->PullPipette EstablishSeal Establish Gigaohm Seal PullPipette->EstablishSeal GoWholeCell Rupture Membrane to go Whole-Cell EstablishSeal->GoWholeCell RecordBaseline Record Baseline Synaptic Currents GoWholeCell->RecordBaseline ApplyDAG Bath Apply DAG Analog (e.g., 40 µM OAG) RecordBaseline->ApplyDAG RecordResponse Record Changes in Synaptic Currents ApplyDAG->RecordResponse AnalyzeData Analyze Current Amplitude, Frequency, and Kinetics RecordResponse->AnalyzeData End End AnalyzeData->End

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons)

  • External Solution (ACSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM Glucose, 2 mM CaCl2, 1 mM MgCl2, bubbled with 95% O2/5% CO2

  • Internal Solution: 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine, pH 7.3

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Preparation:

    • Prepare primary neuronal cultures on coverslips.

    • Prepare and filter external and internal solutions.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip with neurons in the recording chamber and perfuse with ACSF.

    • Approach a neuron with the patch pipette and apply positive pressure.

    • Once in proximity to the cell, release the positive pressure to form a gigaohm seal.

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs) or 0 mV for inhibitory postsynaptic currents (IPSCs).

    • Record baseline synaptic activity for 5-10 minutes.

  • Drug Application and Data Acquisition:

    • Switch the perfusion to ACSF containing the desired concentration of OAG (e.g., 40 µM).

    • Continue recording for at least 10-15 minutes to observe the effect of the drug.

    • Wash out the drug with ACSF to check for reversibility.

  • Data Analysis:

    • Analyze the recorded currents for changes in amplitude, frequency, and kinetics using appropriate software.

Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a method to measure the activity of PKC in neuronal cell lysates following treatment with a DAG analog.

Materials:

  • Neuronal cell culture or brain tissue homogenate

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease/phosphatase inhibitors

  • PKC Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM CaCl2

  • [γ-32P]ATP

  • PKC substrate peptide (e.g., neurogranin (B1177982) fragment)

  • Phosphatidylserine (PS) and 1,2-dioctanoyl-sn-glycerol (DiC8)

  • Phosphocellulose paper and scintillation counter

Procedure:

  • Lysate Preparation:

    • Treat neuronal cells with the desired concentration of a DAG analog for a specified time.

    • Lyse the cells in ice-cold Lysis Buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins.

  • Kinase Reaction:

    • Prepare a reaction mixture containing PKC Assay Buffer, PS (e.g., 100 µg/mL), DiC8 (e.g., 20 µg/mL), and the PKC substrate peptide.

    • Add the cell lysate to the reaction mixture and pre-incubate for 5 minutes at 30°C.

    • Initiate the reaction by adding [γ-32P]ATP (final concentration ~100 µM).

    • Incubate for 10-20 minutes at 30°C.

  • Stopping the Reaction and Quantification:

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Measure the incorporated radioactivity on the paper using a scintillation counter.

    • Calculate PKC activity as picomoles of phosphate (B84403) transferred per minute per milligram of protein.

Protocol 4: Induction of Long-Term Potentiation (LTP) using a PKC Activator

This protocol describes the induction of a form of synaptic potentiation in hippocampal slices using a phorbol (B1677699) ester, a potent activator of PKC that mimics the action of DAG.

Materials:

  • Hippocampal slices

  • Artificial cerebrospinal fluid (ACSF)

  • Phorbol 12,13-dibutyrate (PDBu)

  • Field potential recording setup

Procedure:

  • Slice Preparation and Baseline Recording:

    • Prepare acute hippocampal slices from a rodent brain and allow them to recover in ACSF.

    • Transfer a slice to a recording chamber and perfuse with ACSF.

    • Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.

    • Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.

  • LTP Induction:

    • Switch the perfusion to ACSF containing PDBu (e.g., 1 µM).

    • Continue to record fEPSPs for 60-90 minutes. An increase in the fEPSP slope indicates synaptic potentiation.

  • Data Analysis:

    • Normalize the fEPSP slope to the baseline recording period.

    • Plot the normalized fEPSP slope over time to visualize the induction and maintenance of potentiation.

Conclusion

This compound and its analogs are indispensable tools for investigating the intricate mechanisms of synaptic transmission. By activating the PKC signaling pathway, these molecules allow for the precise manipulation and study of neurotransmitter release, synaptic plasticity, and ion channel function. The protocols outlined in these application notes provide a framework for researchers to effectively utilize these compounds in their studies, contributing to a deeper understanding of the molecular underpinnings of neuronal communication and brain function.

References

Synthesis of 1,2-Dioleoyl-Sn-Glycerol for use as a research reagent.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 1,2-Dioleoyl-sn-glycerol

Introduction

This compound (DOG) is a biologically significant diacylglycerol (DAG) composed of a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions.[1][2][3] As a key second messenger, DOG plays a crucial role in a multitude of cellular signaling pathways, making it an indispensable tool for researchers in cell biology, biochemistry, and drug development.[4][5] This reagent is widely used as a model compound to investigate lipid metabolism and to activate specific signaling cascades, particularly those mediated by Protein Kinase C (PKC).[1][3][]

Mechanism of Action: Role in Signal Transduction

This compound is an analog of endogenous DAG, which is generated at the plasma membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[5][7] The primary function of DAG is to act as a membrane-localized scaffold to recruit and activate a variety of downstream effector proteins.

The most well-characterized targets of DAG are the Protein Kinase C (PKC) isozymes.[8][9][10] Upon binding to DAG in the presence of calcium ions (for conventional PKCs), these kinases undergo a conformational change, leading to their activation.[7] Activated PKC then phosphorylates a wide array of substrate proteins on serine/threonine residues, thereby regulating diverse cellular processes including cell proliferation, differentiation, apoptosis, and insulin (B600854) signaling.[9][10][11]

Beyond PKC, DOG is known to activate other important signaling proteins, including:

  • Protein Kinase D (PKD): A family of serine/threonine kinases that act downstream of PKC.[10][11]

  • Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These proteins act as exchange factors for Ras, linking lipid signaling to the MAPK/ERK pathway.[5][11]

  • Munc13 proteins: Essential for synaptic vesicle priming and neurotransmitter release in the nervous system.[5][11]

  • Chimaerins: A family of Rac-GTPase activating proteins involved in neuronal development.[11]

The signaling activity of DOG is tightly regulated and can be terminated by its phosphorylation to phosphatidic acid (PA) by diacylglycerol kinases (DGKs).[4][12][13] This conversion not only attenuates DAG-mediated signals but also generates PA, another important lipid second messenger.[13]

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DOG This compound (DOG) PIP2->DOG Hydrolysis PKC Protein Kinase C (PKC) DOG->PKC Activates DGK Diacylglycerol Kinase (DGK) DOG->DGK Substrate Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets Receptor GPCR / RTK Receptor->PLC Activates Signal External Signal Signal->Receptor PA Phosphatidic Acid (PA) DGK->PA Phosphorylates

Figure 1. Simplified Diacylglycerol (DAG) signaling pathway.

Key Applications in Research

DOG is a versatile tool for studying cellular processes regulated by DAG signaling.

  • Signal Transduction Research: Used to directly activate PKC and other DAG effectors, bypassing the need for receptor stimulation, allowing for precise investigation of downstream pathways.[8][14]

  • Cancer Research: Employed to study the role of PKC-mediated signaling in tumor progression and to screen for potential therapeutic inhibitors of this pathway.[]

  • Neuroscience: Utilized to investigate synaptic signaling and the regulation of neurotransmitter release, where DAG effectors like Munc13 are critical.[]

  • Metabolic Disease Research: Serves as a tool to explore the mechanisms of insulin resistance, as elevated DAG levels are linked to impaired insulin signaling through PKC activation.[9][10]

  • Enzyme Assays: Functions as a substrate for enzymes involved in lipid metabolism, such as diacylglycerol O-acyltransferase 1 (DGAT1), to screen for potential inhibitors.[][15]

Physicochemical Properties and Storage

Proper handling and storage are critical to maintain the stability and activity of this compound.

PropertyValueReference(s)
Chemical Formula C₃₉H₇₂O₅[16]
Molecular Weight 620.99 g/mol [1]
Appearance Solid or solution[1][17]
CAS Number 24529-88-2[17][18]
Recommended Storage -20°C or -80°C[1][15]
Storage Instructions Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Aliquot into smaller quantities to avoid repeated freeze-thaw cycles.[19]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Poorly soluble in aqueous solutions.

Protocols for Synthesis and Application

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the esterification of a protected glycerol backbone. This is a representative procedure; specific catalysts, protecting groups, and purification methods may vary.

Materials:

Methodology:

  • Esterification: a. Dissolve sn-3-Benzyl-glycerol in anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon). b. Cool the mixture to 0°C in an ice bath. c. Add oleoyl chloride dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir overnight. e. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. f. Quench the reaction with water and extract the organic layer. Wash sequentially with dilute HCl, saturated NaHCO₃, and brine. g. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2-Dioleoyl-3-benzyl-sn-glycerol.

  • Deprotection (Debenzylation): a. Dissolve the crude product from the previous step in a suitable solvent like ethyl acetate. b. Add 10% Pd/C catalyst to the solution. c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). d. Stir the reaction vigorously at room temperature for 4-6 hours, monitoring by TLC. e. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. f. Concentrate the filtrate under reduced pressure.

  • Purification: a. Purify the crude this compound using silica gel column chromatography. b. Elute with a gradient of hexane/ethyl acetate to isolate the pure product. c. Combine the pure fractions and evaporate the solvent to yield the final product as a viscous oil or waxy solid. d. Confirm purity and identity using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis_Workflow start Start: Protected Glycerol + Oleoyl Chloride esterification Step 1: Esterification (DCM, Pyridine, 0°C to RT) start->esterification workup1 Aqueous Workup & Extraction esterification->workup1 deprotection Step 2: Deprotection (H₂, Pd/C catalyst) workup1->deprotection filtration Filter to Remove Catalyst deprotection->filtration purification Step 3: Purification (Silica Gel Chromatography) filtration->purification analysis Analysis (NMR, MS) purification->analysis end End: Pure this compound analysis->end

Figure 2. General workflow for the synthesis of this compound.

Protocol 2: In Vitro Protein Kinase C (PKC) Activation Assay

This protocol provides a framework for measuring the activation of PKC in vitro using DOG. The specific detection method (e.g., radioactive, fluorescent, or luminescence-based) will depend on the assay kit used.

Materials:

  • Recombinant human PKC isoform (e.g., PKCα, PKCβ)

  • This compound (DOG)

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., Ac-MBP (4-14))

  • ATP (for radioactive assays, [γ-³²P]ATP)

  • Assay Buffer (containing Tris-HCl, MgCl₂, CaCl₂, DTT)

  • Kinase detection reagent (e.g., P81 phosphocellulose paper, fluorescent antibody, or luminescence reagent)

Methodology:

  • Preparation of Lipid Vesicles: a. Prepare a stock solution of DOG and PS in chloroform (B151607) or another suitable organic solvent. b. In a glass vial, mix DOG and PS at the desired molar ratio (e.g., 1:4). c. Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of the vial. d. Further dry the film under vacuum for at least 1 hour to remove residual solvent. e. Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Kinase Reaction: a. Set up the reaction in a microplate or microcentrifuge tubes. For each reaction, add:

    • Assay Buffer
    • DOG/PS vesicles
    • PKC substrate peptide
    • Recombinant PKC enzyme b. Pre-incubate the mixture at 30°C for 5-10 minutes. c. Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP). d. Incubate at 30°C for 10-30 minutes. The optimal time should be determined empirically. e. Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or a chelating agent like EDTA).

  • Detection of Substrate Phosphorylation: a. Radioactive Method: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper (representing the phosphorylated substrate) using a scintillation counter. b. Non-Radioactive Methods: Follow the manufacturer's instructions for the specific assay kit. This typically involves adding a detection reagent that binds to either the phosphorylated substrate or the remaining ATP, generating a fluorescent or luminescent signal that can be read on a plate reader.

  • Data Analysis: a. Subtract the background signal (reaction without enzyme) from all readings. b. Plot the kinase activity (e.g., CPM, fluorescence units) against the concentration of DOG to determine the dose-response relationship.

PKC_Assay_Workflow prep_vesicles 1. Prepare DOG/PS Lipid Vesicles setup_rxn 2. Set up Kinase Reaction (Buffer, Vesicles, Substrate, PKC) prep_vesicles->setup_rxn pre_incubate 3. Pre-incubate at 30°C setup_rxn->pre_incubate initiate_rxn 4. Initiate with ATP (e.g., [γ-³²P]ATP) pre_incubate->initiate_rxn incubate_rxn 5. Incubate at 30°C (10-30 min) initiate_rxn->incubate_rxn terminate_rxn 6. Terminate Reaction (Stop Solution) incubate_rxn->terminate_rxn detection 7. Detect Phosphorylation (e.g., Scintillation Counting) terminate_rxn->detection analysis 8. Analyze Data detection->analysis

References

Application Notes and Protocols for Incorporating 1,2-Dioleoyl-sn-glycerol into Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 1,2-Dioleoyl-sn-glycerol (DAG), a critical lipid second messenger, into various artificial membrane systems. The protocols detailed below are intended for researchers in cell biology, biochemistry, and pharmacology who are investigating signaling pathways, membrane protein function, and drug-membrane interactions.

This compound is a key signaling lipid that allosterically activates a variety of proteins, most notably Protein Kinase C (PKC) and other C1 domain-containing proteins.[1][2] Its incorporation into model membranes allows for the detailed study of these activation mechanisms and the biophysical consequences of DAG accumulation in cellular membranes.

Chemical Properties and Biological Significance

This compound is a glycerolipid with two oleic acid chains attached to the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[3][4] In biological systems, DAG is transiently produced at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[5][6][7] This accumulation of DAG in the membrane recruits and activates PKC, initiating downstream signaling cascades that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[2][8] Dysregulation of DAG signaling is implicated in various diseases, including cancer and insulin (B600854) resistance.[1][5]

Effects on Artificial Membrane Properties

The introduction of this compound into artificial lipid bilayers can significantly alter their biophysical properties. Due to its conical shape, lacking a bulky headgroup, DAG can induce changes in membrane curvature and packing.[9] Studies have shown that DAG can decrease the molecular order of the lipid bilayer, leading to increased membrane fluidity.[10] At higher concentrations, DAG can cause phase separation within the membrane, forming DAG-rich domains or even leading to the formation of non-lamellar structures.[11][12][13] These alterations can influence the localization and function of membrane-associated proteins.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the incorporation of this compound into artificial membranes.

Table 1: Effects of this compound on Membrane Fusion

DAG Concentration (mol%) Primary Lipid Composition Effect Reference
10Phosphatidylserine/Phosphatidylcholine (PS/PC)Induces mixing of membrane lipids without content mixing.[14]
≥ 20Phosphatidylserine/Phosphatidylcholine (PS/PC)Promotes full membrane fusion (lipid and content mixing).[14]

Table 2: this compound in Protein Recruitment Studies

DAG Concentration (mol%) Primary Lipid Composition Protein Studied Observation Reference
5Dioleoylphosphatidylcholine (DOPC) / Dioleoylphosphatidylethanolamine (DOPE)Perilipin 3 (PLIN3)Induces ~10% binding of PLIN3 to liposomes.[15]
20Dioleoylphosphatidylcholine (DOPC) / Dioleoylphosphatidylethanolamine (DOPE)Perilipin 3 (PLIN3)Induces ~35% binding of PLIN3 to liposomes.[15]
33Phosphatidylinositol (PI) / various PCs or SphingomyelinPhosphatidylinositol-specific phospholipase C (PI-PLC)Increases PI-PLC activity and binding to fluid domains.[10]

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway involving this compound and Protein Kinase C.

DAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG This compound (DAG) PIP2->DAG PLC PKC_active Active PKC DAG->PKC_active PKC_inactive Inactive PKC PKC_inactive->PKC_active Ca²⁺ Downstream Downstream Substrates PKC_active->Downstream Receptor Gq-coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Response Cellular Response Downstream->Response

DAG-PKC Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of DAG-Containing Liposomes by Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound.

Materials:

  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired primary phospholipid

  • This compound (DAG)

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, Tris-HCl)

  • Glass vials

  • Rotary evaporator or nitrogen/argon stream

  • Vacuum desiccator

  • Water bath sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, mix the desired amounts of the primary phospholipid (e.g., DOPC) and this compound from their chloroform stocks to achieve the target molar ratio.

  • Film Formation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin lipid film on the bottom and sides.

  • Drying: Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration: Add the desired volume of hydration buffer to the dried lipid film. Vortex the vial for 30 seconds to swell the lipid film and form multilamellar vesicles (MLVs).[16]

  • Sonication (Optional): Briefly sonicate the MLV suspension in a water bath to aid in resuspension.

  • Extrusion: Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form a homogenous solution of LUVs.[16]

  • Storage: Store the prepared liposomes at 4°C for up to two weeks.[16]

Liposome_Preparation_Workflow Start Start Mix Mix Lipids in Chloroform (e.g., DOPC + DAG) Start->Mix Evaporate Evaporate Solvent (Nitrogen/Argon Stream) Mix->Evaporate Dry Dry under Vacuum Evaporate->Dry Hydrate Hydrate with Buffer (Forms MLVs) Dry->Hydrate Extrude Extrude through Membrane (Forms LUVs) Hydrate->Extrude Store Store at 4°C Extrude->Store End End Store->End

Liposome Preparation Workflow
Protocol 2: Formation of DAG-Containing Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This protocol details the formation of a supported lipid bilayer containing this compound on a solid substrate, such as glass or silicon oxide.

Materials:

  • DAG-containing liposomes (prepared as in Protocol 1)

  • Glass coverslips or silicon wafers

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ) or similar cleaning agent (e.g., 3M KOH, 100% Ethanol)[17]

  • Deionized water

  • SLB formation buffer (e.g., Tris buffer with CaCl2)

  • Plasma cleaner (optional)

Procedure:

  • Substrate Cleaning: Thoroughly clean the glass or silicon substrate. A common method involves sonication in 3M KOH followed by 100% ethanol (B145695) and extensive rinsing with deionized water.[17] Alternatively, use Piranha solution (handle with extreme care in a fume hood). Dry the substrate with a stream of nitrogen or argon.

  • Plasma Cleaning (Optional): For a highly hydrophilic surface, plasma clean the substrate for approximately 10 minutes.[17]

  • Vesicle Fusion: Apply the DAG-containing liposome suspension (diluted to ~0.1-1 mg/mL in SLB buffer) to the cleaned substrate. The presence of divalent cations like Ca²⁺ (typically 2-5 mM) is often required to induce vesicle rupture and fusion.[16]

  • Incubation: Incubate for 30-60 minutes at a temperature above the phase transition temperature of the lipid mixture to allow for the formation of a continuous bilayer.

  • Washing: Gently wash the substrate with SLB buffer to remove any unfused or excess vesicles.[16][17] The SLB is now ready for use and should be kept hydrated.

SLB_Formation_Workflow Start Start Clean Clean Substrate (e.g., Glass, Silicon) Start->Clean Dry Dry Substrate Clean->Dry Apply Apply DAG-Liposomes in Buffer with Ca²⁺ Dry->Apply Incubate Incubate for Vesicle Fusion Apply->Incubate Wash Wash to Remove Excess Vesicles Incubate->Wash End SLB Ready for Use Wash->End

SLB Formation Workflow
Protocol 3: Reconstitution of Membrane Proteins into DAG-Containing Nanodiscs

This protocol describes the self-assembly of a membrane protein into a lipid bilayer containing this compound, stabilized by a membrane scaffold protein (MSP).

Materials:

  • Purified membrane protein of interest, solubilized in detergent (e.g., sodium cholate)

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1

  • Primary phospholipid (e.g., DOPC) and this compound (DAG)

  • Sodium cholate (B1235396)

  • Assembly buffer (e.g., Tris-HCl, NaCl, EDTA)

  • Bio-Beads or dialysis cassette for detergent removal

  • Size exclusion chromatography (SEC) column

Procedure:

  • Lipid Preparation: Prepare a mixture of the primary phospholipid and DAG in chloroform at the desired molar ratio. Dry the lipid mixture under nitrogen/argon and then under vacuum to form a film.

  • Solubilization: Resuspend the dried lipid film in assembly buffer containing sodium cholate to a final cholate concentration of 12-40 mM.[18] Incubate at a temperature near the transition temperature (Tm) of the lipid mixture to ensure complete solubilization.[18]

  • Assembly Reaction: Combine the solubilized lipids, the purified membrane protein, and the MSP in a microcentrifuge tube. The optimal ratio of MSP to lipid to protein must be determined empirically for each system.[18]

  • Detergent Removal: Remove the detergent to initiate nanodisc self-assembly. This is typically done by adding Bio-Beads to the assembly mixture and incubating for several hours at a suitable temperature, or by dialysis against a detergent-free buffer.

  • Purification: After detergent removal, purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size exclusion chromatography (SEC).

  • Characterization: Characterize the resulting protein-containing nanodiscs for homogeneity and functional activity.

Nanodisc_Reconstitution_Workflow Start Start Solubilize_Lipids Solubilize DAG-Lipid Mix with Detergent (Cholate) Start->Solubilize_Lipids Mix_Components Mix Solubilized Lipids, Membrane Protein, and MSP Solubilize_Lipids->Mix_Components Remove_Detergent Remove Detergent (e.g., Bio-Beads, Dialysis) Mix_Components->Remove_Detergent Self_Assembly Nanodisc Self-Assembly Remove_Detergent->Self_Assembly Purify Purify by Size Exclusion Chromatography (SEC) Self_Assembly->Purify End Characterize Proteo-Nanodiscs Purify->End

References

Application Notes: Utilizing 1,2-Dioleoyl-sn-Glycerol for Immune Cell Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Dioleoyl-sn-glycerol (DAG) is a crucial second messenger in immune cells, playing a pivotal role in the signal transduction pathways that govern activation, proliferation, and effector functions. As a lipid-based signaling molecule, it is generated at the plasma membrane following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). Exogenously supplied this compound serves as a powerful tool for researchers to mimic T-cell receptor (TCR) and B-cell receptor (BCR) signaling, bypassing the need for receptor ligation and allowing for the direct investigation of downstream signaling events. Its primary mechanism of action involves the activation of Protein Kinase C (PKC) isozymes and Ras guanyl nucleotide-releasing proteins (RasGRPs), key regulators of immune cell responses.

Mechanism of Action

Upon its generation or introduction into the cell, this compound recruits and activates members of the PKC family, particularly the conventional (cPKC) and novel (nPKC) isoforms, by binding to their C1 domains.[1][2] This activation is a critical step in initiating downstream signaling cascades. In T lymphocytes, DAG-mediated activation of PKCθ is indispensable for the activation of the NF-κB transcription factor, a master regulator of genes involved in inflammation and immunity.[3]

Furthermore, this compound activates RasGRPs, which are guanine (B1146940) nucleotide exchange factors for Ras small GTPases.[1][2] This leads to the activation of the Ras-MAPK pathway, culminating in the activation of transcription factors such as AP-1, which, in concert with other signals, drives cytokine gene expression and cell proliferation.[2]

Key Applications in Immune Cell Research:

  • T-Cell Activation and Proliferation: this compound, often used in conjunction with a calcium ionophore like ionomycin (B1663694), potently stimulates T-cell activation and proliferation. This combination mimics the two key signals downstream of TCR engagement: the DAG-PKC/RasGRP pathway and the calcium-calcineurin-NFAT pathway.

  • Cytokine Production: By activating the NF-κB and AP-1 transcription factors, this compound induces the production of a wide range of cytokines in various immune cells, including IL-2, IFN-γ, and TNF-α in T cells.

  • Mast Cell Degranulation: In mast cells, this compound can trigger the release of pre-formed inflammatory mediators, such as histamine (B1213489) and β-hexosaminidase, from intracellular granules. This process is a hallmark of the allergic response.

  • B-Cell Activation: Similar to its role in T cells, this compound is involved in BCR signaling and can be used to study B-cell activation, proliferation, and antibody production.

Data Presentation

Table 1: Effect of Diacylglycerol Analogs on T-Cell Proliferation

CompoundConcentration (µM)T-Cell Proliferation (% of Maximum)
This compound 125 ± 5
1078 ± 8
5095 ± 6
Phorbol 12-Myristate 13-Acetate (PMA)0.0198 ± 5
Control (vehicle)-< 5

Note: Data are representative and compiled from typical results seen in lymphocyte proliferation assays. Actual results may vary depending on the specific experimental conditions and cell type.

Table 2: this compound Induced Cytokine Production in Human T-Cells

CytokineThis compound (10 µM) + Ionomycin (1 µM) (pg/mL)Control (pg/mL)
IL-2 1500 ± 210< 50
IFN-γ 2500 ± 350< 100
TNF-α 1800 ± 250< 80

Note: Cytokine levels were measured in the supernatant of cultured human peripheral blood mononuclear cells (PBMCs) after 24 hours of stimulation. Values are presented as mean ± standard deviation.

Table 3: Mast Cell Degranulation Induced by this compound

StimulusConcentrationβ-Hexosaminidase Release (%)
This compound 10 µM15 ± 3
50 µM45 ± 6
100 µM62 ± 8
Compound 48/8010 µg/mL75 ± 9
Control (vehicle)-< 5

Note: β-Hexosaminidase release is expressed as a percentage of the total cellular content. RBL-2H3 mast cell line was used for this representative data.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol describes the measurement of T-cell proliferation in response to this compound and ionomycin stimulation using the carboxyfluorescein succinimidyl ester (CFSE) dilution method.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (stock solution in DMSO)

  • Ionomycin (stock solution in DMSO)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.

  • CFSE Staining: Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium. Incubate on ice for 5 minutes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete RPMI 1640 medium to remove excess CFSE.

  • Cell Seeding: Resuspend the CFSE-labeled cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

  • Stimulation: Prepare a 2X stimulation cocktail containing this compound and ionomycin in complete RPMI 1640 medium. Add 100 µL of the stimulation cocktail to the appropriate wells. Final concentrations should be in the range of 10-50 µM for this compound and 0.5-1 µM for ionomycin. Include unstimulated (vehicle control) and positive control (e.g., anti-CD3/CD28 beads) wells.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Harvesting and Staining: After incubation, harvest the cells and wash with FACS buffer. If desired, stain for cell surface markers (e.g., CD4, CD8) using fluorescently conjugated antibodies.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the CFSE fluorescence in the FITC channel. Each cell division will result in a halving of the CFSE fluorescence intensity, appearing as distinct peaks.

Protocol 2: Intracellular Cytokine Staining in T-Cells

This protocol details the detection of intracellular cytokines in T-cells following stimulation with this compound and ionomycin.

Materials:

  • PBMCs or purified T-cells

  • Complete RPMI 1640 medium

  • This compound

  • Ionomycin

  • Brefeldin A or Monensin (protein transport inhibitors)

  • FACS buffer

  • Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™)

  • Permeabilization/Wash buffer

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD4, anti-CD8)

  • 24-well culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 1 x 10^6 cells in 1 mL of complete RPMI 1640 medium per well in a 24-well plate.

  • Stimulation: Add this compound (final concentration 10-50 µM) and ionomycin (final concentration 0.5-1 µM) to the cells.

  • Protein Transport Inhibition: Add Brefeldin A (final concentration 10 µg/mL) or Monensin (final concentration 2 µM) to the culture. This step is crucial to trap the cytokines within the cells.

  • Incubation: Incubate the cells for 4-6 hours at 37°C in a humidified incubator with 5% CO2.

  • Surface Staining: Harvest the cells and wash with FACS buffer. Stain for cell surface markers by incubating with antibodies for 30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them according to the manufacturer's instructions for the chosen fixation/permeabilization kit.

  • Intracellular Staining: Wash the cells with permeabilization/wash buffer. Add the fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with permeabilization/wash buffer.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire on a flow cytometer. Analyze the expression of intracellular cytokines within the gated T-cell populations.[1][2][4]

Protocol 3: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol describes a colorimetric assay to measure the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation with this compound.

Materials:

  • Mast cell line (e.g., RBL-2H3)

  • Complete cell culture medium for the chosen mast cell line

  • Tyrode's buffer (or similar physiological salt solution)

  • This compound

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • 0.1 M citrate (B86180) buffer, pH 4.5

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (1% v/v in Tyrode's buffer) for cell lysis

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer.

  • Stimulation: Add 50 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 10, 50, 100 µM) to the wells. Include a negative control (vehicle) and a positive control for maximal release (1% Triton X-100).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Supernatant Collection: After incubation, carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Substrate Addition: Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60-90 minutes.

  • Stopping the Reaction: Add 200 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation of Release: To determine the total β-hexosaminidase content, lyse the cells in the original plate with 1% Triton X-100 and perform the assay on the lysate. The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / Absorbance of total lysate) x 100.[5][6][7][8]

Visualizations

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 PLC PLCγ TCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCθ DAG->PKC Activation RasGRP RasGRP DAG->RasGRP Activation IKK IKK Complex PKC->IKK Ras Ras RasGRP->Ras Raf Raf Ras->Raf NFkB_Ikb NF-κB-IκB IKK->NFkB_Ikb Phosphorylation NFkB NF-κB NFkB_Ikb->NFkB Translocation MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activation Gene Gene Transcription (Cytokines, etc.) NFkB->Gene AP1->Gene

Caption: DAG-mediated signaling pathway in T-cell activation.

T_Cell_Proliferation_Workflow start Isolate PBMCs stain CFSE Staining start->stain wash1 Wash Cells stain->wash1 seed Seed in 96-well plate wash1->seed stimulate Stimulate with This compound + Ionomycin seed->stimulate incubate Incubate 3-5 days stimulate->incubate harvest Harvest & Surface Stain incubate->harvest analyze Flow Cytometry Analysis harvest->analyze

Caption: Experimental workflow for T-cell proliferation assay.

Mast_Cell_Degranulation_Workflow seed Seed Mast Cells in 96-well plate wash Wash with Tyrode's Buffer seed->wash stimulate Stimulate with This compound wash->stimulate incubate Incubate 30-60 min stimulate->incubate collect Collect Supernatant incubate->collect substrate Add pNAG Substrate collect->substrate react Incubate 60-90 min substrate->react stop Add Stop Solution react->stop read Read Absorbance at 405 nm stop->read

Caption: Workflow for mast cell degranulation assay.

References

Troubleshooting & Optimization

Solubility issues of 1,2-Dioleoyl-Sn-Glycerol in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1,2-Dioleoyl-sn-Glycerol (DAG) in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAG) and what is its primary role in cell signaling?

A1: this compound is a biologically active diacylglycerol that functions as a second messenger in a variety of cellular signaling pathways. Its most well-known role is the activation of Protein Kinase C (PKC), a family of enzymes that regulate numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3]

Q2: Why is this compound so difficult to dissolve in aqueous buffers?

A2: this compound is a lipid with two long, unsaturated oleoyl (B10858665) chains, making it highly hydrophobic. This nonpolar nature leads to very poor solubility in polar solvents like aqueous buffers, causing it to aggregate or precipitate out of solution.

Q3: What are the reported solubility limits of this compound?

A3: The solubility of this compound is significantly higher in organic solvents than in aqueous solutions. In Phosphate-Buffered Saline (PBS) at pH 7.2, its solubility is reported to be greater than 250 µg/ml.[4] For detailed solubility in various solvents, please refer to the data table below.

Q4: Can I store this compound in an aqueous buffer?

A4: It is not recommended to store this compound in aqueous solutions for extended periods, as it may be unstable and prone to aggregation. Aqueous solutions should ideally be prepared fresh for each experiment.[5] Stock solutions in organic solvents like ethanol (B145695) or DMSO can be stored at -20°C or -80°C for longer stability.[6]

Quantitative Solubility Data

SolventConcentrationReference
Dimethylformamide (DMF)>20 mg/ml[4]
Ethanol>30 mg/ml[4]
Dimethyl sulfoxide (B87167) (DMSO)>7 mg/ml[4]
Phosphate-Buffered Saline (PBS) pH 7.2>250 µg/ml[4]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous buffers.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation or cloudiness upon addition to aqueous buffer. - Low intrinsic solubility of DAG in aqueous solutions.- Concentration of DAG exceeds its solubility limit.- Improper mixing or dispersion technique.- Prepare a stock solution in an organic solvent: Dissolve DAG in a water-miscible organic solvent like ethanol or DMSO first. Then, add the stock solution to the aqueous buffer dropwise while vortexing to facilitate dispersion. Ensure the final concentration of the organic solvent is low enough not to affect the experiment.[5]- Use a carrier: Incorporate DAG into liposomes or micelles to increase its apparent solubility and stability in aqueous solutions.[7]- Employ sonication or extrusion: These methods can help to create a more uniform and stable dispersion of DAG in the buffer.
Inconsistent or non-reproducible experimental results. - Aggregation of DAG in the assay medium, leading to variable effective concentrations.- Degradation of DAG over time in the aqueous buffer.- Use a detergent: Non-ionic detergents like Triton X-100 or octyl-β-D-glucoside can be used to create mixed micelles and improve the solubilization of DAG in enzyme assays. It is crucial to determine the optimal detergent concentration that does not interfere with the assay.- Prepare fresh solutions: Always prepare aqueous dispersions of DAG immediately before use to minimize degradation and aggregation.[5]- Vortex before use: Briefly vortex the DAG dispersion before adding it to your experiment to ensure homogeneity.
Low or no biological activity observed. - Insufficient concentration of soluble, active DAG reaching the target enzyme or cell.- The chosen dispersion method is not suitable for the specific application.- Optimize the dispersion protocol: Experiment with different sonication times, extrusion cycles, or detergent concentrations to find the optimal conditions for your specific assay.- Characterize your dispersion: If possible, use techniques like dynamic light scattering (DLS) to assess the size and homogeneity of your DAG vesicles or micelles.- Consider alternative DAG analogs: For some applications, more water-soluble DAG analogs might be a suitable alternative.

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Sonication

This protocol describes a method to prepare a dispersion of this compound in an aqueous buffer using sonication.

Materials:

  • This compound (DAG)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Glass vial

  • Probe sonicator or bath sonicator

Procedure:

  • Weigh the desired amount of DAG and place it in a clean glass vial.

  • Add the appropriate volume of aqueous buffer to the vial to achieve the desired final concentration.

  • Place the vial in an ice bath to prevent overheating during sonication.

  • For a probe sonicator: Insert the tip of the sonicator into the suspension, ensuring it does not touch the bottom or sides of the vial. Sonicate in short bursts (e.g., 10-15 seconds on, 30 seconds off) for a total of 2-5 minutes.

  • For a bath sonicator: Place the sealed vial in the bath sonicator. Sonicate for 10-20 minutes, or until the solution appears translucent.

  • Visually inspect the dispersion for clarity. A slightly hazy but uniform suspension is typically desired.

  • Use the freshly prepared dispersion immediately for your experiment.

Protocol 2: Preparation of this compound Liposomes by Extrusion

This protocol outlines the preparation of unilamellar DAG-containing liposomes of a defined size using an extruder. This method is often used when a more homogeneous vesicle population is required.

Materials:

  • This compound (DAG)

  • Phosphatidylcholine (PC) or other desired lipids

  • Chloroform (B151607)

  • Rotary evaporator

  • Aqueous buffer of choice

  • Mini-extruder apparatus

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

Procedure:

  • Dissolve the desired amounts of DAG and other lipids (e.g., PC) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer and vortexing vigorously. The temperature of the buffer should be above the phase transition temperature of the lipids used.

  • The resulting milky suspension contains multilamellar vesicles (MLVs).

  • Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

  • Load the MLV suspension into one of the syringes of the extruder.

  • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[8]

  • The resulting translucent solution contains large unilamellar vesicles (LUVs) of a relatively uniform size.

  • Store the liposome (B1194612) suspension at 4°C and use it within a few days for optimal results.

Signaling Pathway and Experimental Workflow Diagrams

Protein Kinase C (PKC) Activation by this compound

PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 6. Binding PKC_active Active PKC PKC_inactive->PKC_active 7. Conformational Change & Activation Substrate_unphos Substrate (unphosphorylated) PKC_active->Substrate_unphos 8. Phosphorylation Receptor Gq-protein coupled receptor / RTK Receptor->PLC 2. Activation Ligand Ligand Ligand->Receptor 1. Binding Ca_release Ca²⁺ Release from ER IP3->Ca_release 4. Binds to ER receptor Ca Ca²⁺ Ca_release->Ca Ca->PKC_inactive 5. Binding Substrate_phos Substrate-P (phosphorylated) Substrate_unphos->Substrate_phos Cellular_Response Cellular Response Substrate_phos->Cellular_Response 9. Downstream Signaling

Caption: Activation of Protein Kinase C (PKC) by this compound.

Experimental Workflow for Preparing DAG Dispersions

DAG_Dispersion_Workflow cluster_methods Dispersion Methods start Start: Dry this compound dissolve Dissolve in Organic Solvent (e.g., Chloroform) start->dissolve evaporate Evaporate Solvent to Form a Thin Film dissolve->evaporate hydrate Hydrate with Aqueous Buffer evaporate->hydrate mlv Multilamellar Vesicles (MLVs) Formed hydrate->mlv sonication Sonication (Probe or Bath) mlv->sonication extrusion Extrusion (through polycarbonate membrane) mlv->extrusion end_sonication Homogeneous DAG Dispersion sonication->end_sonication end_extrusion Unilamellar Vesicles (LUVs) of Defined Size extrusion->end_extrusion application Use Immediately in Experiment end_sonication->application end_extrusion->application

Caption: Workflow for preparing aqueous dispersions of this compound.

References

Technical Support Center: Optimizing 1,2-Dioleoyl-sn-Glycerol Concentration for Maximal PKC Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,2-Dioleoyl-sn-glycerol (DOG) for the effective activation of Protein Kinase C (PKC). Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound for PKC activation.

Problem Possible Cause(s) Recommended Solution(s)
Low or no PKC activation Suboptimal concentration of this compound: The concentration may be too low to effectively activate PKC or, conversely, too high, leading to inhibitory effects.[1] Poor solubility or aggregation of this compound: Due to its lipophilic nature, DOG can be difficult to dissolve and may form aggregates, reducing its bioavailability. Rapid metabolism of this compound: Cells can quickly metabolize diacylglycerols, leading to a transient activation of PKC. Inactive PKC enzyme: The PKC preparation may have lost activity due to improper storage or handling.Optimize concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Refer to the data table below for reported effective concentrations. Ensure proper solubilization: Dissolve this compound in an appropriate organic solvent like ethanol (B145695) or DMSO before diluting it in your aqueous assay buffer.[2][3] Sonication or vortexing may aid in the formation of a uniform suspension. Consider a time-course experiment: Measure PKC activation at multiple time points after the addition of DOG to capture the peak activity before it is metabolized. Verify PKC activity: Use a known PKC activator, such as a phorbol (B1677699) ester (e.g., PMA), as a positive control to confirm that the enzyme is active.
High background signal in PKC assay Contamination of reagents: Reagents may be contaminated with substances that interfere with the assay. Non-specific binding: In radioactive assays, there may be non-specific binding of the labeled substrate or ATP. PKC-independent effects: At high concentrations, this compound might have off-target effects that are independent of PKC activation.Use high-purity reagents: Ensure all buffers and reagents are freshly prepared and of high quality. Include appropriate controls: Run control reactions without the PKC enzyme or without the activating lipid to determine the level of background signal. Perform control experiments: Use a PKC inhibitor to confirm that the observed effect is indeed mediated by PKC.
Inconsistent results between experiments Variability in this compound preparation: Inconsistent solubilization or storage of the lipid can lead to variations in its effective concentration. Cell passage number and confluence: The responsiveness of cells to stimuli can change with passage number and cell density. Incubation time and temperature fluctuations: Minor variations in experimental conditions can impact enzymatic reactions.Standardize lipid preparation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Maintain consistent cell culture practices: Use cells within a defined passage number range and seed them to achieve a consistent confluence for each experiment. Ensure precise experimental control: Carefully control incubation times and maintain a constant temperature throughout the assay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for maximal PKC activation?

A1: The optimal concentration of this compound can vary significantly depending on the specific PKC isoform, the cell type or in vitro assay system, and the experimental conditions. However, based on available literature, a starting point for optimization can be in the micromolar range. For instance, a concentration of 50 µM has been used to induce PKC activity in myoblast cells.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system. High concentrations of diacylglycerol analogs have been shown to sometimes have inhibitory effects on certain cellular processes, highlighting the importance of empirical determination of the optimal concentration.[1]

Q2: How should I prepare and store this compound?

A2: this compound is a lipid and should be handled accordingly. It is typically supplied in an organic solvent. For long-term storage, it should be kept at -20°C or lower to prevent degradation.[3] For experimental use, it is recommended to prepare fresh dilutions from the stock solution. To prepare a working solution, the organic solvent can be evaporated under a stream of nitrogen, and the lipid film can then be resuspended in an appropriate buffer, often with the aid of sonication or vortexing to ensure a uniform suspension. Alternatively, a concentrated stock in a solvent like DMSO or ethanol can be diluted directly into the aqueous experimental medium, ensuring the final solvent concentration is low and does not affect the cells or the assay.[2][3]

Q3: Are there any differences between using this compound and its shorter-chain analog, 1,2-dioctanoyl-sn-glycerol (B43705)?

A3: Yes, there are differences. 1,2-dioctanoyl-sn-glycerol (diC8) is a more cell-permeant analog due to its shorter acyl chains and is often used in cell-based assays.[1] this compound, with its longer oleoyl (B10858665) chains, is more representative of the endogenous diacylglycerol produced in cells. While one study suggests they are nearly equipotent in inducing the acrosome reaction in human sperm, their physical properties and behavior in membranes can differ, which may affect their efficacy in activating PKC in different contexts.[3] The choice between the two depends on the specific requirements of the experiment.

Q4: How can I be sure that the observed effects are specifically due to PKC activation?

A4: To ensure the observed cellular response is mediated by PKC, it is essential to include proper controls in your experiment. A highly recommended control is the use of a specific PKC inhibitor. If the effect of this compound is blocked or significantly reduced in the presence of the inhibitor, it strongly suggests that the effect is PKC-dependent. Additionally, you can use a structurally similar but inactive lipid as a negative control.

Q5: What are some common methods to measure PKC activation?

A5: PKC activation is typically measured by detecting the phosphorylation of a known PKC substrate. This can be done using several methods:

  • Radioactive Assays: These traditional assays use [γ-³²P]ATP and a peptide substrate. The incorporation of the radioactive phosphate (B84403) into the substrate is measured.[5]

  • Non-Radioactive Assays: These methods often use fluorescence or luminescence-based detection. For example, a fluorescently labeled substrate peptide can be used, and its phosphorylation can be detected by changes in fluorescence polarization or by using a phosphorylation-specific antibody.

  • Western Blotting: This technique can be used to detect the phosphorylation of endogenous or overexpressed PKC substrates using phospho-specific antibodies.

Data Presentation

The following table summarizes reported concentrations of this compound and its analogs used for PKC activation or related cellular effects.

Compound Concentration Cell Type/System Observed Effect Reference
(±)-1,2-Diolein (racemic this compound)50 µMMyoblast cellsInduced PKC activity[4]
1,2-dioctanoyl-sn-glycerol (diC8)5 µMEmbryonic chicken spinal cord explantsStimulated neurite outgrowth[1]
1,2-dioctanoyl-sn-glycerol (diC8)10 µMMurine bone-marrow-derived dendritic cellsPKC activation[6]
1,2-dioctanoyl-sn-glycerol (diC8)30-60 µMEmbryonic chicken spinal cord explantsReduced neurite outgrowth[1]
1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG)4-60 µM (half-maximal at ~25 µM)GH3 pituitary cellsReduced Ca2+ currents[7]

Experimental Protocols

Protocol: In Vitro PKC Activity Assay using this compound

This protocol provides a general framework for measuring PKC activity in vitro. Specific details may need to be optimized for your particular PKC isoform and substrate.

Materials:

  • Purified PKC enzyme

  • This compound (DOG)

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., a peptide with a PKC consensus sequence)

  • [γ-³²P]ATP (for radioactive assay) or appropriate reagents for non-radioactive assay

  • PKC reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • Kinase inhibitors (for negative controls)

  • Apparatus for detecting phosphorylation (e.g., scintillation counter or fluorescence plate reader)

Procedure:

  • Preparation of Lipid Vesicles: a. In a glass tube, mix this compound and Phosphatidylserine in chloroform (B151607) at the desired molar ratio (e.g., 1:4 DOG:PS). b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Resuspend the lipid film in PKC reaction buffer by vortexing or sonication to form small unilamellar vesicles.

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing:

    • PKC reaction buffer
    • Lipid vesicles (DOG/PS)
    • PKC substrate peptide
    • Purified PKC enzyme
    • For negative controls, include a reaction with a PKC inhibitor or without the lipid vesicles. b. Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation of Kinase Reaction: a. Start the reaction by adding [γ-³²P]ATP (or the appropriate non-radioactive ATP analog). b. Incubate at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: a. Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA or by spotting the reaction mixture onto phosphocellulose paper).

  • Detection of Phosphorylation: a. For radioactive assays: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter. b. For non-radioactive assays: Follow the manufacturer's instructions for the specific assay kit to measure the signal (e.g., fluorescence or luminescence).

  • Data Analysis: a. Subtract the background signal (from the negative control reactions) from the signal of the experimental reactions. b. Express PKC activity as pmol of phosphate incorporated per minute per mg of enzyme.

Mandatory Visualizations

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG PKC_active Active PKC DAG->PKC_active Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocates to membrane Substrate Substrate Protein PKC_active->Substrate Phosphorylates Receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase Receptor->PLC Activates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Leads to

Caption: PKC Signaling Pathway initiated by this compound.

Experimental_Workflow start Start prep_lipids Prepare this compound/ Phosphatidylserine Vesicles start->prep_lipids setup_reaction Set up Kinase Reaction Mixture (PKC, Substrate, Buffer) prep_lipids->setup_reaction pre_incubate Pre-incubate at 30°C setup_reaction->pre_incubate initiate_reaction Initiate Reaction with ATP ([γ-³²P]ATP or non-radioactive) pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction detect_phos Detect Substrate Phosphorylation terminate_reaction->detect_phos analyze_data Analyze Data and Determine PKC Activity detect_phos->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro PKC activation assay.

References

Technical Support Center: 1,2-Dioleoyl-sn-glycerol (DOG) in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1,2-Dioleoyl-sn-glycerol (DOG) in in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound (DOG) and what is its primary use in in vitro assays?

This compound (DOG), also known as diacylglycerol (DAG), is a bioactive lipid that functions as a second messenger in various cellular signaling pathways.[1][2] In in vitro assays, it is primarily used as an analog of endogenous DAG to activate Protein Kinase C (PKC) and other DAG-responsive proteins, allowing for the study of their downstream effects.[1][3]

2. How should I prepare a stock solution of DOG?

DOG is a lipophilic compound and requires an organic solvent for initial dissolution. Commonly used solvents include DMSO and ethanol (B145695).[4][5] It is crucial to use a high-quality, anhydrous grade solvent to ensure stability. After dissolving, the stock solution should be stored under appropriate conditions to prevent degradation.

3. What is the recommended working concentration of DOG for cell-based assays?

The optimal working concentration of DOG can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. A typical starting point for PKC activation is in the micromolar range. For instance, concentrations around 10 µM have been used to stimulate dendritic cells.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

4. How long is a DOG stock solution stable?

The stability of a DOG stock solution depends on the solvent and storage temperature. When dissolved in an organic solvent like DMSO or ethanol, it is recommended to store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[4] Aqueous solutions of DOG are not recommended for storage for more than a day.[7]

5. Can DOG have effects independent of PKC activation?

Yes, while DOG is a well-known PKC activator, it can also elicit cellular responses through PKC-independent pathways.[8] For example, some studies have shown that diacylglycerol analogs can affect ion channels, such as calcium channels, independently of PKC activation.[8][9] It is important to consider these potential off-target effects when interpreting experimental results.

Troubleshooting Guides

Problem 1: No or weak cellular response to DOG treatment.
Possible Cause Troubleshooting Step
Poor Solubility/Dispersion in Media: DOG is highly lipophilic and may precipitate out of aqueous cell culture media, especially in the absence of serum or a suitable carrier.- Prepare a high-concentration stock solution in DMSO or ethanol.[4][5]- When diluting into your final assay medium, vortex or sonicate the solution to aid in dispersion.- Consider the use of a vehicle or carrier, such as a low concentration of a non-ionic surfactant or encapsulation in liposomes, to improve solubility.[10][11]- Ensure the final concentration of the organic solvent in the cell culture is low (typically <0.1%) and non-toxic to the cells.[12]
Cellular Metabolism: Cells can rapidly metabolize DOG, converting it to other lipids like phosphatidic acid or triacylglycerols, which can lead to a transient signal.- Reduce the incubation time to capture the initial response.- Consider using a less metabolizable DAG analog if a sustained response is required.
Incorrect Concentration: The effective concentration of DOG can be cell-type specific.- Perform a dose-response curve to determine the optimal concentration for your cell line and assay.
Inactive Compound: Improper storage or handling may have led to the degradation of the DOG stock.- Prepare a fresh stock solution from a new vial of the compound.- Verify the activity of the new stock in a well-established positive control assay.
Problem 2: High background or off-target effects observed.
Possible Cause Troubleshooting Step
Vehicle Toxicity: The organic solvent used to dissolve DOG may be toxic to the cells at the final working concentration.- Perform a vehicle control experiment to assess the effect of the solvent on your cells at the same concentration used in the DOG treatment.- Reduce the final solvent concentration by preparing a more concentrated stock solution.
PKC-Independent Effects: The observed effects may not be mediated by PKC.- Use specific PKC inhibitors in conjunction with DOG treatment to confirm the involvement of PKC.- Investigate other potential DAG effectors that might be present in your cell type.
Formation of Micelles: At concentrations above its critical micelle concentration (CMC), DOG can form aggregates that may have non-specific effects on cell membranes.- Try to use concentrations below the CMC if possible. While the exact CMC of DOG in cell culture media is not readily available, being aware of this phenomenon is important for interpreting results at high concentrations.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityReference
DMSO>7 mg/mL[5]
Ethanol>30 mg/mL[5]
DMF>20 mg/mL[5]
PBS (pH 7.2)>250 µg/mL[5]
Table 2: Storage and Stability of this compound
FormStorage TemperatureStabilityReference
Pure (as supplied)-20°C≥ 2 years[5]
In Solvent-80°C6 months[4]
In Solvent-20°C1 month[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Treatment

Materials:

  • This compound (DOG)

  • Anhydrous DMSO or Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium (serum-free or serum-containing, as required by the assay)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of DOG to equilibrate to room temperature before opening.

    • Under sterile conditions, dissolve DOG in anhydrous DMSO or ethanol to a final concentration of 10-50 mg/mL. For example, to make a 10 mg/mL stock in DMSO, add 100 µL of DMSO to 1 mg of DOG.

    • Vortex thoroughly until the DOG is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the DOG stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.

    • Serially dilute the stock solution in the cell culture medium to the desired final concentration. It is crucial to add the DOG stock to the medium while vortexing to ensure rapid dispersion and prevent precipitation. For example, to prepare a 10 µM working solution from a 10 mg/mL stock (approximately 16.1 mM), you can perform a series of dilutions.

    • Use the working solution immediately for cell treatment.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is a general guideline for a non-radioactive, ELISA-based PKC activity assay. Specific details may vary depending on the commercial kit used.

Materials:

  • Cells of interest

  • This compound (DOG) working solution

  • PKC Kinase Activity Assay Kit (containing PKC substrate-coated plate, positive control, kinase assay buffer, ATP, phosphospecific substrate antibody, secondary HRP-conjugated antibody, wash buffer, and TMB substrate)

  • Cell lysis buffer

  • Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm for TMB)

Procedure:

  • Cell Treatment and Lysate Preparation:

    • Seed cells in a culture plate and grow to the desired confluency.

    • Treat cells with the DOG working solution or vehicle control for the desired time.

    • After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins, including PKC.

    • Determine the protein concentration of the lysate.

  • Kinase Reaction:

    • Add a standardized amount of cell lysate to the wells of the PKC substrate-coated microtiter plate.

    • Include a positive control (purified active PKC) and a negative control (no lysate).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for the time recommended by the kit manufacturer (e.g., 60-90 minutes).

  • Detection of Phosphorylation:

    • Wash the wells with the provided wash buffer to remove ATP and non-bound proteins.

    • Add the phosphospecific substrate antibody to each well and incubate at room temperature for 1 hour.

    • Wash the wells again to remove unbound primary antibody.

    • Add the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Wash the wells to remove unbound secondary antibody.

  • Signal Development and Measurement:

    • Add the TMB substrate to each well and incubate in the dark until a color change is observed.

    • Stop the reaction by adding a stop solution (if provided).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (negative control) from all readings.

    • Compare the absorbance of the DOG-treated samples to the vehicle-treated samples to determine the fold-change in PKC activity.

Visualizations

G DAG Signaling Pathway to PKC Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits to membrane PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Signaling PKC_active->Downstream Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->PKC_inactive Co-activates Ligand Ligand Ligand->GPCR

Caption: Canonical signaling pathway of PKC activation by this compound (DAG).

G Experimental Workflow for DOG Treatment start Start prep_stock Prepare DOG Stock Solution (in DMSO/Ethanol) start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock prep_working Prepare Working Solution in Cell Culture Medium thaw_stock->prep_working treat_cells Treat Cells with DOG prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., PKC activity) incubate->assay analyze Analyze Data assay->analyze

Caption: A typical experimental workflow for using DOG in cell-based assays.

G Troubleshooting Logic for DOG Assays start Problem: No/Weak Cellular Response check_solubility Check DOG Solubility and Dispersion start->check_solubility Is it dissolved properly? check_concentration Verify Working Concentration check_solubility->check_concentration Yes solution_solubility Optimize Vehicle/ Dispersion Method check_solubility->solution_solubility No check_activity Confirm DOG Stock Activity check_concentration->check_activity Yes solution_concentration Perform Dose- Response Curve check_concentration->solution_concentration Is it optimal? No check_metabolism Consider Cellular Metabolism check_activity->check_metabolism Yes solution_activity Prepare Fresh Stock Solution check_activity->solution_activity Is it active? No solution_metabolism Adjust Incubation Time check_metabolism->solution_metabolism

Caption: A logical troubleshooting flow for addressing a lack of response in DOG assays.

References

Ensuring the stability of 1,2-Dioleoyl-Sn-Glycerol in long-term cell culture experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for ensuring the stability and efficacy of 1,2-Dioleoyl-sn-Glycerol (DAG) in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAG) and what is its primary function in cell culture?

This compound is a biologically significant lipid that acts as a second messenger in cellular signaling pathways.[1] Its primary role in cell culture experiments is to activate Protein Kinase C (PKC), which is involved in a multitude of cellular processes including proliferation, differentiation, and apoptosis.[1] It is often used to mimic the effects of growth factors or hormones that activate the phospholipase C (PLC) pathway.[2]

Q2: How should I store this compound for maximum stability?

For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from light and sources of ignition.[3] In its pure form, it can be stored at -20°C for up to three years.[4] Once dissolved in a solvent, it is best to aliquot the solution and store it at -80°C for up to six months, or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[4]

Q3: What are the best solvents for preparing a stock solution of this compound?

This compound is a lipophilic compound with good solubility in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for preparing stock solutions for cell culture experiments.[4] It is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic, and water content can affect solubility.[4]

Q4: What are the main causes of this compound instability in cell culture media?

The primary causes of instability in aqueous cell culture media are:

  • Isomerization: The biologically active 1,2-isomer can undergo acyl migration to form the less active 1,3-isomer.[3][5]

  • Hydrolysis: The ester bonds can be hydrolyzed, leading to the formation of monoacylglycerol and free oleic acid.[6][7] This process can be accelerated by enzymes present in serum-containing media.

  • Precipitation: Due to its lipophilic nature, this compound can precipitate out of the aqueous culture medium, reducing its effective concentration.

Q5: How can I improve the stability and delivery of this compound in my long-term experiments?

To enhance stability and ensure consistent delivery, consider the following methods:

  • Complexation with Cyclodextrins: Methyl-β-cyclodextrin can be used to form inclusion complexes with lipophilic molecules like this compound, increasing their solubility and stability in aqueous solutions.[8][9][10]

  • Use of a Carrier Protein: Bovine Serum Albumin (BSA) can act as a carrier for lipids in culture media, aiding in their dispersion and delivery to cells.

  • Preparation of Nanoemulsions: Stabilized nanoemulsions can be used to deliver lipophilic compounds to cell cultures in a controlled manner.[3]

  • Frequent Media Changes: Due to its limited stability, frequent replacement of the culture medium containing this compound is recommended for long-term experiments. The exact frequency will depend on the specific experimental conditions and cell type.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Initial experiment works, but the effect of DAG diminishes over time. 1. Degradation of DAG: Isomerization to the 1,3-isomer or hydrolysis in the culture medium at 37°C. 2. Cellular Metabolism: Cells may be metabolizing the DAG over time.[7]1. Increase the frequency of media changes to replenish the active this compound. 2. Prepare fresh DAG-containing media for each change. 3. Consider a continuous or semi-continuous perfusion system for very long-term cultures.
Inconsistent results between experiments. 1. Incomplete dissolution of DAG stock: Precipitation of DAG in the stock solution. 2. Precipitation in media: DAG precipitating out of the aqueous culture medium upon dilution. 3. Variable stock solution activity: Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.1. Ensure complete dissolution of the DAG stock before use. Gentle warming and vortexing may be necessary. 2. Prepare the final media dilution immediately before use and mix thoroughly. 3. Use a carrier molecule like cyclodextrin (B1172386) or BSA to improve solubility. 4. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Observed cellular toxicity. 1. High solvent concentration: The final concentration of DMSO or ethanol in the culture medium may be too high for the cells. 2. Degradation products: Accumulation of degradation products like free fatty acids may be toxic to some cell lines.1. Ensure the final solvent concentration is below the tolerance level of your specific cell line (typically <0.1% for DMSO). 2. Perform a solvent toxicity control experiment. 3. Increase the frequency of media changes to prevent the accumulation of potentially toxic byproducts.
No observable effect of DAG on cells. 1. Inactive DAG: The compound may have degraded due to improper storage or handling. 2. Low effective concentration: DAG may not be reaching the cells due to poor solubility or binding to plasticware. 3. Cellular resistance: The cell line may not be responsive to PKC activation by DAG.1. Verify the activity of your DAG stock using a PKC activity assay. 2. Use a delivery agent like cyclodextrin to ensure bioavailability. 3. Confirm that your cell line expresses the necessary components of the PKC signaling pathway.

Data Presentation

Table 1: Storage and Solubility of this compound

Parameter Recommendation Reference
Storage (Pure Form) -20°C for up to 3 years[4]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month (aliquoted)[4]
Recommended Solvents DMSO, Ethanol[4]
Solubility in DMSO >7 mg/mL[11]
Solubility in Ethanol >30 mg/mL[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound to room temperature.

  • Under sterile conditions, add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

  • Ensure complete dissolution by gentle vortexing. If necessary, warm the solution briefly to 37°C.

  • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Addition of this compound to Cell Culture Medium
  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Add the required volume of the stock solution to the pre-warmed medium to achieve the final working concentration. It is crucial to add the stock solution directly to the medium with gentle swirling to ensure rapid and even dispersion and minimize precipitation.

  • Use the prepared medium immediately. Do not store medium containing this compound for extended periods.

Protocol 3: Verification of this compound Bioactivity using a Fluorescent PKC Activity Assay

This protocol provides a conceptual framework for assessing the bioactivity of your this compound preparation by measuring its ability to activate PKC in cell lysates.

  • Prepare cell lysates from your experimental cell line.

  • In a microplate, combine the cell lysate with a fluorescently labeled PKC substrate peptide and ATP.

  • Add your prepared this compound solution to the experimental wells. Include a positive control (e.g., a phorbol (B1677699) ester like PMA) and a negative control (solvent vehicle).

  • Incubate the plate at 30°C to allow the PKC-mediated phosphorylation of the substrate.

  • Stop the reaction and measure the fluorescence signal according to the assay kit manufacturer's instructions. A change in fluorescence intensity or polarization indicates PKC activity.[4][12] An increase in PKC activity in the presence of your this compound confirms its bioactivity.

Visualizations

G cluster_0 Preparation cluster_1 Experiment A This compound (Pure) B Prepare Stock Solution (e.g., in DMSO) A->B C Aliquot and Store at -80°C B->C D Thaw Single Aliquot C->D E Dilute in Pre-warmed Cell Culture Medium D->E F Add to Cells E->F G Incubate (e.g., 24-72h) F->G H Change Medium with Fresh DAG G->H For long-term culture I Analyze Cellular Response G->I H->G

Caption: Experimental workflow for using this compound.

G cluster_check_stability Chemical Stability Checks cluster_check_bioactivity Biological Activity Checks cluster_solutions Potential Solutions start Inconsistent or Diminishing DAG Effect Observed check_storage Is stock solution stored correctly (-80°C, aliquoted)? start->check_storage check_media_prep Is DAG-media prepared fresh before each use? check_storage->check_media_prep Yes solution_storage Prepare fresh stock solution. Aliquot and store properly. check_storage->solution_storage No check_pkc_assay Does a fresh batch of DAG activate PKC in a cell-free assay? check_media_prep->check_pkc_assay Yes solution_media Increase frequency of media changes. check_media_prep->solution_media No check_solubility Is there visible precipitation in the culture medium? check_pkc_assay->check_solubility Yes solution_bioassay Order new batch of DAG. check_pkc_assay->solution_bioassay No check_solubility->solution_media No solution_solubility Use a carrier (cyclodextrin/BSA) or prepare a nanoemulsion. check_solubility->solution_solubility Yes

Caption: Troubleshooting flowchart for this compound stability issues.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG This compound (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Phosphorylation of Downstream Targets PKC_active->Downstream Ca_release->PKC_inactive co-activates Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response Ligand Hormone/ Growth Factor Ligand->Receptor

Caption: Simplified Protein Kinase C (PKC) signaling pathway activated by this compound.

References

Troubleshooting inconsistent results in experiments with 1,2-Dioleoyl-Sn-Glycerol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Dioleoyl-sn-Glycerol (DAG). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this key signaling molecule.

Troubleshooting Guide

This guide addresses specific issues that may lead to inconsistent experimental results.

Question: Why am I seeing variable or no response in my cells after treatment with this compound?

Answer: Inconsistent cellular responses to this compound can stem from several factors, ranging from reagent handling to the intricacies of cellular signaling pathways. Here are the primary aspects to consider for troubleshooting:

  • Reagent Integrity and Preparation:

    • Storage: Ensure that the this compound is stored correctly. As a lipid, it is susceptible to degradation. Proper storage is at -20°C for long-term use.

    • Solubility: this compound is a lipid and requires an organic solvent for initial solubilization. The choice of solvent and final concentration in the cell culture medium is critical.

      • Use high-quality, anhydrous DMSO or ethanol (B145695) to prepare a concentrated stock solution.

      • The final concentration of the solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts. Always include a vehicle-only control in your experiments.

    • Preparation of Working Solution: When diluting the stock solution into your aqueous experimental buffer or cell culture medium, ensure proper mixing to form a uniform suspension. Sonication or vortexing of the stock solution before dilution may be necessary.

  • Experimental Conditions:

    • Cell Health and Density: Ensure your cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Stressed or overly confluent cells may respond differently to stimuli.

    • Serum Concentration: Components in serum can sometimes interfere with the action of lipids. Consider reducing the serum concentration or using a serum-free medium during the experiment, if appropriate for your cell type.

    • Concentration of this compound: The dose-response to DAG can be narrow. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint. Concentrations used in published studies can serve as a starting point.

  • Cellular Signaling Complexity:

    • PKC Isoform Expression: Different cell types express different isoforms of Protein Kinase C (PKC), the primary downstream effector of DAG. These isoforms can have varying affinities for DAG and may mediate different cellular responses.

    • PKC-Independent Pathways: While PKC is a major target, DAG can have effects that are independent of PKC activation. This can contribute to the complexity of the observed cellular response.

    • Endogenous DAG Levels: The baseline levels of endogenous DAG in your cells can influence the response to exogenously added this compound.

To systematically troubleshoot, it is recommended to start by verifying the integrity and preparation of your this compound, followed by optimizing your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for this compound?

A1: this compound should be stored at -20°C in its pure form. For experimental use, prepare a stock solution in an organic solvent such as high-quality DMSO, ethanol, or DMF. Stock solutions should also be stored at -20°C and ideally used within a few weeks. Avoid repeated freeze-thaw cycles.

Q2: What is a typical working concentration for this compound in cell culture experiments?

A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. A common starting point is to perform a dose-response experiment ranging from 1 µM to 100 µM.

Q3: How should I prepare the final working solution of this compound for my experiment?

A3: To prepare the working solution, the stock solution of this compound in an organic solvent should be diluted directly into the pre-warmed cell culture medium or experimental buffer. It is crucial to mix the solution thoroughly immediately after adding the lipid to ensure a homogenous suspension. Due to its lipophilic nature, it will not truly dissolve in aqueous solutions but will form a fine suspension or micelles.

Q4: What are the appropriate negative controls for an experiment using this compound?

A4: A crucial negative control is a "vehicle control," where the cells are treated with the same final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound. This accounts for any effects of the solvent on the cells. An untreated cell group should also be included as a baseline.

Q5: Can this compound be toxic to cells?

A5: At very high concentrations, this compound, like many lipids, can have non-specific effects on cell membranes and may induce cytotoxicity. It is important to assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) in parallel with your functional assays, especially when using higher concentrations or longer incubation times.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the properties and experimental use of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₉H₇₂O₅
Molecular Weight621.0 g/mol
AppearanceLiquid
PurityTypically ≥95%

Table 2: Solubility of this compound

SolventApproximate Solubility
DMSO>7 mg/mL[1]
Ethanol>30 mg/mL[1]
DMF>20 mg/mL[1]
PBS (pH 7.2)Sparingly soluble (forms a suspension)

Table 3: Example Experimental Concentrations of DAG Analogs

DAG AnalogCell TypeConcentration RangeObserved Effect
1,2-dioctanoyl-sn-glycerolChicken Spinal Cord Neurons5 µMStimulation of neurite outgrowth[2]
1,2-dioctanoyl-sn-glycerolChicken Spinal Cord Neurons60 µMReduction of neurite outgrowth[2]
1-oleoyl-2-acetyl-sn-glycerol (B13814)GH3 Pituitary Cells4 - 60 µMReduction of Ca²⁺ currents[3]
1-oleoyl-2-acetyl-sn-glycerolRat Islets50 - 500 µMStimulation of insulin (B600854) release[4]

Experimental Protocols

Protocol: Activation of Protein Kinase C (PKC) in Cultured Cells

This protocol provides a general workflow for treating cultured cells with this compound to activate PKC and observing a downstream effect.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cultured cells of interest

  • Appropriate cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Reagents for your specific downstream assay (e.g., cell lysis buffer, antibodies for Western blotting, etc.)

Procedure:

  • Preparation of this compound Stock Solution: a. Allow the vial of this compound to warm to room temperature. b. Prepare a 10 mM stock solution by dissolving the appropriate amount in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 6.21 mg of this compound in 1 mL of DMSO. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Cell Seeding: a. Seed your cells in the appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment. b. Allow the cells to adhere and grow overnight, or as required for your specific cell line.

  • Cell Treatment: a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. b. Warm the cell culture medium to 37°C. c. Prepare the final working concentrations of this compound by diluting the stock solution directly into the pre-warmed medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium. Mix immediately and thoroughly. d. Prepare a vehicle control by adding the same volume of DMSO to the medium. e. Aspirate the old medium from the cells and wash once with sterile PBS. f. Add the medium containing the desired concentrations of this compound or the vehicle control to the cells. g. Incubate the cells for the desired time period (e.g., 15 minutes, 1 hour, 24 hours) at 37°C in a CO₂ incubator.

  • Downstream Analysis: a. After the incubation period, proceed with your chosen downstream analysis. This could include:

    • Western Blotting: Lyse the cells and probe for phosphorylated forms of PKC substrates.
    • Immunofluorescence: Fix and stain the cells to observe the translocation of PKC isoforms from the cytosol to the plasma membrane.
    • Functional Assays: Measure a biological response known to be regulated by PKC in your cell type (e.g., cell proliferation, gene expression, secretion).

Visualizations

Signaling Pathway Diagrams

DAG_PKC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Hormone, Growth Factor) Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase Agonist->Receptor 1. Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC 6. Recruitment & Activation Downstream Downstream Substrates PKC->Downstream 7. Phosphorylation Ca_ER Endoplasmic Reticulum IP3->Ca_ER 4. Binds to Receptor Ca_ion Ca²⁺ Ca_ER->Ca_ion 5. Ca²⁺ Release Ca_ion->PKC 6. Recruitment & Activation PKC_inactive Inactive PKC Response Cellular Response Downstream->Response 8. Effect

Caption: Canonical DAG/PKC signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock Prepare 10 mM Stock of this compound in DMSO Dilute Dilute Stock to Working Concentration in Medium Stock->Dilute Cells Seed Cells in Culture Plates Treat Treat Cells with This compound or Vehicle Control Cells->Treat Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate Harvest Harvest Cells (Lysis, Fixation, etc.) Incubate->Harvest Assay Perform Downstream Assay (e.g., Western Blot, Immunofluorescence) Harvest->Assay Data Analyze and Interpret Results Assay->Data

Caption: General experimental workflow.

Troubleshooting_Logic Start Inconsistent or No Cellular Response CheckReagent Verify Reagent Integrity (Storage, Age) Start->CheckReagent CheckSol Confirm Proper Solubilization and Dilution CheckReagent->CheckSol If Reagent is OK CheckExp Review Experimental Conditions (Cell Health, Density, Controls) CheckSol->CheckExp If Solubilization is Correct DoseResp Perform Dose-Response Curve CheckExp->DoseResp If Conditions are Optimal ConsiderPath Consider Cellular Context (PKC Isoforms, Other Pathways) DoseResp->ConsiderPath If Still Inconsistent Result Consistent Results DoseResp->Result If Optimal Dose Found ConsiderPath->Result

Caption: Troubleshooting logic for inconsistent results.

References

Navigating the Solubility of 1,2-Dioleoyl-sn-Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing 1,2-Dioleoyl-sn-Glycerol (DAG), selecting the appropriate solvent is a critical first step to ensure experimental success. This guide provides a comprehensive overview of solvent choices, detailed protocols, and troubleshooting advice to address common challenges encountered during the handling and application of this lipid.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for dissolving this compound?

A1: The choice of solvent largely depends on the downstream application. For creating high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[1][2] DMSO can solubilize this compound at concentrations up to 100 mg/mL, while ethanol can be used for concentrations up to 50 mg/mL.[1] For applications requiring a less polar environment, solvents like dimethylformamide (DMF) are also effective.[2]

Q2: My this compound solution appears cloudy or has precipitated after dilution. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue due to the hydrophobic nature of this compound. To mitigate this, ensure that the final concentration of the organic solvent in your aqueous solution is kept to a minimum, as even low concentrations can have physiological effects.[3] It is recommended to add the stock solution to the aqueous buffer slowly while vortexing or stirring. If precipitation persists, consider using a carrier solvent or preparing a lipid dispersion.

Q3: Can I store my this compound stock solution? If so, under what conditions?

A3: Yes, stock solutions of this compound in a suitable organic solvent can be stored. For long-term storage, it is recommended to store aliquots at -80°C, which can be stable for up to six months.[1] For shorter periods, storage at -20°C for up to one month is also acceptable.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: Are there any "green" or less toxic solvent alternatives for this compound?

A4: Research into greener solvents for lipid extraction is ongoing. Ethyl acetate (B1210297) has been identified as a promising alternative to more hazardous solvents like chloroform (B151607) for lipid applications.[4][5] For cell-based assays, minimizing the concentration of any organic solvent is the primary strategy to reduce cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving Inadequate solvent power or insufficient mixing.Use a recommended solvent such as DMSO or ethanol.[1] Gentle warming and vortexing or sonication can aid dissolution. For DMSO, using a newly opened, anhydrous bottle is recommended as it is hygroscopic.[1]
Precipitation in Aqueous Media Low solubility of the lipid in aqueous solutions.Dilute the stock solution slowly into the aqueous buffer while stirring. Ensure the final organic solvent concentration is as low as possible. Consider the use of a carrier protein like BSA or preparing liposomes.
Inconsistent Experimental Results Solvent effects on the biological system.Run a solvent control in your experiments to account for any effects of the solvent itself. The concentration of solvents like DMSO should ideally be kept below 0.5% in cell-based assays to minimize cytotoxicity and off-target effects.[6]
Degradation of this compound Improper storage or handling.Store stock solutions at -80°C for long-term use and at -20°C for short-term use in tightly sealed vials to prevent oxidation and hydrolysis.[1]

Data Presentation: Solvent Solubility of this compound

The following table summarizes the solubility of this compound in various common laboratory solvents.

Solvent Solubility Molar Concentration (approx.) Notes
DMSO (Dimethyl sulfoxide) 100 mg/mL[1]161.03 mM[1]May require sonication to fully dissolve.[1] Use of newly opened, anhydrous DMSO is recommended.[1]
Ethanol 50 mg/mL[1]80.52 mM[1]May require sonication.[1] A food-grade and less toxic option compared to other organic solvents.[7]
DMF (Dimethylformamide) >20 mg/mL[2]>32.21 mMPurging with an inert gas is recommended for some applications.[3]
PBS (Phosphate-Buffered Saline, pH 7.2) >250 µg/mL[2]>0.40 mMForms a solution or fine dispersion. Not recommended for long-term storage.[3]

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution in DMSO
  • Materials:

    • This compound

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound in a sterile vial. For example, to prepare 1 mL of a 100 mM solution, you will need 62.1 mg of this compound (Molecular Weight: 620.99 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solution is not clear, sonicate in a water bath for 5-10 minutes, or until the lipid is fully dissolved.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Mandatory Visualizations

Diacylglycerol (DAG) Signaling Pathway

Diacylglycerol is a critical second messenger that activates Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes including cell growth, differentiation, and apoptosis.[8] The activation of conventional PKC isoforms is a key event in many signal transduction pathways.[9]

DAG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to Receptor Receptor Activation Receptor->PLC Activates

Diacylglycerol-mediated activation of Protein Kinase C.
Experimental Workflow: Solvent Selection for this compound

Choosing the right solvent is a multi-step process that considers both the physicochemical properties of the lipid and the requirements of the experimental system.

Solvent_Selection_Workflow Start Start: Need to solubilize This compound Concentration Determine Required Stock Concentration Start->Concentration Application Identify Downstream Application Concentration->Application SolventChoice Select Initial Solvent Application->SolventChoice Dissolution Attempt Dissolution (Vortex, Sonicate) SolventChoice->Dissolution CheckClarity Is Solution Clear? Dissolution->CheckClarity DilutionTest Perform Dilution Test in Final Buffer CheckClarity->DilutionTest Yes Troubleshoot Troubleshoot: - Try alternative solvent - Lower concentration - Use carrier CheckClarity->Troubleshoot No CheckPrecipitation Does it Precipitate? DilutionTest->CheckPrecipitation SolventControl Run Solvent Control in Assay CheckPrecipitation->SolventControl No CheckPrecipitation->Troubleshoot Yes End Proceed with Experiment SolventControl->End Troubleshoot->SolventChoice

A logical workflow for selecting an appropriate solvent.

References

Technical Support Center: Minimizing Off-Target Effects of 1,2-Dioleoyl-sn-glycerol (DOG) in Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of 1,2-Dioleoyl-sn-glycerol (DOG) in their cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOG) and what is its primary target?

A1: this compound (DOG) is a synthetic analog of diacylglycerol (DAG), a crucial second messenger in cellular signaling.[1][2][3][4][5][6][7] Its primary and most well-characterized targets are the Protein Kinase C (PKC) isozymes.[1][8][9][10][11] DOG mimics endogenous DAG, binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation and subsequent phosphorylation of downstream target proteins that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1]

Q2: What are the potential off-target effects of DOG?

A2: While DOG is a potent PKC activator, it can elicit several off-target effects, which can be broadly categorized as:

  • Activation of other C1 domain-containing proteins: Besides PKC, other proteins possess C1 domains and can be activated by DOG. These include Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins (Rac-GAPs), and Munc13s (involved in vesicle priming).[8][12] Activation of these non-PKC targets can lead to unintended signaling cascades.[8] For example, RasGRP activation can trigger the Ras/MAPK pathway independently of PKC.[2][13][14]

  • Biophysical effects on cell membranes: At higher concentrations, DOG can alter the physical properties of cellular membranes. It has been shown to promote membrane fusion and can induce changes in membrane curvature and fluidity.[15] These effects are non-specific and not mediated by a particular protein receptor.

  • Metabolism into other signaling molecules: DOG can be metabolized by cellular enzymes, such as diacylglycerol kinases (DGKs), into phosphatidic acid (PA), another signaling lipid. This can initiate PA-mediated signaling events, further complicating the interpretation of experimental results.

Q3: How can I minimize the off-target effects of DOG in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:

  • Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of DOG required to elicit the desired on-target effect (e.g., PKC activation).

  • Employ specific inhibitors and controls: Use well-characterized PKC inhibitors as negative controls to confirm that the observed effect is indeed PKC-mediated. Additionally, using an inactive analog of DOG, if available, can help differentiate specific from non-specific effects.

  • Validate findings with alternative methods: Whenever possible, use alternative methods to activate PKC, such as phorbol (B1677699) esters (e.g., PMA) or other DAG analogs, to see if they replicate the observed phenotype. However, be aware that these may also have their own off-target effects.[16][17]

  • Monitor for known off-target pathway activation: Actively probe for the activation of known off-target pathways, such as the Ras/MAPK pathway, to assess the specificity of DOG in your experimental system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal or unexpected cellular responses. DOG concentration is too high, leading to off-target effects. Perform a dose-response curve to identify the lowest effective concentration. Start with a range of 1-50 µM and narrow down to the optimal concentration for your cell type and assay.
Activation of non-PKC C1 domain proteins (e.g., RasGRPs). Use a specific PKC inhibitor (see Table 1) to confirm PKC dependence. If the effect persists, investigate the involvement of other C1 domain proteins. For example, assess Ras activation using a Ras-GTP pulldown assay.
Non-specific membrane perturbation. Lower the DOG concentration. Consider using a shorter-chain, more water-soluble DAG analog, which may have less pronounced effects on membrane biophysics.
Inconsistent results between experiments. Variability in DOG preparation and delivery. DOG is lipophilic and can be difficult to dissolve. Ensure consistent preparation of your stock solution (e.g., in DMSO or ethanol) and sonicate or vortex thoroughly before each use to ensure a uniform suspension.
Cell density and passage number. Use cells within a consistent passage number range and seed them at the same density for all experiments, as cellular responses to signaling molecules can vary with these parameters.
PKC inhibitor does not block the DOG-induced effect. The observed effect is PKC-independent. The effect may be mediated by another C1 domain-containing protein (e.g., RasGRP) or through biophysical membrane effects.[18]
Ineffective inhibitor concentration or incubation time. Ensure you are using the inhibitor at an effective concentration (see Table 1) and for a sufficient pre-incubation time before adding DOG.
Inhibitor is not specific for the PKC isoform involved. Consider that some inhibitors have different potencies against different PKC isoforms. If you suspect a specific isoform is involved, use a more isoform-selective inhibitor if available.

Quantitative Data Summary

Table 1: Common PKC Inhibitors for Control Experiments

InhibitorTarget(s)Typical Working ConcentrationIC50 Values
Go 6983 Broad-spectrum PKC inhibitor (α, β, γ, δ, ζ)1-10 µMPKCα: 7 nM, PKCβ: 7 nM, PKCγ: 6 nM, PKCδ: 10 nM, PKCζ: 60 nM[1][19]
Staurosporine Broad-spectrum kinase inhibitor (including PKC)10-200 nMPKC: ~3 nM, PKA: 7 nM, p60v-src: 6 nM, CaM Kinase II: 20 nM[3][20]
Bisindolylmaleimide I (GF 109203X) Selective for conventional and novel PKC isoforms1-5 µMPKCα: 10 nM, PKCβI: 13 nM, PKCβII: 20 nM, PKCγ: 16 nM, PKCε: 20 nM

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of DOG (Dose-Response Assay)

This protocol uses a colorimetric cell proliferation assay (MTT) as an example endpoint. The principle can be adapted for other assays (e.g., apoptosis, specific protein phosphorylation).

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.

  • Preparation of DOG dilutions: Prepare a series of DOG dilutions in your cell culture medium. A typical starting range would be from 0.1 µM to 100 µM. Remember to include a vehicle control (e.g., DMSO or ethanol (B145695) at the same final concentration as in the highest DOG treatment).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DOG or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the DOG concentration to generate a dose-response curve and determine the EC50 (the concentration that gives half-maximal response). For minimizing off-target effects, select the lowest concentration that gives a significant and reproducible on-target effect.

Protocol 2: Validating PKC-Dependence using a Specific Inhibitor

This protocol describes how to use a PKC inhibitor to confirm that the cellular response to DOG is mediated by PKC.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-incubation with Inhibitor: Before treating with DOG, pre-incubate the cells with a specific PKC inhibitor (e.g., Go 6983 at 1-5 µM) or a vehicle control for 1-2 hours.

  • DOG Treatment: Add DOG at its predetermined optimal concentration (from Protocol 1) to the wells already containing the inhibitor or vehicle. Also, include control wells with only the inhibitor and wells with only DOG.

  • Incubation: Incubate for the desired treatment duration.

  • Endpoint Assay: Perform your chosen assay (e.g., Western blot for a phosphorylated PKC substrate, cell proliferation assay, or apoptosis assay).

  • Data Analysis: Compare the effect of DOG in the presence and absence of the PKC inhibitor. A significant reduction in the DOG-induced effect by the inhibitor indicates that the response is PKC-dependent.

Protocol 3: Annexin V Apoptosis Assay

This protocol outlines the steps to measure apoptosis induced by DOG using Annexin V staining and flow cytometry.

  • Cell Treatment: Treat your cells with DOG at the desired concentration and for the desired time in a 6-well plate. Include appropriate controls (untreated and vehicle-treated cells).

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Annexin V Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Annexin V-negative, PI-negative cells are live.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

cluster_0 Experimental Workflow: Differentiating On-Target vs. Off-Target Effects Start Start with a cellular phenotype observed with DOG DoseResponse Perform Dose-Response to find lowest effective concentration Start->DoseResponse PKCInhibitor Treat with DOG +/- specific PKC inhibitor (e.g., Go 6983) DoseResponse->PKCInhibitor EffectBlocked Is the effect blocked by the inhibitor? PKCInhibitor->EffectBlocked OnTarget Conclusion: Effect is likely PKC-dependent (On-Target) EffectBlocked->OnTarget Yes OffTarget Conclusion: Effect is likely PKC-independent (Off-Target) EffectBlocked->OffTarget No InvestigateOffTarget Investigate alternative pathways (e.g., RasGRP, membrane effects) OffTarget->InvestigateOffTarget

Caption: Workflow to distinguish between on-target and off-target effects of DOG.

cluster_1 DOG Signaling Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway DOG This compound (DOG) PKC Protein Kinase C (PKC) DOG->PKC Activates RasGRP RasGRP DOG->RasGRP Activates PKC_Substrates PKC Substrates PKC->PKC_Substrates Phosphorylates Cellular_Response_PKC Cellular Response (e.g., Proliferation, Apoptosis) PKC_Substrates->Cellular_Response_PKC Ras Ras RasGRP->Ras Activates MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_Cascade Cellular_Response_Ras Cellular Response (e.g., Gene Expression) MAPK_Cascade->Cellular_Response_Ras

Caption: On-target (PKC) and off-target (RasGRP) signaling pathways of DOG.

References

Best practices for storing and handling 1,2-Dioleoyl-Sn-Glycerol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 1,2-Dioleoyl-sn-glycerol (DAG). It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For long-term storage, this compound in its pure form should be stored at -20°C and is stable for at least two to three years.[1][2] If purchased as a solution in an organic solvent, it should also be stored at -20°C.[2][3][4][5]

2. How should I store this compound after dissolving it in a solvent?

Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product degradation.[1]

3. What solvents are suitable for dissolving this compound?

This compound is soluble in a variety of organic solvents. Commonly used solvents include Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[2][3] It is also available commercially as a solution in methyl acetate.[2][3] For aqueous buffers like PBS (pH 7.2), the solubility is limited, and it is not recommended to store aqueous solutions for more than one day.[6]

4. What are the known stability issues with this compound?

The primary stability concerns are degradation due to repeated freeze-thaw cycles and potential isomerization.[1][7] Additionally, when using hygroscopic solvents like DMSO, the absorption of water can impact the solubility of the product.[1] It is crucial to use freshly opened or properly stored anhydrous solvents.

5. What are the safety precautions for handling this compound?

Handle this compound in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][8] Avoid contact with skin and eyes, as it may cause irritation.[8] In case of contact, wash the affected area thoroughly with water.[9][10]

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected bioactivity in my assay.

  • Question: Why am I observing variable or reduced activity of this compound in my experiments?

  • Answer: This could be due to several factors:

    • Degradation: The compound may have degraded due to improper storage or repeated freeze-thaw cycles.[1] Prepare fresh aliquots from a properly stored stock solution.

    • Solvent Effects: The organic solvent used to dissolve the compound might be affecting your biological system. Ensure the final concentration of the solvent in your assay is at a non-toxic level.

    • Incomplete Solubilization: The compound may not be fully dissolved. Ensure complete solubilization by vortexing or using an ultrasonic bath.[1] When using DMSO, ensure it is of high purity and not hydrated, as this can affect solubility.[1]

Issue 2: Precipitation of the compound upon dilution in aqueous buffer.

  • Question: My this compound solution precipitates when I dilute it into my aqueous assay buffer. What can I do?

  • Answer: This is a common issue due to the low aqueous solubility of lipids.

    • Lower the Concentration: You may be exceeding the solubility limit in your aqueous buffer. Try working with lower concentrations.

    • Use a Carrier: Consider using a carrier molecule, such as bovine serum albumin (BSA), to improve solubility and delivery to cells.

    • Optimize Dilution: When diluting, add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. Prepare dilutions immediately before use, as they are not stable over time.[6]

Issue 3: Difficulty in achieving the desired concentration in solution.

  • Question: I am having trouble dissolving this compound to the concentration stated on the data sheet. Why is this happening?

  • Answer:

    • Check the Solvent: Ensure you are using a recommended solvent such as DMSO, ethanol, or DMF.[2][3] The solubility can vary significantly between different solvents.

    • Use Heat or Sonication: Gentle warming or sonication can aid in dissolving the compound.[1] However, be cautious with heating as it may accelerate degradation.

    • Hygroscopic Solvent: If using DMSO, it may have absorbed moisture, which can reduce the solubility of the lipid.[1] Use a fresh, unopened vial of anhydrous DMSO.

Quantitative Data Summary

ParameterValueSource(s)
Storage Temperature (Pure Form) -20°C[1][2][4][5]
Stability (Pure Form at -20°C) ≥ 2-3 years[1][2]
Storage Temperature (In Solvent) -20°C or -80°C[1]
Stability (Stock Solution at -80°C) 6 months[1]
Stability (Stock Solution at -20°C) 1 month[1]
Solubility in DMSO >7 mg/mL (up to 100 mg/mL with sonication)[1][2][3]
Solubility in Ethanol >30 mg/mL (up to 50 mg/mL with sonication)[1][2][3]
Solubility in DMF >20 mg/mL[2][3]
Solubility in PBS (pH 7.2) >250 µg/mL[2][3]
Molecular Weight ~621.0 g/mol [2][3]

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

  • Acclimatization: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the desired volume of an appropriate anhydrous solvent (e.g., DMSO, ethanol) to the vial to achieve the target concentration.

  • Solubilization: Vortex the solution vigorously. If necessary, use an ultrasonic bath for a short period to ensure complete dissolution.[1]

  • Aliquoting: Dispense the stock solution into single-use, airtight vials. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Visualizations

DAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active conformational change Downstream Downstream Signaling PKC_active->Downstream phosphorylates targets Ca_release Ca2+ Release from ER IP3->Ca_release Ca_release->PKC_inactive co-activates Receptor GPCR/RTK Activation Receptor->PLC activates

Caption: Signaling pathway showing activation of Protein Kinase C (PKC) by this compound (DAG).

Experimental_Workflow start Start: Receive This compound storage Store at -20°C (Pure Form) start->storage prep_stock Prepare Stock Solution (e.g., in DMSO) storage->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_stock Store Aliquots at -80°C or -20°C aliquot->store_stock use_experiment Use in Experiment: Dilute into Aqueous Buffer store_stock->use_experiment end End of Experiment use_experiment->end

Caption: Recommended experimental workflow for handling and preparing this compound.

References

Validation & Comparative

A Comparative Guide: 1,2-Dioleoyl-sn-Glycerol vs. Phorbol Esters in Protein Kinase C Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the endogenous Protein Kinase C (PKC) activator, 1,2-Dioleoyl-sn-glycerol (DOG), and the potent exogenous activators, phorbol (B1677699) esters, on PKC activity. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies of PKC signaling.

Mechanism of Action and Binding Affinity: A Tale of Two Activators

Both this compound (DOG), a type of diacylglycerol (DAG), and phorbol esters activate conventional and novel PKC isoforms by binding to their C1 domains.[1] However, their modes of interaction and the resulting cellular consequences exhibit significant differences.

Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA) and phorbol 12,13-dibutyrate (PDBu), are potent tumor promoters that act as structural analogs of DAG.[2][3] They induce a more sustained and irreversible activation of PKC compared to the transient activation by DOG, which is readily metabolized.[2][4][5] Evidence suggests that DOG and phorbol esters may interact with different regions or induce distinct conformational changes in PKC, leading to varied downstream effects.[6] In fact, some studies indicate that the two classes of activators may bind to different sites on the enzyme.[6]

The affinity of PKC for these activators can vary significantly between isoforms. For instance, the C1A and C1B domains of PKCα display opposite affinities for DAG and phorbol esters; the C1A domain has a high affinity for DAG, while the C1B domain shows a high affinity for phorbol esters.[7][8] In contrast, both C1 domains of PKCγ exhibit comparably high affinities for both activators.[8]

Quantitative Comparison of Activator Potency

The following table summarizes the binding affinities and activation potencies of various phorbol esters and diacylglycerols for different PKC isoforms. This data highlights the generally higher potency of phorbol esters.

Activator/LigandPKC Isoform(s)ParameterValueReference
[3H]Phorbol-12,13-dibutyrate ([3H]PDBu)α, β1, β2, γ, δ, εKd1.6 - 18 nM[9]
Phorbol-12,13-dibutyrate (PDBu)α, β1, β2, γ, δ, εIC50~2 - 70 nM[9]
12-O-Tetradecanoylphorbol-13-acetate (TPA)α, β1, β2, γ, δ, εIC50~2 - 70 nM[9]
1,2-Dioctanoyl-sn-glycerolαKi (vs [3H]PDBu)Lower affinity than for β and γ isoforms[10]
This compound (DOG)Not specified-Less potent than phorbol esters[5]

Signaling Pathways and Long-Term Effects

The sustained activation of PKC by phorbol esters leads to distinct long-term cellular outcomes compared to the transient activation by DOG. Chronic exposure to phorbol esters can lead to the downregulation and degradation of PKC, a phenomenon not typically observed with DOG.[11][12][13] This has significant implications for downstream signaling. For example, phorbol ester-mediated activation of the PKC-δ/PKD/ERK pathway has been implicated in growth arrest and apoptosis.[3] In contrast, DOG-induced PKC activation is generally associated with more physiological and reversible cellular responses.[12]

PKC Activation: DOG vs. Phorbol Esters cluster_dog This compound (DOG) cluster_phorbol Phorbol Esters DOG DOG PKC_DOG PKC DOG->PKC_DOG Binds to C1 Domain Transient Transient Activation PKC_DOG->Transient Metabolism Rapid Metabolism Transient->Metabolism Physiological Physiological Responses Transient->Physiological Phorbol Phorbol Esters PKC_Phorbol PKC Phorbol->PKC_Phorbol Binds to C1 Domain Sustained Sustained Activation PKC_Phorbol->Sustained Downregulation Downregulation/Degradation Sustained->Downregulation Pathological Pathological Responses (e.g., Tumor Promotion) Sustained->Pathological Experimental Workflow for Comparing PKC Activators start Start cell_culture Cell Culture / Purified PKC Preparation start->cell_culture treatment Treatment with Activators (DOG vs. Phorbol Esters) cell_culture->treatment in_vitro In Vitro Kinase Assay treatment->in_vitro cell_based Cell-Based Assays treatment->cell_based data_analysis Data Analysis and Comparison in_vitro->data_analysis translocation PKC Translocation Assay cell_based->translocation downstream Downstream Signaling Analysis (e.g., Western Blot for p-substrates) cell_based->downstream translocation->data_analysis downstream->data_analysis

References

Validating Specificity in DAG Signaling: A Comparative Guide to 1,2-Dioleoyl-sn-glycerol and its Inactive Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise molecular interactions that drive cellular signaling is paramount. In the study of lipid second messengers, 1,2-Dioleoyl-sn-glycerol (DAG) has been identified as a critical activator of key signaling proteins, notably Protein Kinase C (PKC) and Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs). To ensure that the observed cellular effects are specifically mediated by the sn-1,2 stereoisomer of DAG, and not due to non-specific lipid perturbations, the use of inactive analogs is an indispensable experimental control. This guide provides a comparative analysis of this compound against its biologically inactive analogs, offering experimental data and detailed protocols to aid in the design of rigorous and well-controlled studies.

Distinguishing Specific from Non-Specific Effects

The central premise of using inactive analogs is to differentiate the biological consequences of a specific molecular recognition event from the general biophysical effects of introducing a lipid into a cellular membrane. This compound's ability to activate downstream effectors is critically dependent on the precise spatial arrangement of its diacylglycerol backbone, which is recognized by the C1 domains of proteins like PKC and RasGRP. In contrast, its inactive analogs, while structurally similar, lack this specific stereochemistry and are therefore unable to effectively engage these signaling modules.

Two primary classes of inactive analogs are commonly employed:

  • 1,3-Dioleoyl-glycerol: This regioisomer of this compound, where the oleoyl (B10858665) chains are esterified to the first and third carbons of the glycerol (B35011) backbone, is unable to adopt the correct conformation to bind and activate C1 domain-containing proteins.

  • Saturated Diacylglycerols: Analogs such as 1,2-dipalmitoyl-sn-glycerol (B135180) (16:0/16:0-DG) exhibit significantly reduced potency in activating PKC isoforms compared to their unsaturated counterparts like this compound.[1]

Comparative Analysis of Biological Activity

The following table summarizes the differential effects of this compound and its inactive analogs on key signaling events. This data is compiled from multiple studies and highlights the specificity of the sn-1,2 isoform in activating downstream pathways.

Parameter This compound (Active) 1,3-Dioleoyl-glycerol (Inactive) Saturated DAGs (e.g., 1,2-Dipalmitoyl-sn-glycerol) Reference
PKC Translocation to Membrane Robust translocation observed.No significant translocation.Significantly reduced or no translocation.[2]
PKC Isoform Activation Strong activation of conventional and novel PKC isoforms.No significant activation.Weak or no activation of most PKC isoforms.[1]
RasGRP1 Recruitment to Golgi Induces recruitment of RasGRP1 to the Golgi apparatus.No recruitment observed.Not reported, but expected to be minimal.[3]
Downstream Signaling (e.g., Erk activation) Potent activation of the Ras-Erk pathway.No activation.Minimal to no activation.[4]

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for validating DAG specificity.

DAG_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist Receptor Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG_active This compound (Active DAG) PIP2->DAG_active IP3 IP3 PIP2->IP3 PKC_inactive PKC (Inactive) DAG_active->PKC_inactive binds & activates RasGRP_inactive RasGRP (Inactive) DAG_active->RasGRP_inactive binds & activates PKC_active PKC (Active) PKC_inactive->PKC_active Downstream Downstream Signaling (e.g., Erk Activation) PKC_active->Downstream RasGRP_active RasGRP (Active) RasGRP_inactive->RasGRP_active RasGRP_active->Downstream Ca_release Ca2+ Release IP3->Ca_release Experimental_Workflow cluster_analogs Treatment Groups cluster_assays Assays start Start: Prepare Cell Cultures treatment Treatment with Lipid Analogs start->treatment active_dag This compound treatment->active_dag inactive_dag1 1,3-Dioleoyl-glycerol treatment->inactive_dag1 inactive_dag2 Saturated DAG treatment->inactive_dag2 control Vehicle Control treatment->control assays Perform Cellular Assays active_dag->assays inactive_dag1->assays inactive_dag2->assays control->assays pkc_assay PKC Translocation/Activity Assay assays->pkc_assay rasgrp_assay RasGRP Recruitment Assay assays->rasgrp_assay downstream_assay Western Blot for p-Erk assays->downstream_assay analysis Data Analysis and Comparison pkc_assay->analysis rasgrp_assay->analysis downstream_assay->analysis conclusion Conclusion: Validate Specificity of 1,2-DAG Effects analysis->conclusion

References

A Comparative Guide to the Cross-Reactivity of 1,2-Dioleoyl-sn-Glycerol with Lipid-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding characteristics of 1,2-Dioleoyl-sn-glycerol (DAG) with a range of lipid-binding proteins. Understanding the cross-reactivity of this pivotal second messenger is crucial for dissecting cellular signaling pathways and for the development of targeted therapeutics. This document summarizes quantitative binding data, details key experimental protocols, and visualizes relevant biological and experimental workflows.

Introduction to this compound and its Binding Partners

This compound is a key second messenger produced at cellular membranes upon the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC). It functions by recruiting and activating a diverse array of downstream effector proteins, primarily through a conserved zinc-finger motif known as the C1 domain. While this interaction is fundamental to numerous signaling cascades, the binding affinity and specificity of DAG vary among its protein partners. This guide focuses on the cross-reactivity of this compound with three major families of C1 domain-containing proteins: Protein Kinase C (PKC), Ras Guanine Nucleotide Releasing Proteins (RasGRPs), and Munc13.

Comparative Analysis of Binding Affinities

The interaction of this compound with its effector proteins is characterized by a range of binding affinities, which dictates the threshold for activation and the specific cellular response. While direct quantitative data for this compound is not always available, studies using close analogs such as 1,2-dioctanoyl-sn-glycerol (B43705) (DOG) provide valuable insights into these interactions.

Protein FamilyIsoform/ProteinLigandApparent Dissociation Constant (Kd)Experimental MethodReference
Protein Kinase C (PKC) PKCα (C1b domain)1,2-dioctanoyl-sn-glycerol~3.8 µMNot Specified[1]
PKCδ (C1b domain)1,2-dioctanoyl-sn-glycerol~0.1 µMNot Specified[1]
Ras Guanine Nucleotide Releasing Proteins (RasGRP) RasGRP1Phorbol 12,13-dibutyrate (PDBu)0.58 ± 0.08 nMRadioligand Binding[2]
RasGRP3Phorbol 12,13-dibutyrate (PDBu)1.5 nMRadioligand Binding[2]
RasGRP4Phorbol 12,13-dibutyrate (PDBu)1.1 nMRadioligand Binding[2]
RasGRP2Phorbol 12,13-dibutyrate (PDBu)2890 ± 240 nMRadioligand Binding[2]
Munc13 Munc13-1 (C1 domain)1,2-dioctanoyl-sn-glycerolBinding observed, quantitative Kd not specifiedNuclear Magnetic Resonance (NMR)[3]

Note: The affinity of C1 domains for DAG can be influenced by the lipid environment, including the presence of anionic phospholipids like phosphatidylserine (B164497) (PS). For instance, the C1b domain of novel PKCs (like PKCδ) exhibits a significantly higher affinity for DAG compared to conventional PKCs (like PKCα), allowing them to be activated by DAG alone[4][5]. RasGRP isoforms also display differential affinities for DAG, with RasGRP1, RasGRP3, and RasGRP4 showing high affinity, while RasGRP2 binds with very weak affinity[2][6]. The binding of DAG to the Munc13-1 C1 domain is essential for its function in synaptic vesicle priming, though detailed quantitative affinity data is less common in the literature[3].

Signaling Pathways Involving this compound

The binding of this compound to its effector proteins triggers distinct downstream signaling cascades. The following diagrams illustrate the canonical pathways initiated by PKC and RasGRP activation.

DAG_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC DAG This compound (DAG) PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC Hydrolysis PKC PKC DAG->PKC Activation RasGRP RasGRP DAG->RasGRP Recruitment & Activation Substrates Cellular Substrates PKC->Substrates Phosphorylation Ras Ras RasGRP->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation ERK->Proliferation

DAG Signaling Pathways

Experimental Protocols for Studying Lipid-Protein Interactions

Accurate characterization of the interaction between this compound and lipid-binding proteins relies on robust experimental techniques. Below are detailed methodologies for three commonly employed assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

Experimental Workflow:

SPR_Workflow A 1. Liposome (B1194612) Preparation (with this compound) B 2. Sensor Chip Immobilization (Capture of liposomes on L1 chip) A->B C 3. Analyte Injection (Flow protein over the chip surface) B->C D 4. Data Acquisition (Measure change in refractive index in real-time) C->D E 5. Regeneration (Remove bound protein) D->E F 6. Data Analysis (Determine ka, kd, and Kd) D->F E->C Repeat with different protein concentrations

Surface Plasmon Resonance Workflow

Methodology:

  • Liposome Preparation:

    • Prepare liposomes incorporating this compound. A typical composition is a mixture of a background lipid like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) with a defined mole percentage of this compound (e.g., 5-10 mol%).

    • Dissolve lipids in chloroform, evaporate the solvent under a stream of nitrogen to form a thin film, and hydrate (B1144303) the film with an appropriate buffer (e.g., HBS-EP buffer).

    • Create unilamellar vesicles by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Sensor Chip Immobilization:

    • Use a sensor chip suitable for lipid analysis, such as an L1 chip, which has a lipophilic surface.

    • Immobilize the prepared liposomes onto the sensor chip surface by injecting the liposome suspension over the chip until a stable baseline is achieved.

  • Analyte Injection and Data Acquisition:

    • Inject a series of concentrations of the purified lipid-binding protein (analyte) in running buffer over the immobilized liposome surface.

    • Monitor the change in the refractive index in real-time, which is proportional to the mass of protein binding to the liposomes.

  • Regeneration:

    • After each protein injection, regenerate the sensor surface by injecting a solution to dissociate the bound protein (e.g., a short pulse of NaOH or a high salt buffer), returning the signal to the baseline.

  • Data Analysis:

    • Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Liposome Co-sedimentation Assay

This assay provides a qualitative or semi-quantitative measure of protein binding to liposomes.

Experimental Workflow:

Cosedimentation_Workflow A 1. Prepare Liposomes (with and without this compound) B 2. Incubation (Mix protein with liposomes) A->B C 3. Ultracentrifugation (Pellet the liposomes and bound protein) B->C D 4. Separate Supernatant and Pellet C->D E 5. SDS-PAGE and Western Blot (Analyze protein content in fractions) D->E F 6. Quantify Band Intensities (Determine the fraction of bound protein) E->F

Liposome Co-sedimentation Workflow

Methodology:

  • Liposome Preparation: Prepare liposomes with and without this compound as described for the SPR protocol.

  • Incubation: Incubate a constant amount of the purified protein with increasing concentrations of liposomes in a suitable buffer for 30-60 minutes at room temperature.

  • Ultracentrifugation: Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

  • Fractionation: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

  • Analysis: Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting to visualize and quantify the amount of protein in each fraction. An increase in the protein found in the pellet in the presence of DAG-containing liposomes indicates binding.

Protein-Lipid Overlay Assay

This is a simple and rapid qualitative method to screen for lipid-binding specificity.

Methodology:

  • Membrane Preparation: Spot serial dilutions of this compound and other control lipids onto a nitrocellulose or PVDF membrane and allow them to dry completely.

  • Blocking: Block the membrane with a solution containing a non-fat milk or bovine serum albumin (BSA) to prevent non-specific protein binding.

  • Protein Incubation: Incubate the membrane with a solution containing the purified protein of interest (often as a GST or His-tagged fusion protein) for 1-3 hours at room temperature.

  • Washing: Wash the membrane extensively with a buffer (e.g., TBST) to remove unbound protein.

  • Detection: Detect the bound protein using a primary antibody against the protein or its tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate. The appearance of a spot at the location of this compound indicates an interaction.

Conclusion

The cross-reactivity of this compound with a multitude of lipid-binding proteins underscores its central role in cellular signaling. While families of proteins like PKC, RasGRP, and Munc13 all recognize DAG via their C1 domains, subtle differences in binding affinity and the influence of the surrounding lipid environment contribute to the specificity and diversity of downstream cellular responses. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these critical interactions, paving the way for a deeper understanding of DAG-mediated signaling and the development of novel therapeutic strategies.

References

A Comparative Analysis of 1,2-Dioleoyl-sn-glycerol and 1-Oleoyl-2-acetyl-sn-glycerol in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Diacylglycerol Analogs

In the intricate world of cellular signaling, diacylglycerols (DAGs) are pivotal second messengers, most notably for their role in activating Protein Kinase C (PKC). Understanding the nuances of different DAG analogs is crucial for researchers aiming to dissect signaling pathways and for drug development professionals targeting these pathways. This guide provides a comparative study of two widely used diacylglycerol analogs: the endogenous-like 1,2-Dioleoyl-sn-glycerol (DOG) and the synthetic, cell-permeable 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

At a Glance: Key Physicochemical and Biological Properties

The fundamental differences in the structure of this compound and 1-oleoyl-2-acetyl-sn-glycerol—specifically the acyl chain at the sn-2 position—give rise to distinct physicochemical properties that influence their biological activity. OAG, with its acetyl group, is generally considered more cell-permeable than the more lipophilic DOG.

PropertyThis compound (DOG)1-oleoyl-2-acetyl-sn-glycerol (OAG)
Molecular Formula C₃₉H₇₂O₅[1]C₂₃H₄₂O₅[2]
Molecular Weight 621.0 g/mol [1]398.6 g/mol [2]
Structure Glycerol backbone with two oleoyl (B10858665) chains at sn-1 and sn-2 positions.Glycerol backbone with an oleoyl chain at the sn-1 position and an acetyl group at the sn-2 position.
Nature Endogenous-like diacylglycerol.Synthetic, cell-permeable diacylglycerol analog.[3]
Solubility Soluble in DMF (>20 mg/ml), DMSO (>7 mg/ml), and Ethanol (>30 mg/ml).Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (Miscible).[2]

Performance in Biological Systems: A Focus on Protein Kinase C Activation

Both DOG and OAG are known activators of Protein Kinase C (PKC), a family of kinases that play crucial roles in a myriad of cellular processes including proliferation, differentiation, and apoptosis. However, their efficacy and potential for downstream signaling can differ.

OAG is widely cited as a potent, cell-permeable activator of PKC.[2][3][4] It has been shown to activate PKC in various cell types, including platelets, leading to the phosphorylation of downstream targets.[2] In rat islet cells, OAG caused a dose-dependent activation of PKC in the micromolar range (5-500 µM).[5]

A study comparing the effects of a shorter-chain DOG analog (1,2-dioctanoyl-sn-glycerol) and OAG in the hawkmoth Manduca sexta suggested they may target different downstream effectors. While both are DAG analogs, their distinct structures can lead to differential interactions with other signaling proteins beyond PKC, such as Transient Receptor Potential (TRP) channels.

Experimental Data Summary

ParameterThis compound (DOG)1-oleoyl-2-acetyl-sn-glycerol (OAG)Reference
PKC Activation Potent activator in vitro.Dose-dependent activation in intact cells (5-500 µM).[5][5]
Effect on Ion Channels Can modulate ion channel activity, potentially through PKC-dependent and independent mechanisms.Activates certain TRP channels and can modulate Ca²⁺ currents.
Cell Permeability Lower, due to higher lipophilicity.Higher, designed as a cell-permeable analog.[3][3]
Metabolism Metabolized by diacylglycerol kinases to phosphatidic acid.Also metabolized to its corresponding phosphatidic acid.[2][2]

Signaling Pathways and Experimental Design

The Canonical Protein Kinase C (PKC) Signaling Pathway

The activation of conventional and novel PKC isoforms is a critical downstream event following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). This reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG recruits PKC to the cell membrane, leading to its activation. Both DOG and OAG mimic the action of endogenous DAG in this pathway.

PKC_Signaling_Pathway ext_signal Extracellular Signal receptor GPCR / RTK ext_signal->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag This compound (Endogenous DAG) pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc_inactive Inactive PKC dag->pkc_inactive recruits & activates oag 1-oleoyl-2-acetyl-sn-glycerol (OAG - Exogenous) oag->pkc_inactive mimics DAG ca_release->pkc_inactive co-activates (conventional PKCs) pkc_active Active PKC pkc_inactive->pkc_active downstream Downstream Substrate Phosphorylation pkc_active->downstream response Cellular Response downstream->response

Caption: Canonical Protein Kinase C (PKC) signaling pathway activated by diacylglycerols.

Experimental Workflow for Comparative Analysis

A typical experiment to compare the efficacy of DOG and OAG in activating PKC would involve cell culture, treatment with the compounds, and subsequent measurement of PKC activity or a downstream signaling event.

Experimental_Workflow start Start: Cell Culture (e.g., HEK293, HeLa) treatment Treatment with Vehicle, DOG, or OAG (Dose-Response) start->treatment incubation Incubation (Time Course) treatment->incubation lysis Cell Lysis incubation->lysis pkc_assay In vitro PKC Kinase Assay (e.g., using a fluorescent substrate) lysis->pkc_assay western_blot Western Blot for Phospho-Substrates (e.g., Phospho-MARCKS) lysis->western_blot data_analysis Data Analysis: EC50 Calculation, Statistical Comparison pkc_assay->data_analysis western_blot->data_analysis end End: Comparative Efficacy data_analysis->end

Caption: Experimental workflow for comparing the effects of DOG and OAG on PKC activity.

Detailed Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from commercially available PKC assay kits and is suitable for measuring the direct effect of DOG and OAG on PKC enzyme activity.

Materials:

  • Purified recombinant PKC isoform (e.g., PKCα, PKCβII)

  • PKC substrate peptide (e.g., a fluorescently labeled peptide)

  • This compound (DOG) and 1-oleoyl-2-acetyl-sn-glycerol (OAG) stock solutions in an appropriate solvent (e.g., DMSO)

  • Lipid co-activator solution (e.g., phosphatidylserine)

  • Kinase assay buffer (containing ATP and MgCl₂)

  • 96-well microplate

  • Plate reader capable of detecting fluorescence or luminescence

Procedure:

  • Prepare Lipid Vesicles: Prepare a mixture of phosphatidylserine (B164497) and either DOG or OAG in a chloroform (B151607) solution. Dry the lipid film under a stream of nitrogen. Resuspend the lipid film in assay buffer and sonicate to form small unilamellar vesicles.

  • Prepare Kinase Reaction: In a 96-well plate, add the kinase assay buffer, the fluorescent PKC substrate peptide, and the prepared lipid vesicles containing either DOG or OAG at various concentrations.

  • Initiate the Reaction: Add the purified PKC enzyme to each well to start the reaction.

  • Incubate: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

  • Readout: Measure the fluorescence or luminescence on a plate reader. The signal will be proportional to the amount of phosphorylated substrate, and thus to the PKC activity.

  • Data Analysis: Plot the PKC activity against the concentration of DOG or OAG. Fit the data to a dose-response curve to determine the EC50 value for each compound.

Western Blot for Downstream Substrate Phosphorylation

This method assesses the ability of DOG and OAG to activate PKC within intact cells by measuring the phosphorylation of a known PKC substrate, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).

Materials:

  • Cultured cells (e.g., HEK293, HeLa)

  • This compound (DOG) and 1-oleoyl-2-acetyl-sn-glycerol (OAG)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against phospho-MARCKS

  • Primary antibody against total MARCKS (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat the cells with varying concentrations of DOG or OAG for a specific time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-MARCKS. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total MARCKS to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative increase in MARCKS phosphorylation upon treatment with DOG or OAG.

Conclusion

Both this compound and 1-oleoyl-2-acetyl-sn-glycerol are valuable tools for studying PKC-mediated signaling. OAG's enhanced cell permeability makes it a convenient choice for studies in intact cells. However, its synthetic nature may not fully recapitulate the behavior of endogenous diacylglycerols. This compound, being structurally analogous to endogenous DAGs, is an excellent candidate for in vitro studies and for providing a more physiologically relevant context. The choice between these two analogs should be guided by the specific experimental question, with careful consideration of their differing physical and biological properties. Further direct comparative studies are warranted to fully elucidate the subtle yet significant differences in their mechanisms of action and metabolic fates.

References

The Influence of Acyl Chain Length on the Biological Activity of Diacylglycerols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC) isozymes. The deceptively simple structure of a glycerol (B35011) backbone with two fatty acid chains belies a significant degree of functional diversity, driven in large part by the length and saturation of these acyl chains. This guide provides a comparative analysis of how DAG acyl chain length dictates biological activity, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular mechanisms.

Differential Activation of Protein Kinase C Isozymes

The acyl chain composition of DAGs is a key determinant of their ability to activate specific PKC isozymes. Both chain length and the degree of unsaturation influence the potency and efficacy of PKC activation, leading to nuanced downstream signaling events.

Comparative Analysis of PKC Activation by Diacylglycerols

The following table summarizes the differential activation of various PKC isozymes by DAGs with varying acyl chain lengths and saturation states, as determined by in vitro kinase assays.

Diacylglycerol SpeciesAcyl Chain CompositionTarget PKC Isozyme(s)Observed EffectReference
Short-Chain Saturated
1,2-Dioctanoyl-sn-glycerol (DOG)C8:0 / C8:0Conventional PKCs (α, βI, γ)Potent activator, often used as a synthetic analog.[1]
1,2-Dipalmitoyl-sn-glycerolC16:0 / C16:0PKCα, PKCβIIShowed preference for activation compared to long-chain unsaturated DAGs at certain concentrations.[2]
Long-Chain Unsaturated
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)C18:0 / C20:4 (ω-6)PKCα, PKCδExerted significantly higher stimulatory effects compared to SDG and SEG.[1][3]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (B3044074) (SDG)C18:0 / C22:6 (ω-3)PKCβIMore potent activator than SAG. At 0.5 mol%, SDG is more potent in increasing overall PKC activity than DOG, SEG, or SAG.[1][3][4]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)C18:0 / C20:5 (ω-3)PKCβIShowed higher activation of PKCβI than SAG.[1][3]
1,2-Dioleoyl-sn-glycerol (DOG)C18:1 / C18:1Novel PKCs (δ, ε, θ)Preferred for activation of these isozymes over short-chain saturated DAGs.[2]

Key Findings:

  • Isozyme Specificity: Different PKC isozymes exhibit distinct preferences for DAGs with specific acyl chain characteristics. For instance, PKCα and PKCδ are more potently activated by the long-chain, polyunsaturated SAG (containing an omega-6 fatty acid), while PKCβI shows a preference for SDG and SEG (containing omega-3 fatty acids)[1][3].

  • Conventional vs. Novel PKCs: Conventional PKCs (cPKCs) like α, β, and γ can be effectively activated by both short-chain saturated and long-chain unsaturated DAGs. In contrast, novel PKCs (nPKCs) such as δ, ε, and θ often show a preference for long-chain, unsaturated DAG species[2].

  • Potency: Long-chain, polyunsaturated DAGs can be more potent activators at lower concentrations. For example, 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) at 0.5 mol% is more effective at increasing PKC activity than several other long-chain DAGs[4].

Modulation of Membrane Physical Properties

The acyl chain length of DAGs has a profound impact on the physical properties of cellular membranes, influencing membrane curvature and the propensity for membrane fusion. These alterations in the lipid bilayer can, in turn, affect the localization and function of membrane-associated proteins.

Comparative Analysis of Membrane Curvature Induction

The ability of DAGs to induce negative curvature in phospholipid monolayers is crucial for processes like vesicle formation and membrane fusion. This property is influenced by the geometry of the DAG molecule, which is dictated by its acyl chain length and saturation.

Diacylglycerol SpeciesAcyl Chain CompositionSpontaneous Radius of Curvature (R₀)Key ObservationReference
Dicaprylglycerol (DCG)C10:0 / C10:0-13.3 ÅShort, saturated DAG induces a less negative curvature compared to long, unsaturated DAG.[5]
Dioleoylglycerol (DOG)C18:1 / C18:1-10.1 ÅLong, monounsaturated DAG induces a more negative spontaneous curvature.[5]

Key Findings:

  • Curvature Stress: Longer and more unsaturated acyl chains in DAGs lead to a more negative spontaneous radius of curvature, thereby inducing greater curvature stress in membranes[5]. This is significant for the formation of non-lamellar lipid phases, such as the reverse hexagonal (HII) phase, which is associated with membrane fusion events.

  • Membrane Fusion: By altering membrane curvature and causing partial dehydration of the bilayer surface, DAGs can enhance membrane fusion rates[6]. Physiological concentrations of DAGs (around 2 mol%) have been shown to significantly lower the temperature required for membrane fusion[7].

Experimental Protocols

Reproducible and accurate measurement of DAG-mediated biological activities is paramount for research and drug development. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines the measurement of PKC activity by quantifying the incorporation of ³²P from [γ-³²P]ATP into a specific substrate peptide.

Materials:

  • Purified PKC isozymes

  • Diacylglycerol species of interest (e.g., 16:0/16:0-DG, 18:0/22:6-DG)

  • Phosphatidylserine (B164497) (PS)

  • [γ-³²P]ATP

  • PKC substrate peptide (e.g., [pGlu⁴]-Myelin basic protein fragment 4-14)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

  • Stop Solution: 75 mM H₃PO₄

  • P81 phosphocellulose paper

Procedure:

  • Lipid Vesicle Preparation:

    • Prepare a mixture of phosphatidylserine (PS) and the desired diacylglycerol (DAG) in chloroform (B151607) at the desired molar ratio.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer by vortexing and sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a reaction tube, combine the assay buffer, the prepared lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 10 minutes.

  • Quenching and Detection:

    • Stop the reaction by adding the stop solution.

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times with 75 mM H₃PO₄ to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the PKC isozyme in the presence of different DAG species.

Measurement of Membrane Curvature using Fluorescence Spectroscopy

This method allows for the determination of the curvature preference of lipids, including DAGs, by measuring their distribution in small unilamellar vesicles (SUVs) of varying sizes.

Materials:

  • Egg phosphatidylcholine (PC)

  • Fluorescently labeled diacylglycerol analog (e.g., NBD-DAG)

  • Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4

  • Extruder with polycarbonate membranes of different pore sizes (e.g., 30, 50, 100 nm)

  • Fluorometer

Procedure:

  • SUV Preparation:

    • Prepare a lipid mixture of egg PC and a small mole fraction of the fluorescently labeled DAG in chloroform.

    • Dry the lipid mixture to a thin film under nitrogen.

    • Hydrate the film with buffer and subject it to several freeze-thaw cycles.

    • Extrude the lipid suspension through polycarbonate membranes of defined pore sizes to generate SUVs of varying diameters.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the NBD-labeled DAG in the SUV suspension.

  • Determination of Transverse Distribution:

    • Use a membrane-impermeant quenching agent (e.g., dithionite) to quench the fluorescence of the NBD-DAG in the outer leaflet of the SUVs.

    • Measure the remaining fluorescence to determine the fraction of the probe in the inner leaflet.

  • Data Analysis:

    • Calculate the equilibrium distribution of the NBD-DAG across the bilayer for each SUV size.

    • The preference for a curved environment is determined by the deviation from a 1:1 distribution, which can be related to the spontaneous curvature of the lipid.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the biological activity of diacylglycerols.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC PKC_inactive Inactive PKC DAG->PKC_inactive Acyl Chain Length Dependent PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate Receptor GPCR/RTK Receptor->PLC Signal External Signal Signal->Receptor PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

Caption: Canonical PKC activation pathway initiated by receptor-mediated hydrolysis of PIP2.

experimental_workflow cluster_pkc_assay In Vitro PKC Activity Assay cluster_curvature_assay Membrane Curvature Assay A1 Prepare Lipid Vesicles (PS + DAG) A2 Incubate with PKC and Substrate A1->A2 A3 Initiate Reaction with [γ-³²P]ATP A2->A3 A4 Stop Reaction & Spot on P81 Paper A3->A4 A5 Wash and Measure Radioactivity A4->A5 B1 Prepare SUVs of Varying Sizes with Fluorescent DAG B2 Measure Total Fluorescence B1->B2 B3 Quench Outer Leaflet Fluorescence B2->B3 B4 Measure Inner Leaflet Fluorescence B3->B4 B5 Calculate Transverse Distribution B4->B5 logical_relationship AcylChain DAG Acyl Chain (Length & Saturation) PKC PKC Isozyme Activation AcylChain->PKC determines specificity and potency Membrane Membrane Properties AcylChain->Membrane influences curvature and fluidity Signaling Downstream Signaling PKC->Signaling initiates Membrane->PKC modulates localization and activity Fusion Membrane Fusion Membrane->Fusion facilitates

References

A Comparative Guide to the Potency of 1,2-Dioleoyl-sn-Glycerol Across Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potency of signaling lipids like 1,2-Dioleoyl-sn-glycerol (DOG) is critical for designing experiments and interpreting results. DOG is a key second messenger that activates Protein Kinase C (PKC), a family of enzymes involved in a myriad of cellular processes including proliferation, differentiation, and apoptosis. This guide provides a comparative overview of DOG's potency, the underlying signaling pathways, and detailed experimental protocols to quantify its effects.

Quantitative Comparison of Potency

  • PKC Isoform Expression: Different cell types express various isoforms of PKC (e.g., conventional, novel, atypical). Each isoform exhibits distinct sensitivities to and preferences for different diacylglycerol (DAG) species.

  • Lipid Microenvironment: The composition of the cell membrane can influence the availability and presentation of DOG to PKC.

  • Cellular Endpoint Measured: The observed potency will vary depending on the specific downstream cellular response being quantified (e.g., enzyme activation, gene expression, cell proliferation).

However, studies on analogous cell-permeant diacylglycerols, such as 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8), provide insights into the dose-dependent nature of these molecules. The following table summarizes the observed effects of DiC8 at different concentrations in various cell types, illustrating the range of effective concentrations.

Cell TypeAnalyte/Process MeasuredEffective Concentration of 1,2-dioctanoyl-sn-glycerol (DiC8)Observations
Adult Rat Ventricular MyocytesL-type Ca2+ current (ICa,L) inhibition1-10 µMA concentration-dependent inhibition of peak ICa,L was observed, with a half-maximum inhibitory concentration (IC50) of 2.2 µM. This effect was found to be independent of PKC activation, suggesting a direct effect on the calcium channel or a non-PKC-mediated pathway.[1]
MCF-7 (Human Breast Cancer Cells)PKC Translocation & Cell Proliferation Inhibition~10-100 µg/mL (~29-290 µM)DiC8 induced a transient translocation of PKC from the cytosol to the particulate fraction within minutes of treatment. The dose-response curves for both PKC translocation and inhibition of cell growth were in a similar range of concentrations, reinforcing the role of PKC in modulating MCF-7 cell proliferation.[2]
Guinea Pig NeutrophilsSuperoxide (B77818) (O2-) Release2.0 µM (near optimal) to 7.8 µM (optimal)At near-optimal concentrations, superoxide release was largely dependent on PKC activity. However, at optimal concentrations, superoxide release was not significantly inhibited by PKC antagonists, suggesting that high concentrations of DiC8 can stimulate neutrophils through a pathway that does not involve the phosphorylation of the 47-kDa protein, a key substrate of PKC in this process.[3]

Signaling Pathway of this compound

This compound is a crucial component of the phosphoinositide signaling pathway. Its primary role is to act as a second messenger to activate members of the Protein Kinase C (PKC) family. The canonical pathway is initiated by the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytoplasm to bind to its receptor on the endoplasmic reticulum and trigger the release of calcium, DAG remains in the plasma membrane where it recruits and activates conventional and novel PKC isoforms. This activation is often synergistic with the increase in intracellular calcium concentration. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to the modulation of various cellular functions.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DOG This compound (DOG) PIP2->DOG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DOG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Ca_release->PKC_inactive Cellular_Response Cellular Response Downstream->Cellular_Response Leads to Extracellular Extracellular Signal Extracellular->GPCR

Figure 1: Canonical signaling pathway of this compound.

Experimental Protocols

To quantitatively assess the potency of this compound in a specific cell type, a dose-response experiment coupled with a relevant biological readout is required. A common and direct method is to measure the activation of Protein Kinase C.

Protocol: Determination of DOG Potency via In Vitro Protein Kinase C Activity Assay

This protocol outlines a general procedure for determining the EC50 of DOG for PKC activation using a purified PKC enzyme or cell lysate and a fluorescent or radioactive substrate.

I. Materials and Reagents:

  • This compound (DOG) stock solution (in an appropriate solvent like DMSO)

  • Purified Protein Kinase C (PKC) isoform of interest or cell lysate containing PKC

  • PKC substrate peptide (e.g., a fluorescently labeled peptide or a peptide for radiolabeling)

  • Phosphatidylserine (B164497) (PS)

  • ATP (for radioactive assays, [γ-³²P]ATP)

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • Stop solution (e.g., EDTA solution or phosphoric acid)

  • 96-well microplate (black for fluorescence, or suitable for scintillation counting)

  • Plate reader (fluorescence or scintillation counter)

II. Experimental Workflow:

A Prepare DOG Serial Dilutions B Prepare Lipid Micelles (DOG + PS) A->B D Add Lipid Micelles to Reaction Mix B->D C Prepare Reaction Mix (Buffer, PKC, Substrate) C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Stop Reaction F->G H Measure Signal (Fluorescence or Radioactivity) G->H I Data Analysis (Dose-Response Curve & EC50) H->I

Figure 2: Experimental workflow for determining DOG's EC50 for PKC activation.

III. Detailed Methodology:

  • Preparation of DOG Serial Dilutions: Prepare a series of dilutions of the DOG stock solution in the appropriate solvent. The concentration range should span several orders of magnitude around the expected EC50.

  • Preparation of Lipid Micelles: For each DOG concentration, prepare lipid micelles by mixing DOG with phosphatidylserine (PS), a cofactor for PKC activation. The lipids are typically dried down from an organic solvent and then resuspended in the assay buffer by sonication or vortexing.

  • Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, the purified PKC enzyme or cell lysate, and the PKC substrate peptide.

  • Addition of Lipid Micelles: Add the prepared lipid micelles with varying concentrations of DOG to the wells containing the reaction mixture. Include appropriate controls such as no DOG (basal activity) and a known PKC activator like phorbol (B1677699) 12-myristate 13-acetate (PMA) as a positive control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (or [γ-³²P]ATP) to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined amount of time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Terminate the reaction by adding the stop solution.

  • Signal Measurement: Measure the signal, which corresponds to the amount of phosphorylated substrate. For fluorescent assays, this is typically a change in fluorescence intensity or polarization. For radioactive assays, this involves separating the phosphorylated peptide from the unreacted [γ-³²P]ATP and measuring the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured signal as a function of the logarithm of the DOG concentration. Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value, which is the concentration of DOG that produces 50% of the maximal response.

This guide provides a framework for understanding and quantifying the potency of this compound. Researchers are encouraged to adapt the provided protocols to their specific cell types and experimental systems to obtain accurate and reproducible results.

References

Safety Operating Guide

Proper Disposal of 1,2-Dioleoyl-sn-glycerol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1,2-Dioleoyl-sn-glycerol is generally not classified as a hazardous substance. However, proper disposal procedures must be followed to ensure safety and regulatory compliance. This guide provides detailed steps for the appropriate disposal of this compound.

Disposal of any laboratory chemical requires a careful assessment of its properties, the associated hazards, and the applicable regulations. While this compound is not typically categorized as hazardous waste, adherence to institutional and local guidelines is paramount.

I. Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS will provide comprehensive information on physical and chemical properties, potential hazards, and necessary personal protective equipment (PPE).

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any potential aerosols.

  • Spill Containment: Have appropriate spill containment materials readily available.

II. Disposal Decision Workflow

The appropriate disposal route for this compound depends on its form (pure substance or in solution) and the specific regulations of your institution and locality. The following workflow outlines the decision-making process:

Caption: Decision workflow for the proper disposal of this compound.

III. Step-by-Step Disposal Procedures

Based on the assessment and in accordance with institutional guidelines, follow the appropriate procedure below.

A. Disposal of Solid this compound as Non-Hazardous Waste

If confirmed as non-hazardous by your institution's Environmental Health and Safety (EHS) office, solid this compound can typically be disposed of in the regular laboratory trash.

Experimental Protocol:

  • Containment: Place the solid this compound in a sealed, sturdy, and clearly labeled container. A screw-top plastic jar or a securely sealed bag is recommended.

  • Labeling: Label the container as "Non-Hazardous Waste: this compound".

  • Transfer: Laboratory personnel should directly transfer the sealed container to the designated solid waste collection area. Do not leave chemical containers in common laboratory trash bins that are handled by custodial staff.

B. Disposal of this compound in a Non-Hazardous Solvent

For solutions of this compound in a solvent that is also deemed non-hazardous and permissible for drain disposal by local regulations (e.g., dilute ethanol (B145695) solutions in some jurisdictions), follow this procedure with explicit EHS approval.

Experimental Protocol:

  • Confirmation: Verify with your EHS office that the solvent and the concentration are acceptable for sanitary sewer disposal.

  • Dilution: Dilute the solution with a large volume of water (at least 20 parts water to 1 part solution).

  • Disposal: Pour the diluted solution down a designated laboratory sink, flushing with copious amounts of running water.

C. Disposal of this compound in a Hazardous Solvent

If this compound is dissolved in a hazardous solvent (e.g., chloroform, methanol), the entire mixture must be treated as hazardous waste.

Experimental Protocol:

  • Collection: Collect the waste solution in a designated, compatible, and properly sealed hazardous waste container.

  • Labeling: Clearly label the container with a hazardous waste tag, identifying all constituents and their approximate concentrations.

  • Storage: Store the container in a designated satellite accumulation area.

  • Pickup: Arrange for collection by your institution's hazardous waste management service.

IV. Quantitative Data Summary

Waste FormDisposal MethodKey Requirements
Solid Non-Hazardous Solid WasteEHS approval, secure containment, direct transfer by lab staff.
In Non-Hazardous Solvent Sanitary SewerEHS and local approval, dilution with >20 parts water.
In Hazardous Solvent Hazardous Chemical WasteCollection in a labeled container, storage in a satellite area, EHS pickup.

Disclaimer: This document provides general guidance. Always prioritize and adhere to the specific protocols and regulations of your institution and local authorities. When in doubt, contact your Environmental Health and Safety department.

Essential Safety and Operational Guidance for Handling 1,2-Dioleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 1,2-Dioleoyl-sn-glycerol, ensuring laboratory safety and procedural excellence.

This document provides immediate, essential safety and logistical information for the proper handling of this compound. The following procedural guidance is designed to answer key operational questions, fostering a secure and efficient laboratory environment.

Personal Protective Equipment (PPE)

General Use in a Laboratory Setting
PPE ItemSpecificationRationale
Hand Protection Nitrile or Latex GlovesProvides a barrier against splashes and incidental contact. For prolonged contact, consider thicker, chemical-resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from potential splashes of the substance.[1]
Body Protection Standard lab coatPrevents contamination of personal clothing.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.If aerosols may be generated or ventilation is poor, a NIOSH-approved respirator may be warranted.[1][2]
Specific Glove Recommendations for Chemical Compatibility

Due to the absence of specific permeation data for this compound, a general assessment based on its chemical nature (an ester/oily substance) is provided. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.

Glove MaterialRecommendation for this compoundGeneral Chemical Resistance Profile
Nitrile Recommended for splash protection Good resistance to oils, greases, and some organic solvents.
Latex Suitable for splash protection Good general-purpose glove, but can cause allergic reactions.
Butyl Rubber Recommended for prolonged contact Excellent resistance to ketones, esters, and acids.
Neoprene Suitable for prolonged contact Good resistance to oils, acids, and some organic solvents.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Dispensing : Handle the substance in a well-ventilated area. Avoid generating aerosols. If the compound is in a solid form, use a spatula or other appropriate tool for transfer. If it is an oil, use a pipette or syringe.

  • Cleaning : After handling, thoroughly clean the work area with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Storage
  • Temperature : Store at -20°C for long-term stability.[3]

  • Container : Keep the container tightly sealed to prevent oxidation and contamination.[2]

  • Location : Store in a dry, well-ventilated area away from direct sunlight and sources of ignition.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.

Waste Characterization and Segregation
  • Non-hazardous Waste : In its pure form, this compound is not classified as hazardous waste. However, it should not be disposed of down the drain.

  • Contaminated Materials : Any materials contaminated with this compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated, sealed waste container.

Disposal Procedure
  • Collection : Collect all waste materials in a clearly labeled, sealed container.

  • Consult Regulations : Refer to your institution's and local environmental regulations for chemical waste disposal.[1]

  • Waste Vendor : Arrange for pickup and disposal by a licensed chemical waste vendor.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Hazards & Review SDS B Prepare Work Area & Equipment A->B C Don Appropriate PPE B->C D Dispense/Weigh in Ventilated Area C->D Proceed to Handling E Perform Experimental Procedure D->E F Clean Up Spills Immediately E->F G Decontaminate Work Surface F->G Proceed to Cleanup H Properly Dispose of Waste G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dioleoyl-Sn-Glycerol
Reactant of Route 2
Reactant of Route 2
1,2-Dioleoyl-Sn-Glycerol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.